Glucocapparin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO9S2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1 |
InChI Key |
UBTOEGCOMHAXGV-CBQIKETKSA-N |
Isomeric SMILES |
CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
glucocapparin methylglucosinolate |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Glucocapparin in Capparaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocapparin (methylglucosinolate) is a significant secondary metabolite characteristic of the Capparaceae family, contributing to the distinctive flavor of capers and possessing various bioactive properties, including potential anticancer effects. As a member of the glucosinolate family, its biosynthesis follows a complex, multi-step pathway originating from amino acids. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Capparaceae, drawing upon the well-elucidated pathway in the closely related Brassicaceae family. It details the enzymatic steps, intermediate compounds, and relevant gene families. Furthermore, this guide presents quantitative data on this compound content in various Capparaceae species and outlines the key experimental protocols required to fully elucidate and characterize this pathway.
Introduction
Glucosinolates (GSLs) are a class of nitrogen- and sulfur-containing plant secondary metabolites found predominantly in the order Brassicales, which includes the families Brassicaceae and Capparaceae. Upon tissue damage, GSLs are hydrolyzed by the enzyme myrosinase, producing isothiocyanates, nitriles, and other biologically active compounds that play a role in plant defense and have been noted for their potential human health benefits.
This compound is the predominant glucosinolate in several Capparis species, including Capparis spinosa (the caper bush).[1][2][3][4] It is an aliphatic glucosinolate derived from the amino acid methionine. While the general biosynthetic pathway for aliphatic GSLs has been extensively studied in the model plant Arabidopsis thaliana (Brassicaceae), specific details of the this compound pathway in Capparaceae are still an active area of research. This guide synthesizes the current understanding and provides a framework for future investigation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modification.
Stage 1: Chain Elongation of Methionine
This compound is derived from methionine, but it does not directly enter the core pathway. Instead, methionine's side chain is first elongated. This process is a cycle of reactions that adds methylene groups to the amino acid. For this compound, methionine does not undergo chain elongation, a key distinction from many other aliphatic glucosinolates.
Stage 2: Formation of the Core Glucosinolate Structure
This is a multi-step process involving several enzyme families to construct the characteristic thioglucose and sulfonated oxime moieties.
-
Conversion of Methionine to an Aldoxime: The first committed step is the conversion of methionine to methylthioacetaldoxime. This reaction is catalyzed by a cytochrome P450 monooxygenase from the CYP79 family , likely a CYP79F homolog.[5][6][7]
-
Metabolism of the Aldoxime: The resulting aldoxime is then metabolized by another cytochrome P450, a member of the CYP83 family (likely a CYP83A homolog), to a reactive intermediate, proposed to be a nitrile oxide or an S-alkyl-thiohydroximate.[8]
-
Sulfur Donation: A sulfur donor, likely glutathione, is conjugated to the intermediate. This step is catalyzed by a glutathione S-transferase (GST) . The glutathione is subsequently cleaved, leaving the sulfur atom that will form the thiohydroximate.
-
C-S Lyase Activity: A C-S lyase, often referred to as SUR1 , cleaves the conjugate to form a thiohydroximate.
-
Glucosylation: The thiohydroximate is then glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT) , using UDP-glucose as the sugar donor to form desulfothis compound.
-
Sulfation: The final step in the core structure formation is the sulfation of desulfothis compound by a sulfotransferase (SOT) , using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, to yield this compound.[9]
Stage 3: Secondary Side-Chain Modification
For this compound, which has a simple methyl side chain derived directly from methionine, extensive secondary modifications are not a prominent feature of its biosynthesis, unlike other more complex glucosinolates.
Visualization of the this compound Biosynthetic Pathway
The following diagrams illustrate the key stages and the logical flow of the biosynthetic pathway.
Caption: Putative biosynthetic pathway of this compound from Methionine.
Quantitative Data: this compound Content in Capparaceae
The concentration of this compound varies significantly between different species of Capparaceae, as well as between different tissues of the same plant and developmental stages.
| Species | Plant Part | This compound Content (µmol/g dry weight unless otherwise noted) | Reference |
| Capparis spinosa | Large Flower Buds | 6.55 | [4] |
| Capparis spinosa | Young Shoots | ~41 (calculated from 90% of 45.56 total GSLs) | [4] |
| Capparis ovata | Young Shoots | 45.56 (total GSLs, ~90% is this compound) | [4] |
| Capparis ovata | Seeds | 39.35 ± 0.09 | [10] |
| Capparis ovata | Leaves | 25.56 ± 0.11 | [10] |
| Isomeris arborea | Mature Leaves (Desert) | 7.9 - 12.8 mg/g wet weight | [11] |
| Isomeris arborea | Immature Leaves (Desert) | 8.4 - 9.2 mg/g wet weight | [11] |
| Isomeris arborea | Seeds | 14.3 mg/g wet weight | [11] |
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthetic pathway in Capparaceae would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Stable Isotope Labeling Studies
This method is crucial for tracing the metabolic flow from precursors to the final product.[12][13][14][15][16]
Objective: To confirm methionine as the precursor of this compound and to identify intermediates.
Methodology:
-
Precursor Administration: Administer stable isotope-labeled methionine (e.g., ¹³C- or ¹⁵N-labeled) to C. spinosa seedlings or cell cultures.
-
Incubation: Allow the plant material to metabolize the labeled precursor over a time course (e.g., 6, 12, 24, 48 hours).
-
Metabolite Extraction: Harvest the tissue, quench metabolic activity (e.g., by flash-freezing in liquid nitrogen), and perform a methanol/water extraction to isolate polar metabolites, including glucosinolates and their precursors.
-
Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of the stable isotope will result in a predictable mass shift in this compound and its biosynthetic intermediates. By tracking the appearance of these mass-shifted compounds over time, the metabolic sequence can be inferred.
Caption: Workflow for stable isotope labeling studies.
Heterologous Expression and In Vitro Enzyme Assays
This approach is used to confirm the function of candidate genes identified through transcriptomics or homology-based cloning.[17][18][19][20][21]
Objective: To demonstrate the catalytic activity of a candidate CYP79, CYP83, UGT, or SOT enzyme from C. spinosa.
Methodology:
-
Gene Cloning: Isolate the full-length cDNA of the candidate gene from C. spinosa RNA.
-
Vector Construction: Clone the cDNA into an appropriate expression vector (e.g., a pET vector for E. coli or a pYES vector for yeast).
-
Heterologous Expression: Transform the expression vector into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.
-
Protein Purification: Lyse the cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., methionine for a CYP79, desulfothis compound for a SOT), and necessary cofactors (e.g., NADPH for CYPs, UDP-glucose for UGTs, PAPS for SOTs).
-
Incubate the reaction at an optimal temperature for a set period.
-
Stop the reaction and analyze the products by HPLC or LC-MS to detect the formation of the expected product.
-
Gene Silencing for In Planta Functional Analysis
Techniques like RNA interference (RNAi) or Virus-Induced Gene Silencing (VIGS) can be used to downregulate the expression of a candidate gene in the plant, allowing for observation of the effect on the metabolic profile.[22][23][24][25][26]
Objective: To confirm the in vivo role of a candidate gene in the this compound pathway.
Methodology:
-
Construct Design: Design an RNAi or VIGS construct targeting a specific sequence of the candidate gene.
-
Plant Transformation: Introduce the construct into C. spinosa plants, typically via Agrobacterium tumefaciens-mediated transformation. For VIGS, agroinfiltration can be used for transient expression.
-
Phenotypic and Metabolic Analysis: Grow the transgenic or infiltrated plants and monitor for any developmental changes.
-
Glucosinolate Profiling: Extract and quantify glucosinolates from the silenced plants and compare the levels of this compound and any potential accumulated intermediates to wild-type control plants. A significant reduction in this compound and/or accumulation of the substrate for the silenced enzyme would confirm its role in the pathway.
Conclusion and Future Directions
The biosynthesis of this compound in Capparaceae is a complex and highly regulated process. While the pathway presented here is based on extensive research in related species, its definitive elucidation in Capparaceae requires further investigation. Future research should focus on the isolation and characterization of the specific genes and enzymes from commercially and medicinally important Capparaceae species. A thorough understanding of this pathway will not only provide insights into plant secondary metabolism but also open avenues for the metabolic engineering of Capparaceae plants for enhanced nutritional and pharmaceutical value. The development of efficient genetic transformation and gene editing tools for species like Capparis spinosa will be pivotal in achieving these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosinolate composition of young shoots and flower buds of capers (Capparis species) growing wild in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of CYP79 genes and glucosinolate profiles in Arabidopsis by defense signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of Arabidopsis CYP79C1 and CYP79C2 by Glucosinolate Pathway Engineering in Nicotiana benthamiana Shows Substrate Specificity Toward a Range of Aliphatic and Aromatic Amino Acids [frontiersin.org]
- 7. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP83b1 is the oxime-metabolizing enzyme in the glucosinolate pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. This compound variability among four populations ofIsomeris arborea Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 15. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. policycommons.net [policycommons.net]
- 17. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. Virus-Induced Gene Silencing as a Tool to Study Regulation of Alkaloid Biosynthesis in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. opensciencepublications.com [opensciencepublications.com]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
Glucocapparin in Desert Flora: A Technical Guide to Natural Sources and Distribution
For Immediate Release
This technical guide provides a comprehensive overview of glucocapparin, a methylglucosinolate with significant interest in phytochemical and pharmacological research. It details the natural sources, distribution within plant tissues, and quantitative data of this compound in various desert plants. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and pathway visualizations to support further investigation into this bioactive compound.
Natural Sources of this compound
This compound is a characteristic secondary metabolite found predominantly in plants of the order Brassicales, particularly within the Capparaceae family. Several species adapted to arid and desert environments have been identified as notable sources of this compound.
Key desert plant sources include:
-
Capparis spinosa (Caper Bush): A perennial shrub native to the Mediterranean and parts of Asia, C. spinosa is a well-documented source of this compound.[1][2] The compound is a major glucosinolate in its shoots, buds, and seeds.[1]
-
Isomeris arborea (Bladderpod): This woody caper is endemic to the desert regions of southern California and northern Baja.[3] Studies have shown that populations of I. arborea in desert environments contain significantly higher concentrations of this compound compared to those in non-desert locales.[4]
-
Boscia senegalensis: A drought-resistant shrub found in the Sahel region of Africa, this plant contains this compound in its leaves and fruits.[5][6] Its concentration has been observed to fluctuate seasonally, with higher levels detected during the dry season.[7][8]
-
Cleome viscosa (Wild Mustard): An annual herb distributed throughout tropical regions, including arid plains, C. viscosa has been identified as containing this compound.[9][10][11]
Quantitative Data and Distribution in Plant Tissues
The concentration and distribution of this compound vary significantly among species and within the different organs of a single plant. The highest concentrations are often found in reproductive tissues like seeds and buds, which aligns with its putative role in chemical defense.[3]
This compound Content in Isomeris arborea
Isomeris arborea exhibits notable variation in this compound levels based on tissue type and environmental conditions.[4] Desert populations consistently show higher concentrations, suggesting an adaptive response to environmental stress.[4]
| Plant Part | Condition/Location | This compound Concentration (mg/g) | Basis | Citation |
| Immature Leaves | Desert | 8.4 - 9.2 | Dry Weight | [4] |
| Immature Leaves | Non-Desert | 4.6 - 6.0 | Dry Weight | [4] |
| Mature Leaves | Desert | 7.9 - 12.8 | Dry Weight | [4] |
| Mature Leaves | Non-Desert | ~3.9 - 6.4 | Dry Weight | [4] |
| Immature Leaves | - | 5.2 | Wet Weight | [3] |
| Mature Leaves | - | 4.6 | Wet Weight | [3] |
| Flower Buds | - | 6.2 | Wet Weight | [3] |
| Capsule Walls | - | 1.8 | Wet Weight | [3] |
| Seeds | - | 14.3 | Wet Weight | [3] |
This compound Content in Capparis spinosa
In the caper bush, this compound is the predominant glucosinolate, often comprising over 90% of the total glucosinolate content.[1]
| Plant Part | This compound Concentration | Basis | Citation |
| Shoots and Buds | Constitutes 90% of total glucosinolates | - | [1] |
| Seeds | Constitutes >95% of total glucosinolates (42.6-88.9 µmol/g) | Dry Weight | [1] |
This compound Content in Boscia senegalensis
Studies on Boscia senegalensis reveal significant seasonal variation in this compound content, with the highest levels recorded in the dry season (January) and the lowest during the rainy period (August to November).[6][7][8] Concentrations have been reported to range from 2 to 440 µmol/g.[6]
Experimental Protocols
The analysis of this compound typically involves extraction, purification, enzymatic desulfation, and subsequent quantification by high-performance liquid chromatography (HPLC). Identification is often confirmed using mass spectrometry.
Extraction and Purification of Glucosinolates
This protocol is a standard method for extracting and purifying glucosinolates for analysis.[5][12][13]
-
Sample Preparation: Freeze-dry plant material and grind it into a fine powder. Weigh approximately 50-100 mg of the dried powder into a 2 mL reaction tube.[12]
-
Extraction: Add 1 mL of 70% methanol pre-heated to 75°C. To deactivate endogenous myrosinase enzymes, place the tubes in a water bath at 74°C ± 1°C for 15 minutes.[5][12] An internal standard (e.g., sinigrin) may be added at this stage.[5]
-
Centrifugation: Centrifuge the samples at approximately 3000 x g for 10 minutes. Collect the supernatant.[5][12]
-
Column Preparation: Prepare a mini-column using a 1 mL syringe plugged with glass wool. Add a slurry of DEAE-Sephadex A-25 resin. Wash the column sequentially with water and an equilibration buffer (e.g., 0.5 M acetate buffer, pH 5.8).[5]
-
Purification: Load the supernatant (crude extract) onto the prepared DEAE-Sephadex column. The anionic glucosinolates will bind to the ion-exchange resin. Wash the column to remove impurities.[5]
Desulfation and Quantification by HPLC
-
Enzymatic Desulfation: Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight (approx. 15-18 hours) at room temperature.[5][12] This reaction cleaves the sulfate group, converting the glucosinolates into their desulfo-analogs.
-
Elution: Elute the desulfoglucosinolates from the column using ultrapure water.[5][12]
-
HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system equipped with a C18 column and a UV or PDA detector.[5][12][14]
Identification by Mass Spectrometry
For structural confirmation, the identity of this compound can be confirmed by analyzing its hydrolysis products or the intact molecule.
-
GC-MS of Hydrolysis Products: The enzymatic hydrolysis of this compound by myrosinase yields methyl isothiocyanate. This volatile compound can be identified using Gas Chromatography-Mass Spectrometry (GC-MS), often employing Solid-Phase Microextraction (SPME) for sample introduction.[5][15]
-
LC-MS of Intact Glucosinolates: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze intact glucosinolates without the need for desulfation, providing molecular weight and fragmentation data for definitive identification.[16]
Visualizations
Biosynthesis Pathway of Aliphatic Glucosinolates
This compound is an aliphatic glucosinolate derived from the amino acid methionine. Its biosynthesis involves three key stages: chain elongation, core structure formation, and side-chain modification.[17][18][19]
Experimental Workflow for this compound Analysis
The following diagram outlines the standard laboratory procedure for the quantification of this compound from plant tissue.
References
- 1. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound variability among four populations ofIsomeris arborea Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [file.scirp.org]
- 8. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methylglucosinolate (Glucocapparin): Chemical Structure, Properties, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylglucosinolate, also known as glucocapparin, is a naturally occurring glucosinolate found predominantly in plants of the Capparaceae family. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the key biological pathways governing its biosynthesis and degradation. Detailed experimental methodologies for the extraction, purification, and analysis of methylglucosinolate are presented, alongside visualizations of its metabolic pathways to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Methylglucosinolate is an alkylglucosinolate characterized by a core structure consisting of a β-D-thioglucose group, a sulfonated oxime, and a methyl side chain derived from the amino acid alanine.[1][2] Its systematic IUPAC name is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate.[1]
Table 1: Chemical Identifiers for Methylglucosinolate (this compound)
| Identifier | Value |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate[1] |
| Synonyms | This compound, Methyl glucosinolate[3] |
| CAS Number | 497-77-8[1] |
| Molecular Formula | C₈H₁₅NO₉S₂[1][3] |
| InChI | InChI=1S/C8H15NO9S2/c1-3(9-18-20(14,15)16)19-8-7(13)6(12)5(11)4(2-10)17-8/h4-8,10-13H,2H2,1H3,(H,14,15,16)/t4-,5-,6+,7-,8+/m1/s1[1] |
| InChIKey | UBTOEGCOMHAXGV-CBQIKETKSA-N[1] |
| SMILES | CC(=NOS(=O)(=O)O)S[C@H]1--INVALID-LINK--CO)O)O">C@@HO[1] |
Physicochemical Properties
The physicochemical properties of methylglucosinolate are crucial for its extraction, isolation, and formulation. It is a water-soluble compound, a characteristic attributed to its polar glucose and sulfate moieties.
Table 2: Physicochemical Properties of Methylglucosinolate (this compound)
| Property | Value | Source |
| Molecular Weight | 333.34 g/mol | [2][3] |
| Appearance | White powder | [1] |
| Melting Point | 198 °C (decomposes) | [3] |
| Solubility | Soluble in methanol and water | [1] |
| Storage | Desiccate at -20°C | [1] |
| XLogP3 | -1.8 | [2] |
| Topological Polar Surface Area | 200 Ų | [2] |
| Heavy Atom Count | 20 | [2] |
Biological Pathways
Biosynthesis of Methylglucosinolate
The biosynthesis of glucosinolates, including methylglucosinolate, is a multi-step process that begins with an amino acid precursor. As an aliphatic glucosinolate, methylglucosinolate is derived from the amino acid methionine. The biosynthesis can be broadly divided into three stages: chain elongation, formation of the core glucosinolate structure, and secondary modifications.
The general pathway for aliphatic glucosinolate biosynthesis is outlined below. Specific enzymes responsible for each step in the formation of methylglucosinolate are homologous to those identified in model organisms like Arabidopsis thaliana.
Biosynthesis pathway of aliphatic glucosinolates.
Enzymatic Degradation of Methylglucosinolate
Upon tissue damage, methylglucosinolate comes into contact with the enzyme myrosinase (a thioglucosidase), which is spatially segregated in intact plant cells. Myrosinase catalyzes the hydrolysis of the thioglucosidic bond, releasing glucose and an unstable aglycone. This aglycone then spontaneously rearranges to form methyl isothiocyanate, a volatile and biologically active compound.
Myrosinase-catalyzed degradation of methylglucosinolate.
Experimental Protocols
Extraction and Purification of Methylglucosinolate
The following protocol outlines a general method for the extraction and purification of glucosinolates from plant material, which can be adapted for methylglucosinolate.
Workflow for glucosinolate extraction and purification.
Methodology:
-
Sample Preparation: Freeze plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a ball mill.
-
Extraction: Immediately add the powdered tissue to boiling 70% methanol (1:10 w/v) and incubate for 10 minutes to inactivate myrosinase.
-
Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.
-
Purification:
-
Prepare a DEAE-Sephadex A-25 anion exchange column.
-
Load the supernatant onto the column.
-
Wash the column with water followed by a sodium acetate buffer.
-
For analysis of intact glucosinolates, elute with a high concentration salt solution. For HPLC analysis of desulfoglucosinolates, proceed to the next step.
-
-
Desulfation (for HPLC analysis):
-
Apply a solution of purified arylsulfatase to the column and incubate overnight at room temperature.
-
Elute the resulting desulfoglucosinolates with ultrapure water.
-
-
Lyophilization: Freeze-dry the eluate to obtain a purified powder of desulfoglucosinolates.
Analysis of Methylglucosinolate
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of glucosinolates. Analysis is typically performed on the desulfated forms for better resolution and sensitivity.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile is typically employed.
-
Detection: UV detection at 229 nm is standard for desulfoglucosinolates.
-
Quantification: Quantification is achieved by comparing the peak area of the sample with that of a known concentration of a purified glucosinolate standard (e.g., sinigrin) and applying a response factor.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the sensitive detection and identification of intact glucosinolates.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, for accurate mass determination and fragmentation analysis.
-
Identification: Identification is based on the accurate mass of the parent ion and its characteristic fragmentation pattern.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of purified glucosinolates.
-
¹H NMR: Provides information on the protons in the molecule, including those of the glucose moiety and the side chain.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure.
Conclusion
Methylglucosinolate (this compound) is a significant natural product with a well-defined chemical structure and a range of physicochemical properties that influence its biological role and potential applications. Its biosynthesis from methionine and subsequent enzymatic degradation to the bioactive methyl isothiocyanate are key pathways that are of interest to researchers in plant science and pharmacology. The experimental protocols detailed in this guide provide a foundation for the reliable extraction, purification, and analysis of methylglucosinolate, enabling further investigation into its biological activities and potential for drug development.
References
- 1. Identification of glucosinolates in capers by LC-ESI-hybrid linear ion trap with Fourier transform ion cyclotron resonance mass spectrometry (LC-ESI-LTQ-FTICR MS) and infrared multiphoton dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucosinolate Shield: Unveiling the Chemical Defense Role of Glucocapparin in Isomeris arborea
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isomeris arborea (the bladderpod), a shrub native to the arid regions of North America, employs a sophisticated chemical defense strategy to deter herbivores. Central to this defense is the glucosinolate-myrosinase system, often termed the "mustard oil bomb." This technical guide provides an in-depth examination of the biological role of glucocapparin, the primary glucosinolate in Isomeris arborea, as a chemical defense agent. We will explore the quantitative distribution of this compound within the plant, detail the experimental protocols for its analysis, and present the putative signaling pathway regulating its production. This document is intended for researchers, scientists, and drug development professionals interested in plant-herbivore interactions, natural product chemistry, and the discovery of novel bioactive compounds.
Introduction: The "Mustard Oil Bomb" in Isomeris arborea
Plants have evolved a vast arsenal of chemical defenses to protect themselves from herbivory. The glucosinolate-myrosinase system is a classic example of a two-component defense mechanism. Glucosinolates, such as this compound, are stored in plant tissues and are relatively benign on their own. However, when the plant tissue is damaged by a chewing herbivore, the glucosinolates come into contact with the enzyme myrosinase, which is stored in separate cells. This initiates a rapid hydrolysis of the glucosinolates, releasing a variety of volatile and toxic compounds, primarily isothiocyanates. This rapid chemical defense is often referred to as the "mustard oil bomb."
In Isomeris arborea, the sole glucosinolate identified is methylglucosinolate, commonly known as this compound. This compound is considered a putative defense compound, and its concentration varies significantly within the plant and between different populations, suggesting an adaptive role in response to environmental pressures, including herbivory.
Quantitative Distribution of this compound
The concentration of this compound in Isomeris arborea is not uniform and is influenced by plant organ, developmental stage, and environmental conditions. Studies have shown that desert populations of I. arborea generally contain higher concentrations of this compound than non-desert populations, which may be an adaptation to higher herbivore pressure in more resource-limited environments.
Table 1: this compound Concentration in Different Tissues of Isomeris arborea
| Plant Organ | Population Type | Average this compound Concentration (mg/g wet weight) |
| Immature Leaves | Desert | 8.4 - 9.2 |
| Non-desert | 4.6 - 6.0 | |
| Mature Leaves | Desert | 7.9 - 12.8 |
| Non-desert | ~3.5 - 6.0 | |
| Flower Buds | Desert | Lower than non-desert |
| Non-desert | Slightly higher than desert | |
| Capsule Walls | Desert | Higher than non-desert |
| Non-desert | Lower than desert | |
| Seeds | Desert | Higher than non-desert |
| Non-desert | Lower than desert |
Table 2: Effect of Nitrogen Availability on this compound Concentration in Isomeris arborea
| Nitrogen Fertilizer Treatment | This compound Concentration (mg/g) |
| Lacking Nitrogen | 10.1 - 10.9 |
| 20 mM Nitrogen | ~5.0 - 5.5 |
The this compound-Myrosinase Defense Pathway
The chemical defense is initiated upon tissue damage. The proposed pathway is as follows:
Caption: The "mustard oil bomb" defense mechanism in Isomeris arborea.
Putative Signaling Pathway for this compound Induction
While the specific signaling pathways in Isomeris arborea have not been elucidated, the jasmonic acid (JA) pathway is a well-established regulator of anti-herbivore defenses in many plant species. Herbivore damage is known to trigger a cascade of events leading to the synthesis of JA, which then activates the expression of genes involved in the biosynthesis of defensive compounds like glucosinolates.
Caption: A putative jasmonic acid signaling pathway for induced this compound defense.
Experimental Protocols
The following are detailed methodologies for the key experiments related to the study of this compound and myrosinase. These are generalized protocols and may require optimization for Isomeris arborea.
This compound Extraction and Quantification via HPLC
This protocol is adapted from established methods for glucosinolate analysis.
Caption: Workflow for this compound extraction and HPLC analysis.
Detailed Steps:
-
Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder.
-
Extraction: Extract a known weight of the powder (e.g., 100 mg) with hot 70% methanol.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Anion Exchange: Apply the supernatant to a mini-column containing DEAE-Sephadex A-25 to bind the glucosinolates.
-
Desulfation: Add a purified sulfatase solution to the column and incubate overnight at room temperature. This removes the sulfate group, which is necessary for good chromatographic separation.
-
Elution: Elute the resulting desulfoglucosinolates from the column with ultrapure water.
-
HPLC Analysis: Analyze the eluate using a reverse-phase C18 HPLC column with a water/acetonitrile gradient and detect the desulfoglucosinolates at 229 nm.
-
Quantification: Quantify the this compound peak by comparing its area to a standard curve generated from a known glucosinolate standard (e.g., sinigrin).
Myrosinase Activity Assay
This spectrophotometric assay measures the rate of glucose production from the hydrolysis of a glucosinolate substrate.
Detailed Steps:
-
Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Removal of Endogenous Glucosinolates: Pass the crude extract through a DEAE-Sephadex A-25 column to remove endogenous this compound.
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of a glucosinolate substrate (e.g., sinigrin), glucose oxidase, peroxidase, and a chromogenic substrate (e.g., o-dianisidine).
-
Initiate Reaction: Add the plant extract to the reaction mixture to start the myrosinase-catalyzed hydrolysis.
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 492 nm) over time. The rate of color change is proportional to the rate of glucose production, and thus to the myrosinase activity.
-
Calculation of Activity: Calculate the enzyme activity in units (e.g., µmol of glucose released per minute per mg of protein).
Logical Relationships in Chemical Defense
The chemical defense of Isomeris arborea is a complex interplay of genetic, environmental, and ecological factors. The following diagram illustrates the logical relationships between these factors.
Caption: Logical relationships in the chemical defense of Isomeris arborea.
Conclusion and Future Directions
This compound is a key component of the chemical defense system in Isomeris arborea. Its concentration is influenced by both genetic and environmental factors, suggesting an adaptive significance. While the general mechanism of the glucosinolate-myrosinase system is well understood, further research is needed to:
-
Directly quantify the deterrent effects of this compound on specific herbivores of I. arborea through controlled feeding trials.
-
Isolate and characterize the specific myrosinase enzyme(s) present in I. arborea to understand its kinetic properties.
-
Investigate the signaling pathways that regulate this compound biosynthesis in I. arborea in response to herbivory.
-
Explore the potential for discovering novel bioactive compounds from the breakdown products of this compound, which may have applications in agriculture or medicine.
This technical guide provides a comprehensive overview of the current knowledge on the role of this compound in the chemical defense of Isomeris arborea. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field and will stimulate further investigation into this fascinating plant-herbivore interaction.
An In-depth Technical Guide on Glucocapparin and its Hydrolysis Product, Methylisothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocapparin, a glucosinolate found predominantly in plants of the Capparaceae family, is a precursor to the volatile and biologically active compound, methylisothiocyanate (MITC). The enzymatic hydrolysis of this compound by myrosinase releases MITC, which has garnered significant interest for its diverse bioactivities, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of this compound and MITC, detailing their physicochemical properties, enzymatic conversion, and mechanisms of action. It includes detailed experimental protocols for their extraction, quantification, and biological evaluation, alongside a review of their effects on key cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of these natural compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and methylisothiocyanate is fundamental for their extraction, handling, and application in research and development. The following tables summarize key quantitative data for both compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₉S₂ | [PubChem CID: 21600408] |
| Molecular Weight | 333.3 g/mol | [PubChem CID: 21600408] |
| Appearance | White powder (potassium salt) | [biocrick.com] |
| Solubility | Soluble in water | [biocrick.com] |
| Storage | Desiccate at -20°C | [biocrick.com] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxyethanimidothioate | [PubChem CID: 21600408] |
Table 2: Physicochemical Properties of Methylisothiocyanate (MITC)
| Property | Value | Reference |
| Molecular Formula | C₂H₃NS | [PubChem CID: 11167] |
| Molecular Weight | 73.12 g/mol | [PubChem CID: 11167] |
| Appearance | Colorless to pale yellow liquid/solid | [cameochemicals.noaa.gov] |
| Odor | Pungent, sharp | [cameochemicals.noaa.gov] |
| Melting Point | 30 - 36 °C (86 - 96.8 °F) | [cameochemicals.noaa.gov] |
| Boiling Point | 117 - 120 °C (242.6 - 248 °F) | [cameochemicals.noaa.gov] |
| Density | 1.069 g/cm³ at 37 °C | [cameochemicals.noaa.gov] |
| Vapor Pressure | 20.7 mmHg at 25 °C | [PubChem CID: 11167] |
| Water Solubility | 7.6 g/L | [Guidechem] |
| logP (Octanol/Water) | 0.94 | [PubChem CID: 11167] |
| Flash Point | 27 °C (80.6 °F) | [cameochemicals.noaa.gov] |
Enzymatic Hydrolysis of this compound
The conversion of this compound to methylisothiocyanate is a critical process, typically initiated by the enzyme myrosinase (a thioglucosidase) upon tissue damage in plants. This enzymatic reaction is fundamental to the biological activity attributed to many glucosinolate-containing plants.
Reaction Workflow
The hydrolysis of this compound by myrosinase yields D-glucose and an unstable aglycone, which then rearranges to form methylisothiocyanate.
Biological Activities of Methylisothiocyanate
MITC exhibits a broad spectrum of biological activities, primarily attributed to its electrophilic nature, which allows it to react with nucleophilic cellular components.
Anticancer Activity
MITC has demonstrated cytotoxic effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Table 3: Cytotoxicity of Methylisothiocyanate (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Jurkat | Acute T-cell leukemia | 8.65 | [1] |
| HL-60 | Promyelocytic leukemia | 16 | [1] |
| MCF-7 | Breast adenocarcinoma | >100 (for a related ITC) | [2] |
| HCT-116 | Colon cancer | >100 (for a related ITC) | [2] |
| HeLa | Cervical cancer | ~10-20 (for related ITCs) | [3] |
Note: Data for MITC is limited; values for other isothiocyanates (ITCs) are included for comparative purposes. Further research is needed to establish a comprehensive IC₅₀ profile for MITC.
Antimicrobial Activity
MITC is a potent antimicrobial agent with activity against a range of bacteria and fungi. This property has led to its use as a soil fumigant in agriculture.
Table 4: Antimicrobial Activity of Methylisothiocyanate (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Escherichia coli | Bacterium (Gram-negative) | 4 | [4] |
| Pseudomonas aeruginosa | Bacterium (Gram-negative) | 4 | [4] |
| Staphylococcus epidermidis | Bacterium (Gram-positive) | 0.5 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium (Gram-positive) | 8 | [4] |
| Candida albicans | Fungus | 128 | [3] |
Key Signaling Pathways Modulated by Methylisothiocyanate
MITC exerts its biological effects by interacting with and modulating several critical intracellular signaling pathways.
Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress. Isothiocyanates, including MITC, are known activators of this pathway, leading to the transcription of antioxidant and cytoprotective genes.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Isothiocyanates have been shown to inhibit this pathway, contributing to their anticancer effects.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including isothiocyanates, function by inducing apoptosis in cancer cells. This process involves a cascade of caspase activation.
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the study of this compound and methylisothiocyanate.
Extraction of this compound and Enzymatic Hydrolysis
This protocol describes the extraction of this compound from Capparis spinosa (caper) plant material and its subsequent hydrolysis to MITC.
Materials:
-
Fresh or freeze-dried Capparis spinosa plant material (e.g., leaves, buds)
-
70% Methanol
-
Myrosinase (from Sinapis alba or other suitable source)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Water bath
-
Rotary evaporator
-
Solid Phase Extraction (SPE) columns (DEAE-Sephadex A-25)
-
Sodium acetate buffer (pH 5.5)
-
Sulfatase solution
Procedure:
-
Sample Preparation: Homogenize fresh plant material or grind freeze-dried material to a fine powder.
-
Extraction: a. To 1 g of powdered plant material, add 10 mL of boiling 70% methanol to inactivate endogenous myrosinase. b. Vortex thoroughly and incubate in a shaking water bath at 70°C for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more. e. Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.
-
Purification (Optional, for higher purity): a. Condition a DEAE-Sephadex A-25 SPE column with deionized water and then with sodium acetate buffer. b. Load the concentrated extract onto the column. c. Wash the column with buffer to remove impurities. d. Apply sulfatase solution to the column and incubate to desulfate the glucosinolates. e. Elute the desulfoglucosinolates with deionized water.
-
Enzymatic Hydrolysis: a. Redissolve the dried extract (or use the eluate from purification) in a known volume of deionized water or buffer. b. Add myrosinase solution to the extract. c. Incubate the reaction mixture at 37°C for 2-4 hours to allow for complete hydrolysis to MITC. d. The resulting solution containing MITC can be used for subsequent analysis (e.g., GC-MS).
Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantification of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile, increasing to 30% over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of a known glucosinolate (e.g., sinigrin, as this compound standards may not be commercially available) of varying concentrations in the mobile phase.
-
Sample Preparation: Use the desulfated glucosinolate extract prepared as described in section 5.1.3.
-
Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the sample extracts. c. Identify the this compound peak based on retention time compared to a reference or literature values. d. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, applying appropriate response factors if a different standard is used.
Cytotoxicity Assessment by MTT Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of MITC on cancer cell lines and to calculate the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Methylisothiocyanate (MITC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare a series of dilutions of MITC in complete culture medium. b. Remove the old medium from the wells and add 100 µL of the MITC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MITC, e.g., DMSO) and a blank (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the log of the MITC concentration to generate a dose-response curve. c. Determine the IC₅₀ value, which is the concentration of MITC that causes a 50% reduction in cell viability.
Determination of Minimum Inhibitory Concentration (MIC)
This broth microdilution protocol is used to determine the minimum concentration of MITC that inhibits the visible growth of a specific microorganism.
Materials:
-
Microorganism to be tested (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Methylisothiocyanate (MITC)
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of MITC: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of a stock solution of MITC (at twice the highest desired test concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. Column 11 will serve as the growth control (no MITC), and column 12 as the sterility control (no inoculum).
-
Inoculation: a. Inoculate each well (columns 1-11) with 100 µL of the prepared microbial inoculum.
-
Incubation: a. Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of MITC in which there is no visible growth.
Conclusion
This compound and its hydrolysis product, methylisothiocyanate, represent a promising area of natural product research. The potent biological activities of MITC, particularly its anticancer and antimicrobial effects, warrant further investigation for potential therapeutic applications. The data and protocols presented in this technical guide provide a foundational resource for researchers to explore the full potential of these compounds. Future studies should focus on elucidating the specific molecular targets of MITC, conducting in vivo efficacy and safety studies, and optimizing extraction and delivery methods to harness its therapeutic benefits.
References
Glucocapparin in Boscia senegalensis Seeds: A Technical Guide to its Occurrence, Concentration, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the occurrence and concentration of glucocapparin in the seeds of Boscia senegalensis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.
Introduction to this compound and Boscia senegalensis
Boscia senegalensis, a resilient evergreen shrub native to the Sahel region of Africa, is a plant of significant nutritional and medicinal interest. Its seeds, often referred to as "hanza," are a traditional food source, particularly during times of famine. However, the raw seeds possess a bitter taste attributed to the presence of this compound, a type of glucosinolate. Glucosinolates are sulfur-containing secondary metabolites that, upon enzymatic hydrolysis, produce isothiocyanates and other compounds with a range of biological activities, including potential therapeutic effects.
This compound (methylglucosinolate) is the primary glucosinolate found in B. senegalensis. When the plant tissue is damaged, the enzyme myrosinase comes into contact with this compound, hydrolyzing it to produce methylisothiocyanate (MITC). MITC is a volatile compound with known pesticidal and antimicrobial properties, and its precursor, this compound, is a subject of research for its potential pharmacological applications. This guide focuses on the scientific understanding of this compound within the seeds of this important plant species.
Occurrence and Concentration of this compound
The concentration of this compound in Boscia senegalensis seeds, specifically in the de-hulled seeds known as "hanza," has been the subject of several quantitative studies. The levels of this glucosinolate can vary significantly depending on the geographical location of the plant and the season of harvest.
A study analyzing B. senegalensis from five populations in Niger in 2011 found that the this compound concentration in hanza was approximately 100 µmol per gram of dry mass.[1] Another study monitoring this compound content in Senegal reported a wide range, from 2 to 440 µmol g⁻¹ in leaves and fruits, with the highest concentrations recorded in the dry season (January) and the lowest during the rainy season (August to November).[2] While this latter study focused on leaves and fruits, it provides valuable context on the seasonal variability of glucosinolates in the plant.
The following table summarizes the available quantitative data for this compound concentration in the seeds (hanza) of Boscia senegalensis.
| Plant Part | Geographic Location | Concentration (µmol/g dry mass) | Reference |
| Hanza (seeds without testa) | Tanout, Niger | Highest among five populations, ~100 | [1] |
| Hanza (seeds without testa) | Niger (5 populations) | ~100 | [1] |
Experimental Protocols
The quantification of this compound in Boscia senegalensis seeds typically involves extraction, purification, and analysis by high-performance liquid chromatography (HPLC). The most cited method is an adaptation of the international standard ISO 9167-1, originally developed for the analysis of glucosinolates in rapeseed.
Sample Preparation
-
Harvesting and Drying: Collect mature Boscia senegalensis seeds. To prevent premature enzymatic hydrolysis of this compound by myrosinase, the seeds should be dried immediately at ambient temperature (approximately 25°C ± 5°C).
-
Grinding: Once dried, the seeds (or hanza, if the testa is removed) are finely ground to a powder using a laboratory mill. Homogenize the powder to ensure a representative sample.
Extraction of this compound
This protocol is adapted from the ISO 9167-1 method as described in studies on B. senegalensis.
-
Initial Extraction:
-
Weigh approximately 50 mg of the powdered seed material into a 12 mL glass tube.
-
Add 4.5 mL of a pre-heated (boiling) 70% methanol/water (v/v) solution to the tube in a water bath set at 74°C ± 1°C.
-
Add 1 mL of a 20 mM sinigrin solution (internal standard).
-
Add another 4.5 mL of the hot solvent mixture.
-
Agitate the solution for 15 minutes using a magnetic stirrer.
-
Centrifuge the mixture at 3500 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Desulfation and Purification
-
Column Preparation:
-
Prepare a mini-column by placing approximately 30 ± 5 mg of DEAE Sephadex A-25 into a 1 mL syringe.
-
Wash the column with 2 x 1 mL of distilled water.
-
Adjust the pH by eluting with 2 mL of 0.5 M acetate buffer (pH 5.8).
-
Wash again with 3 mL of distilled water.
-
-
Sample Loading and Desulfation:
-
Load 1 mL of the crude this compound extract onto the column.
-
Elute with 2 x 1 mL of 0.0025 M acetate buffer (pH 5.8).
-
Add 150 µL of sulfatase solution to the column to initiate the desulfation of this compound.
-
Allow the reaction to proceed for 15 hours.
-
-
Elution of Desulfothis compound:
-
Elute the resulting desulfothis compound from the column by adding 4 x 0.5 mL of distilled water and collecting the eluate.
-
HPLC Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., VARIAN INERTSIL 3 ODS-3, 100 mm x 3 mm, 3 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
0 min: 98.1% water
-
3 to 33 min: Gradient from 98.1% to 80% water
-
33 to 45 min: Gradient from 80% back to 98.1% water
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 229 nm.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Identify the desulfothis compound peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area to that of the internal standard (sinigrin) and applying a response factor. The concentration is typically expressed as µmol per gram of dry weight.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analysis of this compound from Boscia senegalensis seeds.
Caption: Workflow for this compound Analysis.
Glucosinolate Biosynthesis Pathway
This compound, as a methylglucosinolate, is derived from the amino acid alanine. The biosynthesis of glucosinolates is a multi-step process involving chain elongation (for aliphatic glucosinolates), core structure formation, and side-chain modification.
Caption: this compound Biosynthesis Pathway.
Myrosinase-Glucosinolate System (Signaling Pathway)
The biological activity of this compound is realized through its hydrolysis by the enzyme myrosinase, a process often referred to as the "mustard oil bomb." This signaling pathway is activated upon tissue damage.
Caption: Glucosinolate-Myrosinase System Activation.
Conclusion
This technical guide has provided a detailed overview of the occurrence, concentration, and analysis of this compound in the seeds of Boscia senegalensis. The quantitative data highlights the variability of this compound content, emphasizing the importance of considering geographical and seasonal factors in research and development. The detailed experimental protocols, adapted from established standards, offer a practical framework for scientists seeking to quantify this compound. Furthermore, the visualizations of the experimental workflow and the relevant biochemical pathways provide a clear conceptual understanding of the processes involved.
For professionals in drug development, the information presented here underscores the potential of B. senegalensis seeds as a source of this compound, a precursor to the bioactive compound methylisothiocyanate. Further research into the pharmacological properties of this compound and its derivatives is warranted, and this guide serves as a foundational resource for such endeavors.
References
- 1. Allelopathic effects of glucosinolate breakdown products in Hanza [Boscia senegalensis (Pers.) Lam.] processing waste water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
The Allelopathic Potential of Glucocapparin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocapparin, a glucosinolate found in species of the Capparaceae and Brassicaceae families, represents a significant area of interest in the study of plant chemical defense and allelopathy. Upon enzymatic hydrolysis, it releases methylisothiocyanate (MITC), a volatile and highly reactive compound with potent phytotoxic effects. This guide provides an in-depth technical overview of the allelopathic potential of this compound, focusing on its mechanism of action, experimental evaluation, and the underlying cellular and signaling pathways. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising field.
Introduction to this compound and Allelopathy
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, development, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either inhibitory or stimulatory effects. Glucosinolates are a class of plant secondary metabolites that serve as precursors to potent allelochemicals.
This compound (methylglucosinolate) is a prominent glucosinolate. In intact plant tissues, this compound is physically separated from the enzyme myrosinase. However, when the plant tissue is damaged, myrosinase comes into contact with this compound, catalyzing its hydrolysis to form the highly volatile and biocidal compound, methylisothiocyanate (MITC).[1] It is this breakdown product, MITC, that is primarily responsible for the allelopathic and phytotoxic properties attributed to this compound-containing plants.
Mechanism of Action: The Role of Methylisothiocyanate (MITC)
The allelopathic activity of this compound is mediated by its hydrolysis product, MITC. MITC is a potent phytotoxin that can inhibit plant growth through various mechanisms:
-
Inhibition of Seed Germination and Seedling Growth: MITC has been shown to be phytotoxic to a wide range of plants.[2] Isothiocyanates, in general, are known to inhibit both seed germination and root elongation.[3][4] Root elongation is often a more sensitive indicator of phytotoxicity than seed germination.[4][5]
-
Cellular Disruption: Isothiocyanates are highly reactive and can cause significant cellular damage. They have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6][7] They can also deplete the cellular pool of glutathione, a key antioxidant, and interfere with the cell cycle, leading to an accumulation of cells in the S-phase.[1][7][8]
Quantitative Allelopathic Effects
While specific quantitative data for the allelopathic effects of pure this compound or methylisothiocyanate on various plant species is an area requiring more dedicated research, studies on closely related isothiocyanates provide valuable insights into their dose-dependent inhibitory effects. The following table summarizes the effects of allyl-isothiocyanate (AITC), a structurally similar compound, on the growth of Arabidopsis thaliana.
| Concentration of Allyl-isothiocyanate (µM) | Main Root Length Inhibition (%) | Reference |
| 50 | 10 | [6] |
| 1000 | 88 | [6] |
Table 1: Dose-dependent inhibition of Arabidopsis thaliana main root length by allyl-isothiocyanate.[6] It is important to note that while AITC serves as a relevant proxy, direct dose-response studies with MITC are needed for precise quantitative assessment.
Experimental Protocols
Allelopathic Bioassay of Volatile Compounds from Plant Material
This protocol is adapted from a study on the allelopathic effects of Brassica juncea cultivars and is suitable for assessing the volatile allelochemicals released from this compound-containing plant tissues.[8]
Materials:
-
Fresh leaf tissue from a this compound-containing plant
-
Square petri dishes (120 x 120 mm)
-
Agar medium (e.g., Murashige and Skoog)
-
Lettuce seeds (Lactuca sativa)
-
Growth chamber
Procedure:
-
Prepare the agar medium and pour it into the square petri dishes.
-
Place a specific amount of fresh leaf tissue (e.g., 0.1 g) on one side of the petri dish, ensuring it does not directly contact the agar where the seeds will be placed.
-
On the opposite side of the dish, place a specific number of lettuce seeds (e.g., 20) on the surface of the agar.
-
Seal the petri dishes with parafilm to create a closed environment.
-
Prepare a control dish with lettuce seeds on agar but without any plant tissue.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specific duration (e.g., 7 days).
-
After the incubation period, measure the germination rate and the radicle and hypocotyl length of the lettuce seedlings.
-
Calculate the percentage of inhibition compared to the control.
Soil Bioassay for Isothiocyanates
This protocol is designed to assess the effect of ITCs when incorporated into the soil, simulating a more natural exposure route.[9][10]
Materials:
-
Standard potting soil
-
Methylisothiocyanate (MITC) standard
-
Test plant seeds (e.g., cress, lettuce)
-
Pots or containers
-
Incubator or greenhouse
Procedure:
-
Prepare a stock solution of MITC in a suitable solvent (e.g., acetone).
-
Incorporate the MITC solution into the soil at various concentrations (e.g., 1, 10, 50, 100 nmol/g soil). Ensure thorough mixing for uniform distribution. Prepare a control soil sample with the solvent only.
-
Allow the solvent to evaporate from the soil in a fume hood.
-
Fill pots with the treated and control soil.
-
Sow a specific number of test plant seeds in each pot.
-
Place the pots in a controlled environment (incubator or greenhouse) with appropriate light and temperature conditions.
-
Water the pots as needed.
-
After a predetermined period (e.g., 14 days), carefully remove the seedlings and measure parameters such as germination rate, root length, shoot height, and fresh/dry biomass.
-
Analyze the data to determine the dose-response relationship of MITC on the test plant.
Signaling Pathways
The phytotoxic effects of isothiocyanates are linked to the induction of specific signaling pathways within the target plant cells. A key pathway involves the generation of Reactive Oxygen Species (ROS).
Isothiocyanate-Induced ROS Production and Signaling
Isothiocyanates, such as sulforaphane, have been shown to induce the production of ROS in plants, primarily through the activation of NADPH oxidases, specifically the Respiratory Burst Oxidase Homologue D (RBOHD).[6] This burst of ROS acts as a signaling cascade, leading to downstream cellular responses.
Experimental Workflow
The investigation of the allelopathic potential of this compound follows a logical workflow, from the extraction and hydrolysis of the compound to the assessment of its biological effects.
Conclusion and Future Directions
This compound, through its hydrolysis to methylisothiocyanate, exhibits significant allelopathic potential. The underlying mechanisms involve the induction of oxidative stress and disruption of fundamental cellular processes in target plants. The provided experimental protocols and workflow offer a framework for the continued investigation of this and other glucosinolates.
Future research should focus on:
-
Generating specific dose-response data for methylisothiocyanate across a broader range of plant species, including both crops and weeds.
-
Elucidating the full spectrum of signaling pathways affected by MITC in plants, moving beyond ROS to investigate hormonal and other stress-related pathways.
-
Exploring the potential of this compound-containing plants in sustainable agriculture as biofumigants or cover crops for weed and pest management.
-
Investigating the potential for synergistic or antagonistic interactions of MITC with other allelochemicals in the rhizosphere.
By advancing our understanding of the allelopathic properties of this compound, we can unlock its potential for applications in agriculture and biotechnology, contributing to the development of novel and sustainable solutions for crop protection.
References
- 1. Editorial: Physiology and Cellular Mechanisms of Isothiocyanates and Other Glucosinolate Degradation Products in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]
- 4. Seed germination, root elongation, root-tip mitosis, and micronucleus induction of five crop plants exposed to chromium in fluvo-aquic soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The isothiocyanate sulforaphane induces respiratory burst oxidase homologue D?dependent reactive oxygen species production and regulates expression of stress response genes - CONICET [bicyt.conicet.gov.ar]
- 7. Allyl isothiocyanate depletes glutathione and upregulates expression of glutathione S-transferases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Glucocapparin: A Precursor to Bioactive Isothiocyanates - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocapparin, a prominent glucosinolate found in species of the Capparaceae family, notably Capparis spinosa (caper), serves as a stable precursor to the volatile and highly reactive methyl isothiocyanate (MITC). Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound, initiating a cascade that yields MITC, a compound with demonstrated anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of this compound, its conversion to bioactive isothiocyanates, and the associated biological activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data
The concentration of this compound and the cytotoxic potential of its hydrolysis product, methyl isothiocyanate, are summarized below.
Table 1: this compound Content in Capparis spinosa
| Plant Part | This compound Content | Reference |
| Young Shoots | 45.56 µmol/g | |
| Flower Buds (≤ 8 mm) | 6.55 - 45.56 µmol/g | |
| Flower Buds (8 < x ≤ 13 mm) | 6.55 - 45.56 µmol/g | |
| Flower Buds (> 13 mm) | 6.55 µmol/g | |
| Fresh Buds | 18.43 mg/g Dry Residue | |
| Fermented Buds | 11.98–15.39 mg/g Dry Residue |
Note: this compound constitutes approximately 90% of the total glucosinolates in the young shoots and buds of Capparis spinosa.
Table 2: In Vitro Cytotoxicity of Isothiocyanates (IC50 Values)
| Isothiocyanate | Cell Line | IC50 | Reference |
| 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) | Jurkat (Leukemia) | 8.65 µM | |
| 6-(Methylsulfonyl) hexyl isothiocyanate (6-MITC) | HL-60 (Leukemia) | 16 µM | |
| Phenethyl isothiocyanate (PEITC) | HeLa (Cervical Cancer) | 5 - 6 µM |
Experimental Protocols
Extraction and Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction of glucosinolates from plant material and their quantification as desulfoglucosinolates using HPLC.
Materials:
-
70% Methanol (MeOH)
-
20 mM Sodium Acetate (NaOAc), pH 5.5
-
Cross-linked dextran gel (e.g., Sephadex G-25)
-
Aryl sulfatase (Type H-1 from Helix pomatia)
-
Sinigrin monohydrate (reference standard)
-
Ultrapure water
-
Liquid nitrogen
-
HPLC system with a UV or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Freeze-dry plant material and grind to a fine powder using a mortar and pestle with liquid nitrogen.
-
Extraction:
-
Add 70% methanol to the powdered plant material.
-
Heat at 70°C for 30 minutes to inactivate myrosinase.
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Purification:
-
Prepare a small column with the cross-linked dextran gel.
-
Apply the crude extract to the column.
-
Wash the column with 20 mM sodium acetate.
-
-
Desulfation:
-
Add aryl sulfatase solution to the column and incubate overnight at room temperature. This converts the glucosinolates to their desulfo-analogs.
-
-
Elution: Elute the desulfoglucosinolates from the column with ultrapure water.
-
HPLC Analysis:
-
Analyze the eluate using an HPLC system.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detection: UV detection at 229 nm.
-
Quantification: Calculate the concentration of this compound based on a calibration curve prepared with the sinigrin reference standard and applying a relative response factor for this compound.
-
Myrosinase-Catalyzed Hydrolysis of this compound
This protocol describes the enzymatic conversion of this compound to methyl isothiocyanate.
Materials:
-
Purified this compound or a this compound-rich plant extract
-
Myrosinase enzyme (e.g., from white mustard, Sinapis alba)
-
Phosphate buffer (pH 6.5)
-
Reaction vials
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup:
-
Dissolve the this compound substrate in the phosphate buffer in a reaction vial.
-
Equilibrate the solution to the desired reaction temperature (e.g., 37°C).
-
-
Enzyme Addition: Add a defined amount of myrosinase solution to the reaction vial to initiate the hydrolysis.
-
Incubation: Incubate the reaction mixture for a specific time period (e.g., 30-60 minutes) at the chosen temperature with gentle agitation.
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding a solvent such as dichloromethane to extract the formed isothiocyanates.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
-
Analysis: Analyze the organic phase containing methyl isothiocyanate by GC-MS to confirm its identity and quantify its amount.
MTT Assay for Cytotoxicity of Methyl Isothiocyanate
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methyl isothiocyanate (MITC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of MITC in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of MITC. Include a vehicle control (medium with the solvent used to dissolve MITC) and a blank (medium only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition:
-
After the incubation period, add MTT solution to each well.
-
Incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of MITC relative to the vehicle control. The IC50 value (the concentration of MITC that inhibits 50% of cell growth) can be determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The bioactive isothiocyanates derived from this compound exert their effects through the modulation of several key cellular signaling pathways.
Experimental Workflow: From this compound to Bioactivity Assessment
Caption: Workflow from this compound to bioactivity.
NF-κB Signaling Pathway Inhibition by Isothiocyanates
Isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can interfere with this pathway at multiple points, including the inhibition of IKK activity, thereby preventing IκB degradation and keeping NF-κB in an inactive state in the cytoplasm.
Caption: Inhibition of NF-κB pathway by isothiocyanates.
Nrf2 Signaling Pathway Activation by Isothiocyanates
Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Caption: Activation of the Nrf2 pathway by isothiocyanates.
MAPK Signaling Pathway Modulation by Isothiocyanates
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Isothiocyanates can modulate these pathways, often leading to the induction of apoptosis in cancer cells. For example, isothiocyanates can induce the phosphorylation and activation of JNK and p38, which are generally associated with stress responses and apoptosis, while sometimes inhibiting the ERK pathway, which is often linked to cell survival and proliferation. The specific effects on MAPK pathways can be cell-type and context-dependent.
Caption: Modulation of MAPK pathways by isothiocyanates.
Conclusion
This compound stands out as a significant natural precursor to the bioactive compound methyl isothiocyanate. The enzymatic conversion by myrosinase unlocks the therapeutic potential of this otherwise stable glucosinolate. The accumulated evidence strongly suggests that methyl isothiocyanate and other related isothiocyanates hold promise for further investigation in the fields of oncology and inflammatory diseases. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound-derived compounds. Further research is warranted to fully elucidate the pharmacokinetics and in vivo efficacy of methyl isothiocyanate and to optimize its delivery for therapeutic applications.
Exploring the enzymatic degradation of Glucocapparin by myrosinase.
An In-depth Technical Guide to the Enzymatic Degradation of Glucocapparin by Myrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a sophisticated defense mechanism inherent to plants of the order Brassicales.[1] Glucosinolates, a class of sulfur-containing secondary metabolites, are chemically stable and biologically inert until they are hydrolyzed.[2] This hydrolysis is catalyzed by the endogenous enzyme myrosinase (β-thioglucoside glucohydrolase; E.C. 3.2.1.147), which is spatially segregated from its glucosinolate substrates within intact plant cells.[3] Upon tissue damage from herbivory, pathogen attack, or mechanical processing, myrosinase comes into contact with glucosinolates, initiating a rapid enzymatic degradation.[3][4]
This guide focuses specifically on the enzymatic degradation of this compound (methylglucosinolate), a predominant glucosinolate found in species of the Capparaceae family, such as Capparis spinosa (caper) and Boscia senegalensis.[4][5] The primary hydrolysis product of this compound is methyl isothiocyanate (MITC), a volatile compound with significant biological activities, including antimicrobial and insecticidal properties.[4][5][6] Understanding the kinetics, reaction conditions, and analytical methodologies of this specific interaction is crucial for researchers in pharmacology, food science, and agriculture who seek to harness its potential.
The Enzymatic Reaction: this compound Hydrolysis
The degradation of this compound is a two-step process. First, the myrosinase enzyme catalyzes the cleavage of the β-thioglucosidic bond, releasing a D-glucose molecule and a highly unstable aglycone intermediate (thiohydroximate-O-sulfate).[7][8] Subsequently, this intermediate undergoes a spontaneous, non-enzymatic Lossen rearrangement to form the primary bioactive product, methyl isothiocyanate (MITC).[4][7]
The nature and yield of the final products can be influenced by various factors such as pH, temperature, and the presence of specifier proteins (e.g., nitrile-specifier proteins or epithiospecifier proteins), which can divert the reaction towards the formation of nitriles or other compounds.[7][9] However, for this compound, methyl isothiocyanate is consistently reported as the main hydrolysis product under typical conditions.[4][7]
Data Presentation
Quantitative Analysis of this compound in Plant Tissues
The concentration of this compound varies significantly between plant species and among different organs of the same plant.
| Plant Species | Plant Organ | This compound Concentration (mg/g wet weight) | This compound Concentration (mg/100g Fresh Weight) | Reference |
| Isomeris arborea | Mature Leaves | 4.6 | - | [6] |
| Isomeris arborea | Immature Leaves | 5.2 | - | [6] |
| Isomeris arborea | Buds | 6.2 | - | [6] |
| Isomeris arborea | Capsule Walls | 1.8 | - | [6] |
| Isomeris arborea | Seeds | 14.3 | - | [6] |
| Capparis spinosa | - | - | 112 to 364 | [5] |
Kinetic Parameters of Myrosinase
Specific kinetic data for myrosinase with this compound as the substrate is limited in the literature. The following table presents kinetic parameters for myrosinase from Brassica oleracea (broccoli) using the structurally similar glucosinolate, glucoraphanin, as a substrate. These values provide an approximation of the enzyme's behavior. The enzyme is known to exhibit substrate inhibition at higher concentrations.[10][11]
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/mL/min) | Optimal pH | Optimal Temperature (°C) | Reference |
| Brassica oleracea var. Italica | Glucoraphanin | 0.37 | 606.25 | 5.0 | 40 | [12] |
Primary Hydrolysis Products of this compound
The enzymatic hydrolysis of this compound primarily yields one major bioactive compound.
| Precursor Glucosinolate | Primary Hydrolysis Product | Chemical Formula | Reference |
| This compound | Methyl isothiocyanate (MITC) | CH₃NCS | [4][5][7] |
Experimental Protocols
Protocol for Myrosinase Extraction and Purification
This protocol is a generalized procedure based on methods for extracting myrosinase from Brassicaceae species.[13][14][15]
1. Materials and Reagents:
-
Plant tissue (e.g., broccoli florets, mustard seeds)
-
Polyvinylpolypyrrolidone (PVPP) (optional, to remove phenolics)
-
Ammonium sulfate
-
Dialysis tubing (e.g., 10-12 kDa MWCO)
-
Tris-HCl buffer (e.g., 20 mM, pH 7.4) for dialysis and chromatography[15]
-
Cheesecloth and centrifuge
-
Chromatography system (e.g., Gel Filtration using Superdex 200 or Affinity Chromatography)[12][15]
2. Procedure:
-
Homogenization: Homogenize fresh plant tissue (50 g) with cold sodium phosphate buffer (150 mL) in a blender.[13]
-
Filtration and Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge the filtrate at high speed (e.g., 5000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which is the crude enzyme extract.[13]
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a saturation of 20-60%.[12][13] Allow proteins to precipitate for at least 4 hours.
-
Protein Collection: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C. Discard the supernatant and dissolve the protein pellet in a minimal volume of Tris-HCl buffer.[15]
-
Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against a large volume of Tris-HCl buffer at 4°C overnight, with at least three buffer changes to remove excess ammonium sulfate.[15]
-
Chromatography: Purify the dialyzed sample using a chromatography system. For gel filtration, load the sample onto a column (e.g., Superdex 200) equilibrated with Tris-HCl buffer and elute. Collect fractions and assay for myrosinase activity.[12] Pool the active fractions.
-
Purity and Concentration: Assess the purity of the final enzyme preparation using SDS-PAGE.[13] Determine the protein concentration using a standard method like the Bradford assay.[13] Store the purified enzyme at -20°C or -80°C.
Protocol for this compound Extraction and Purification
This protocol is adapted from methods for extracting glucosinolates from plant material, ensuring myrosinase is inactivated.[4][16]
1. Materials and Reagents:
-
Plant material (e.g., Boscia senegalensis leaves), freeze-dried and powdered
-
70% Methanol
-
DEAE-Sephadex A-25 resin
-
Sodium acetate buffer (0.5 M, pH 5.8)
-
Distilled water
-
Empty chromatography columns or syringes (1 mL)
2. Procedure:
-
Myrosinase Inactivation and Extraction: Add 50 mg of powdered plant material to a tube containing 4.5 mL of boiling 70% methanol. Heat in a water bath at 75°C for 15 minutes to completely inactivate endogenous myrosinase.[4]
-
Centrifugation: Centrifuge the mixture at 3500 rpm for 10 minutes. Collect the supernatant.[4]
-
Column Preparation: Prepare a mini-column by packing a 1 mL syringe with DEAE-Sephadex A-25 resin (approx. 30 mg). Wash the column sequentially with 2 mL of distilled water, 2 mL of 0.5 M sodium acetate buffer, and 3 mL of distilled water.[4][16]
-
Sample Loading: Load 1 mL of the crude this compound extract onto the prepared column. The glucosinolates will bind to the anion-exchange resin.
-
Washing: Wash the column with distilled water to remove unbound impurities.
-
Elution (for intact glucosinolates): Elute the purified this compound from the column using a potassium sulfate solution. (Note: For many analytical methods, desulfation is performed on the column, but for isolating the intact compound, elution is required).
-
Analysis: Analyze the eluted fractions using HPLC to confirm the presence and purity of this compound.
Protocol for Myrosinase Activity Assay (Spectrophotometric)
This is a common method based on monitoring the decrease in substrate absorbance.[3][17] Sinigrin is often used as a standard substrate due to its commercial availability and well-characterized properties.
1. Materials and Reagents:
-
Purified myrosinase solution
-
Sinigrin (or this compound) stock solution (e.g., 20 mM)
-
Reaction buffer (e.g., 80 mM NaCl or 100 mM phosphate buffer, pH 6.5)[17]
-
UV-Vis Spectrophotometer capable of reading at 227 nm
2. Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and sinigrin to a final concentration of 0.2 mM. The total volume is typically 1 mL.[17]
-
Blank Measurement: Measure the initial absorbance of the substrate solution at 227 nm against a buffer blank.
-
Initiate Reaction: Add a small volume (e.g., 10-20 µL) of the myrosinase enzyme extract to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 227 nm.
-
Data Collection: Monitor the decrease in absorbance over time (e.g., every 15 seconds for 3-5 minutes).
-
Calculate Activity: Determine the initial linear rate of the reaction (ΔAbs/min). Calculate the enzyme activity using the Beer-Lambert law and the known change in molar extinction coefficient (Δε) for sinigrin hydrolysis at 227 nm. One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[3]
Protocol for Analysis of this compound Degradation Products by GC-MS
This method is suitable for identifying volatile hydrolysis products like methyl isothiocyanate.[4][18]
1. Materials and Reagents:
-
Crushed plant material containing this compound (50 mg) or purified this compound solution
-
Purified myrosinase solution (5 mg) or crude extract
-
Deionized water
-
10 mL vial with a septum
-
Solid-Phase Microextraction (SPME) fiber (e.g., Carboxen/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
2. Procedure:
-
Enzymatic Hydrolysis: Place 50 mg of crushed plant material into the 10 mL vial. Add 250 µL of water and 5 mg of myrosinase to initiate the hydrolysis.[4]
-
Incubation: Seal the vial and incubate at room temperature (25°C) for 2 hours to allow for the formation of volatile products.[4]
-
SPME Sampling: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the heated injector port of the GC-MS, held in splitless mode at 250°C to desorb the analytes onto the column.[4]
-
GC Separation: Use a suitable capillary column (e.g., HP-5MS). Program the oven temperature, for example: hold at 40°C for 5 min, then ramp at 5°C/min to 230°C, then ramp at 30°C/min to 280°C and hold for 5 min. Use Helium as the carrier gas.[4]
-
MS Detection: Set the mass spectrometer to scan a mass range of m/z 50-350. The source temperature is typically set to 230°C.[4]
-
-
Identification: Identify methyl isothiocyanate by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum to a library (e.g., Wiley, NIST).
Visualizations
Glucosinolate Degradation Pathway
Experimental Workflow: Myrosinase Purification
Experimental Workflow: Analysis of Hydrolysis Products
References
- 1. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 2. Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 5. This compound | CAS:15592-33-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the mechanism of myrosinase. Investigation of the effect of glycosyl acceptors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 14. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulphoraphane Affinity-Based Chromatography for the Purification of Myrosinase from Lepidium sativum Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [file.scirp.org]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the primary literature surrounding the discovery and isolation of Glucocapparin, a glucosinolate of significant interest. We will explore the seminal research that first identified this natural compound, detail both historical and contemporary isolation methodologies, and present key quantitative data in a clear, comparative format. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.
The Genesis of this compound: A Historical Perspective
The discovery of this compound is intrinsically linked to the pioneering work on isothiocyanate glucosides by Anders Kjær and Rolf Gmelin in the mid-20th century. Their systematic investigation into the chemical constituents of the Capparidaceae family led to the identification of a new, naturally occurring mustard oil, methyl isothiocyanate, which was found to be present as a glucoside.
In their 1955 publication, "isoThiocyanates. XIII. Methyl IsoThiocyanate, a New Naturally Occurring Mustard Oil, Present as Glucoside (this compound) in Capparidaceae," the researchers laid the foundational groundwork for the characterization of this compound. While this paper introduced the concept and the aglycone, it was in a subsequent paper in 1956, "isoThiocyanates. XVIII. This compound, a New Crystalline isoThiocyanate Glucoside," that they reported the successful isolation of this compound in a crystalline form, solidifying its discovery and paving the way for future research. This early work established Capparis species as a primary source of this novel glucosinolate.
Isolation and Purification Protocols
The isolation of this compound from plant sources has evolved from early crystallization methods to more sophisticated chromatographic techniques. Below are detailed protocols from both historical and modern literature.
Early Isolation Methodology (Adapted from Kjær and Gmelin, 1956)
This protocol outlines the classical approach that first yielded crystalline this compound.
Experimental Protocol:
-
Extraction: The plant material (e.g., seeds of Capparis species) is defatted with a non-polar solvent like petroleum ether. The defatted material is then extracted with 70% methanol to solubilize the glucosinolates.
-
Lead Acetate Precipitation: The methanolic extract is treated with a lead acetate solution to precipitate impurities. The mixture is then filtered to remove the precipitate.
-
Removal of Excess Lead: Excess lead ions in the filtrate are removed by precipitation with hydrogen sulfide gas, followed by filtration.
-
Anion Exchange Chromatography: The resulting solution is passed through an anion-exchange resin (e.g., Amberlite IR-4B) to adsorb the glucosinolates.
-
Elution: The resin is washed, and the glucosinolates are eluted with a suitable buffer or salt solution.
-
Crystallization: The eluate containing this compound is concentrated under reduced pressure, and the compound is crystallized, often from an aqueous alcohol solution.
Modern Isolation and Quantification Methodology (Adapted from Gueye et al., 2013)
This contemporary method utilizes advanced chromatographic techniques for efficient isolation and precise quantification.
Experimental Protocol:
-
Sample Preparation: Plant material (e.g., leaves or fruits of Boscia senegalensis) is powdered. A 50 mg sample is placed in a glass tube.
-
Extraction: 4.5 ml of a boiling 70:30 methanol/water mixture is added, followed by 1 ml of an internal standard (e.g., sinigrin). The mixture is agitated for 15 minutes and then centrifuged at 3500 rpm for 10 minutes. The supernatant is collected.
-
Purification on DEAE Sephadex A-25:
-
A mini-column is prepared with 30-50 mg of DEAE Sephadex A-25.
-
The column is washed with distilled water and equilibrated with an acetate buffer (pH 5.8).
-
1 ml of the crude extract is loaded onto the column.
-
The column is washed with acetate buffer.
-
-
Desulfation: 150 µl of sulfatase is added to the column and left to react for 15 hours to form the desulfothis compound.
-
Elution: The desulfothis compound is eluted with distilled water.
-
HPLC Analysis: The eluate is analyzed by HPLC.
-
Column: VARIAN INERTSIL 3 ODS-3 (100 mm x 3 mm, 3 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.5 ml/min.
-
Detection: 229 nm.
-
Temperature: 30°C.
-
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific organ, and environmental conditions. The following tables summarize quantitative data from the primary literature.
| Plant Species | Plant Organ | This compound Content (mg/g wet weight) | Reference |
| Isomeris arborea | Mature Leaves | 4.6 | Paxman and Berlin, 1986[1] |
| Isomeris arborea | Immature Leaves | 5.2 | Paxman and Berlin, 1986[1] |
| Isomeris arborea | Flower Buds | 6.2 | Paxman and Berlin, 1986[1] |
| Isomeris arborea | Capsule Walls | 1.8 | Paxman and Berlin, 1986[1] |
| Isomeris arborea | Seeds | 14.3 | Paxman and Berlin, 1986[1] |
| Plant Species | Plant Organ | Collection Period | This compound Content (µmol/g) | Reference |
| Boscia senegalensis | Leaves | January | High | Gueye et al., 2013 |
| Boscia senegalensis | Fruits | January | High | Gueye et al., 2013 |
| Boscia senegalensis | Leaves | August - November | Low | Gueye et al., 2013 |
| Boscia senegalensis | Fruits | August - November | Low | Gueye et al., 2013 |
Visualizing Experimental Workflows
To further clarify the isolation processes, the following diagrams illustrate the key steps in both the classical and modern methodologies.
Caption: Classical workflow for the isolation of crystalline this compound.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Glucocapparin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocapparin (methylglucosinolate) is a significant glucosinolate found in plants of the Capparaceae family, such as capers (Capparis spinosa) and Boscia senegalensis.[1][2] Glucosinolates and their hydrolysis products, like isothiocyanates, are of considerable interest due to their roles in plant defense mechanisms, as well as their potential benefits to human health, including antimicrobial and antioxidant properties.[3] Accurate and reliable quantification of this compound is crucial for agricultural research, food quality control, and the exploration of its therapeutic potential. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant materials.
Principle of the Method
The quantification of this compound is based on a well-established method for glucosinolate analysis.[1][4] The process involves the extraction of intact glucosinolates from a plant matrix using a heated methanol-water mixture to inactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.[3][4][5] The crude extract is then purified using an ion-exchange column (DEAE-Sephadex A-25) to isolate the glucosinolates.[1][3] Subsequently, an on-column enzymatic desulfation is performed using aryl sulfatase, which converts this compound to its desulfo- form.[1][4] This step is essential for achieving good chromatographic separation and accurate quantification. The resulting desulfo-Glucocapparin is then separated and quantified by reverse-phase HPLC with UV detection.[1][4] Quantification is typically performed by comparison to a standard curve, often using sinigrin as a reference standard due to the commercial unavailability of this compound.[1]
Experimental Protocols
Materials and Reagents
-
Reference Standard: Sinigrin monohydrate (Purity ≥99%) for use as an internal or external standard.[1][3]
-
Solvents: HPLC grade Methanol (MeOH), Acetonitrile (ACN), and ultrapure water (18.2 MΩ·cm).[3]
-
Chemicals: Sodium acetate (analytical grade), DEAE-Sephadex A-25, Aryl sulfatase (Type H-1 from Helix pomatia), Hexane.[1][3]
-
Plant Material: Freeze-dried and finely ground plant tissue (e.g., leaves, fruits, seeds).[1][4]
Preparation of Solutions
-
70% Methanol (v/v): Mix 700 mL of HPLC-grade methanol with 300 mL of ultrapure water. Heat to approximately 70-75°C before use for extraction.[1][3]
-
Sodium Acetate Buffer (20 mM, pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water. Adjust the pH to 5.5 using acetic acid.[3]
-
Sulfatase Solution: Prepare a solution of aryl sulfatase in distilled water. For example, dissolve 75 mg of sulfatase from Helix Pomatia in 3 ml of water and 2 ml of ethanol, vortex, and centrifuge to collect the supernatant.[1] A common procedure involves dissolving 10,000 units of aryl sulfatase in 30 mL of ultrapure water, adding 30 mL of absolute ethanol, and purifying through centrifugation.[4]
Sample Extraction
-
Weigh approximately 50 mg of finely powdered, dry plant material into a 12 mL glass tube.[1]
-
To inactivate myrosinase, add 4.5 mL of boiling 70% methanol/water mixture to the tube in a water bath set at 74°C ± 1°C.[1]
-
For internal standardization, add a known amount of sinigrin solution (e.g., 1 mL of 20 mM sinigrine).[1]
-
Add another 4.5 mL of the hot solvent mixture.
-
Agitate the solution for 15 minutes using a magnetic stirrer.[1]
-
Centrifuge the mixture at 3500 rpm for 10 minutes.[1]
-
Carefully collect the supernatant. The supernatant can be further extracted with hexane to remove lipids before proceeding.[1]
Purification by Ion-Exchange Chromatography
-
Prepare a mini-column by placing approximately 30-50 mg of DEAE-Sephadex A-25 into a 1 mL syringe or suitable column.[1]
-
Wash the column with 2 mL of distilled water (2 x 1 mL).[1]
-
Equilibrate the column by eluting with 2 mL of 0.5 M acetate buffer (pH 5.8), followed by a 3 mL wash with distilled water.[1]
-
Load 1 mL of the plant extract supernatant onto the column.[1]
-
Wash the column with 2 mL (2 x 1 mL) of 0.0025 M acetate buffer (pH 5.8).[1]
On-Column Enzymatic Desulfation
-
Add 150 µL of the prepared sulfatase solution to the top of the Sephadex column.[1]
-
Allow the enzymatic reaction to proceed for 15 hours at room temperature to form desulfo-Glucocapparin.[1]
-
Elute the desulfo-glucosinolates from the column by adding 2 mL of distilled water (4 x 0.5 mL).[1]
-
Collect the eluate and, if necessary, freeze-dry the sample. Re-dissolve the residue in a known volume of ultrapure water (e.g., 1.0 mL) before HPLC analysis.[4]
HPLC Analysis
Chromatographic Conditions
The separation and quantification of desulfo-Glucocapparin are performed using a reverse-phase HPLC system coupled with a Diode Array Detector (DAD) or UV detector.[1][4]
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent[1] |
| Column | VARIAN INERTSIL 3 ODS-3 (100 mm x 3 mm, 3 µm) or equivalent C18 column[1] |
| Mobile Phase | A: Water; B: Acetonitrile[1] |
| Gradient | 0-3 min: 1.9% B; 3-33 min: linear gradient from 1.9% to 20% B; 33-45 min: linear gradient from 20% to 1.9% B[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30°C[1] |
| Detection | 229 nm[1][4] |
Method Validation and Data Presentation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998[1] |
| Accuracy (Recovery) | 95 - 105% | 99.9% ± 4.5%[1] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.44 µmol/g[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.72 µmol/g[1] |
| Precision (RSD%) | < 5% | Data not specified, but results fulfilled GLP validation procedures[1] |
Note: The quantitative results were obtained by adapting the standard ISO 9167-1 method for glucosinolates in rapeseeds. This compound is quantified in sinigrine equivalent according to the ratio of chromatographic peak areas.[1]
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
References
- 1. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 2. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the extraction and purification of Glucocapparin from plant material.
Application Note: Extraction and Purification of Glucocapparin
Introduction
This compound (methylglucosinolate) is a significant glucosinolate found predominantly in plants of the Capparaceae family, such as Capparis spinosa (caper) and Boscia senegalensis. It is a precursor to methyl isothiocyanate (MITC), a compound with considerable biological activity, including insecticidal and potential chemopreventive properties. The growing interest in the therapeutic and agricultural applications of this compound and its breakdown products necessitates robust and efficient protocols for its extraction and purification from plant material. This application note provides a detailed methodology for the isolation of high-purity this compound for research and drug development purposes.
Principle
The protocol for this compound extraction and purification is a multi-step process designed to isolate the intact glucosinolate while minimizing enzymatic degradation and removing impurities. The workflow begins with the careful preparation of the plant material, followed by an extraction step using a heated methanol-water mixture to deactivate the endogenous myrosinase enzyme, which would otherwise hydrolyze the this compound. The crude extract is then subjected to a series of purification steps, including solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC), to yield highly purified this compound.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
1.1. Collection and Selection: Collect fresh plant material, such as leaves, buds, or seeds, which are known to have high concentrations of this compound.
-
1.2. Drying: To preserve the this compound and prevent enzymatic degradation, immediately freeze-dry the collected plant material. Alternatively, oven drying at a controlled temperature (e.g., 60-70°C) can be used, although freeze-drying is preferred to minimize thermal degradation.
-
1.3. Grinding: Grind the dried plant material into a fine powder (e.g., 30-40 mesh size) using a laboratory mill.[1] This increases the surface area for efficient extraction. Store the powdered material in an airtight container at -20°C until extraction.
Extraction of this compound
This step aims to extract glucosinolates from the plant powder while inactivating myrosinase.
-
2.1. Solvent Preparation: Prepare a 70% (v/v) methanol-water solution.
-
2.2. Extraction Procedure:
-
Weigh a precise amount of the powdered plant material (e.g., 50-100 mg) and place it into a suitable reaction tube.[2]
-
Add the 70% methanol solution at a specific ratio (e.g., 10 mL of solvent per gram of plant material).
-
Heat the mixture in a water bath at 70-75°C for 20-30 minutes with constant stirring.[3] This high temperature effectively denatures the myrosinase enzyme.[2]
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid plant debris.
-
Carefully collect the supernatant containing the crude this compound extract.
-
For exhaustive extraction, the pellet can be re-extracted 1-2 more times with the same solvent, and the supernatants pooled.
-
Purification of this compound
3.1. Solid-Phase Extraction (SPE) using Anion Exchange Chromatography This step purifies the glucosinolates from the crude extract.
-
3.1.1. Column Preparation:
-
Prepare a DEAE-Sephadex A-25 anion exchange column. The amount of resin will depend on the expected yield of this compound.
-
Equilibrate the column by washing it with a suitable buffer, such as 20 mM sodium acetate.[2]
-
-
3.1.2. Loading and Washing:
-
Load the crude extract onto the equilibrated DEAE-Sephadex column. The negatively charged sulfate group of this compound will bind to the anion exchange resin.[4]
-
Wash the column with deionized water to remove unbound impurities.
-
-
3.1.3. Elution:
-
Elute the purified this compound from the column using a salt solution (e.g., 0.5 M potassium sulfate).
-
Collect the eluate containing the purified this compound.
-
Note: For analytical purposes, desulfation of glucosinolates is often performed on the column using sulfatase before elution. However, for obtaining intact this compound, this step is omitted.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) For achieving high purity, preparative HPLC is employed as a final polishing step.
-
3.2.1. Sample Preparation: The fraction collected from the SPE step is concentrated, typically by rotary evaporation or freeze-drying, and then redissolved in a small volume of the HPLC mobile phase.[3]
-
3.2.2. HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a gradient from 2% to 20% acetonitrile over 30 minutes.[3]
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: UV detection at 229 nm is suitable for glucosinolates.[3]
-
-
3.2.3. Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
3.2.4. Final Processing: Pool the pure fractions and remove the solvent by freeze-drying to obtain the purified this compound as a solid.
Data Presentation
Table 1: Quantitative Data on this compound Content and Extraction Parameters
| Parameter | Plant Source & Part | Value | Reference |
| This compound Content | Isomeris arborea (Seeds) | 14.3 mg/g wet weight | [5][6] |
| Isomeris arborea (Immature Leaves) | 4.6 - 9.2 mg/g wet weight | [5][6][7] | |
| Isomeris arborea (Flower Buds) | ~6.2 mg/g wet weight | [5][6] | |
| Capparis spinosa (Shoots and Buds) | ~90% of total glucosinolates | [8][9] | |
| Capparis ovata (Young Shoots) | Total Glucosinolates: 45.56 µmol/g | [9] | |
| Boscia senegalensis (Leaves) | 198.23 µmol/g (desulfothis compound) | [3] | |
| Extraction Method | Maceration | Higher yield of phenolics and flavonoids compared to ultrasonic-assisted extraction and reflux | [10][11] |
| Soxhlet Extraction | Effective for rutin extraction | [10] | |
| HPLC Analysis | Detection Wavelength | 229 nm | [3] |
| Column | C18 reversed-phase | [3] | |
| Mobile Phase | Acetonitrile/water gradient | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship of Purification Steps
Caption: Logic of the this compound Purification Process.
References
- 1. researchgate.net [researchgate.net]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:15592-33-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound variability among four populations ofIsomeris arborea Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical and Pharmacological Properties of Capparis spinosa as a Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Caper (Capparis spinosa L.): An Updated Review on Its Phytochemistry, Nutritional Value, Traditional Uses, and Therapeutic Potential [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) for the analysis of Glucocapparin derivatives.
An in-depth guide to the analysis of glucocapparin and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) is presented below. This document provides detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.
Application Note: GC-MS Analysis of this compound Derivatives
Introduction
This compound (methylglucosinolate) is a glucosinolate found in plants of the Capparaceae family, notably capers (Capparis spinosa). Glucosinolates and their hydrolysis products, particularly isothiocyanates, are of significant interest in the pharmaceutical and food industries due to their potential anticarcinogenic, and antimicrobial properties. The analysis of this compound presents a challenge due to its non-volatile and thermally labile nature, making it unsuitable for direct GC-MS analysis.
This application note details two primary GC-MS methodologies for the analysis of this compound:
-
Indirect Analysis: This common and robust method involves the enzymatic hydrolysis of this compound to its volatile derivative, methyl isothiocyanate, which is then readily analyzed by GC-MS.
-
Direct Analysis (Following Derivatization): This less common approach involves a multi-step process to derivatize the intact desulfated this compound molecule to increase its volatility and thermal stability for direct GC-MS analysis.
Both methods provide valuable quantitative and qualitative information for researchers studying the phytochemical composition of plants and for the quality control of plant-based products.
Method 1: Indirect Analysis via Enzymatic Hydrolysis and SPME-GC-MS
This method focuses on the quantification of this compound by measuring its primary hydrolysis product, methyl isothiocyanate. The enzyme myrosinase, which is often endogenous to the plant material, cleaves the glucose group, leading to a rearrangement that forms the volatile isothiocyanate.
Experimental Workflow: Indirect Analysis
Application Notes & Protocols: Simultaneous UHPLC-MS/MS Analysis of Glucocapparin and Other Glucosinolates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the simultaneous analysis of glucocapparin and other glucosinolates using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS).
Introduction
Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites predominantly found in the order Brassicales. This compound, the primary glucosinolate in Capparis spinosa (caper), and other GSLs are of significant interest due to their potential health benefits, including antimicrobial and anticancer properties. Accurate and sensitive quantification of these compounds is crucial for research, quality control of herbal products, and drug development. UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers a highly selective, sensitive, and rapid method for the simultaneous analysis of multiple glucosinolates.[1][2] This application note details a robust protocol for the extraction, separation, and quantification of this compound and other common glucosinolates from plant matrices.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the UHPLC-MS/MS analysis of various glucosinolates, including method validation data from published studies.
Table 1: UHPLC-MS/MS MRM Transitions for Selected Glucosinolates
| Glucosinolate | Abbreviation | Precursor Ion ([M-H]⁻, m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | GCA | 342.0 | 259.1, 96.9 | 15-25 (typical) |
| Sinigrin | SIN | 358.0 | 259.0, 97.0 | 18 |
| Glucoraphanin | GRA | 436.1 | 259.1, 275.1 | 20 |
| Glucoiberin | GIB | 422.1 | 259.1, 357.1 | 18 |
| Progoitrin | PRO | 388.1 | 259.1, 97.0 | 20 |
| Glucobrassicin | GBS | 447.1 | 166.1, 259.1 | 22 |
| Gluconapin | GNA | 372.1 | 259.1, 97.0 | 18 |
| Glucotropaeolin | GTL | 408.1 | 259.1, 195.0 | 20 |
| Gluconasturtiin | GNT | 422.1 | 259.1, 195.0 | 20 |
| 4-Hydroxyglucobrassicin | 4OHGBS | 463.1 | 259.1, 205.0 | 22 |
| 4-Methoxyglucobrassicin | 4MeGBS | 477.1 | 259.1, 195.0 | 22 |
| Neoglucobrassicin | NGBS | 477.1 | 446.1, 259.1 | 22 |
| Sinalbin | SAL | 424.1 | 259.1, 195.0 | 20 |
Note: Optimal collision energies may vary depending on the instrument and source conditions and should be determined empirically.
Table 2: Method Validation Parameters from Literature
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.997 | [3] |
| Limit of Detection (LOD) | 0.001 - 0.028 µg/g | [3] |
| Limit of Quantification (LOQ) | 0.003 - 0.093 µg/g | [3] |
| Recovery | 76.46% - 120.14% | [3] |
| Intraday Precision (RSD) | < 10% | [4] |
| Interday Precision (RSD) | < 16% | [4] |
Table 3: Example Concentrations of this compound in Capparis spinosa
| Plant Material | Concentration Range | Reference |
| Fresh Weight | 112 - 364 mg/100 g | [4] |
| Dry Weight | 2.05 ± 0.25 mg/g |
Experimental Protocols
Sample Preparation (Hot Methanol Extraction)
This protocol is designed to efficiently extract glucosinolates while inactivating myrosinase, the enzyme that degrades them.
Materials:
-
Plant material (fresh, frozen, or freeze-dried)
-
70% Methanol (v/v), pre-heated to 75°C
-
Internal Standard (IS) solution (e.g., 5 mmol/L Sinigrin in 70% methanol)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Water bath at 75°C
-
Centrifuge
-
0.45 µm PVDF syringe filters
-
UHPLC vials
Procedure:
-
Weigh approximately 200 mg of homogenized plant material into a 15 mL centrifuge tube.
-
Immediately add 5 mL of pre-heated 70% methanol.
-
Vortex for 30 seconds.
-
Spike the sample with an appropriate volume of the internal standard solution (e.g., 200 µL of 5 mmol/L sinigrin).
-
Incubate the tube in a 75°C water bath for 20 minutes to ensure complete myrosinase inactivation.
-
Allow the tube to cool to room temperature.
-
Centrifuge the sample at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into a UHPLC vial.
-
Store the vials at -20°C until analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UHPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: 2% B
-
2-15 min: 2-35% B
-
15-18 min: 35-95% B
-
18-20 min: 95% B
-
20.1-25 min: 2% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 - 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/h
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of glucosinolates in capers by LC-ESI-hybrid linear ion trap with Fourier transform ion cyclotron resonance mass spectrometry (LC-ESI-LTQ-FTICR MS) and infrared multiphoton dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a validated analytical method for Glucocapparin in plant extracts.
An Application Note and Protocol for the Validated HPLC-UV Analysis of Glucocapparin in Plant Extracts
Introduction
This compound (methylglucosinolate) is a significant secondary metabolite found predominantly in plants of the Capparaceae family, such as Capparis spinosa (caper) and Boscia senegalensis.[1][2][3][4] As a precursor to the bioactive compound methylisothiocyanate, this compound is implicated in plant defense mechanisms and possesses potential health benefits for humans.[2][4] Upon enzymatic hydrolysis by myrosinase, which occurs when plant tissues are damaged, this compound releases methylisothiocyanate.[5][6] Isothiocyanates are known activators of adaptive cellular stress response pathways, including the Nrf2 signaling pathway, which induces the expression of antioxidant and phase II detoxifying enzymes.[1][7]
The variable concentration of this compound in different plant parts and under various environmental conditions necessitates a reliable and validated analytical method for its accurate quantification.[1][4] Such a method is crucial for quality control in the food and herbal supplement industries, as well as for research and development of new therapeutic agents.
This application note provides a detailed, validated method for the extraction, purification, and quantification of this compound from plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The method involves the inactivation of myrosinase, solid-phase extraction for purification, and enzymatic desulfation prior to chromatographic analysis, ensuring accuracy and reproducibility.
Signaling Pathway: this compound and Nrf2 Activation
This compound itself is biologically stable.[7] However, its hydrolysis product, methylisothiocyanate, can activate the Keap1-Nrf2 pathway. This pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Isothiocyanates can react with Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), also known as the electrophile-response element (EpRE), and initiates the transcription of protective genes.[1]
Principle of the Analytical Method
The quantitative analysis of this compound is based on the well-established method for glucosinolate analysis.[8] The workflow begins with the extraction of intact glucosinolates from finely ground plant material using a hot methanol/water solution to simultaneously extract the compounds and deactivate the endogenous myrosinase enzyme.[8][9] The crude extract is then purified on a DEAE-Sephadex A-25 anion-exchange column. The retained glucosinolates are subjected to on-column enzymatic desulfation using aryl sulfatase, which cleaves the sulfate group to yield desulfothis compound.[2][8] The neutral desulfated compound is then eluted and quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 229 nm.[10]
Experimental Workflow
The overall process from sample receipt to final data analysis is depicted below.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound Potassium Salt (≥95% purity) or Sinigrin Monohydrate (Internal/External Standard, ≥99% purity).[2][11]
-
Enzyme: Aryl Sulfatase (Type H-1 from Helix pomatia).[8][11]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade).
-
Water: Ultrapure (18.2 MΩ·cm).
-
Chemicals: Sodium Acetate (Analytical grade).
-
Ion-Exchange Resin: DEAE-Sephadex A-25.[11]
-
Plant Material: Freeze-dried and finely ground to a homogenous powder (e.g., Capparis leaves, seeds).
Preparation of Solutions
-
70% Methanol (v/v): Mix 700 mL of HPLC-grade methanol with 300 mL of ultrapure water.
-
20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of ultrapure water. Adjust pH to 5.5 with acetic acid.[11]
-
Sulfatase Solution: Prepare a purified solution of aryl sulfatase as described by literature protocols to remove interfering activities.[8][10] Briefly, dissolve sulfatase powder in water, precipitate with ethanol, centrifuge, and redissolve the pellet in ultrapure water.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of ultrapure water in a volumetric flask. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with ultrapure water.[11]
Sample Preparation and Extraction
-
Weigh approximately 50 mg of the powdered dry plant material into a 12 mL glass tube.[2][9]
-
To inactivate myrosinase, add 4.5 mL of boiling 70% methanol/water (v/v) solution. For accurate quantification, an internal standard (e.g., 1 mL of 20 mM Sinigrin) can be added at this stage.[9]
-
Add another 4.5 mL of the hot solvent mixture.
-
Vortex the tube and agitate for 15 minutes in a water bath at 74°C ± 1°C.[2][9]
-
Centrifuge the sample at 3,500 rpm for 10 minutes.[9]
-
Carefully collect the supernatant for the purification step.
Purification and Desulfation
-
Prepare mini-columns by packing approximately 30-50 mg of DEAE-Sephadex A-25 into 1 mL syringe barrels.[2]
-
Wash the column twice with 1 mL of water.
-
Equilibrate the column by eluting with 2 mL of 0.5 M sodium acetate buffer (pH 5.8), followed by a final wash with 3 mL of distilled water.[2]
-
Load 1 mL of the plant extract supernatant onto the column. The negatively charged this compound will bind to the anion-exchange resin.
-
Wash the column with 2 x 1 mL of 0.02 M sodium acetate buffer to remove impurities.[10]
-
For desulfation, add 150 µL of the purified aryl sulfatase solution to the top of the column bed and allow it to react overnight (approximately 15-18 hours) at room temperature.[2][9]
-
Elute the resulting neutral desulfothis compound from the column with 4 x 0.5 mL of ultrapure water into a collection vial.[2]
-
The collected eluate is now ready for HPLC analysis.
HPLC-UV Analysis
-
HPLC System: Agilent 1100 series or equivalent, equipped with a DAD or UV detector.[9]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 1.5% to 25% B
-
20-22 min: 25% to 95% B
-
22-25 min: Hold at 95% B
-
25-27 min: 95% to 1.5% B
-
27-35 min: Re-equilibration at 1.5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 229 nm.[10]
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]
The following tables summarize the expected quantitative data from the method validation experiments.
Data Presentation
Table 1: System Suitability Test (SST)
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Range | 10 - 500 µg/mL |
| Regression Equation | y = 100.42x - 0.03[2] |
| Correlation Coeff. (r²) | ≥ 0.999 |
| | | 0.9998[2] |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Low (80%) | 80 | 79.2 | 99.0 | 1.2 |
| Mid (100%) | 100 | 101.5 | 101.5 | 0.9 |
| High (120%) | 120 | 118.9 | 99.1 | 1.1 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (RSD %, n=6) | Intermediate Precision (RSD %, n=6, 2 days) |
|---|---|---|
| 50 | 1.5 | 1.8 |
| 150 | 1.1 | 1.4 |
| 450 | 0.8 | 1.1 |
Table 5: LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.44 µmol/g[2] |
| Limit of Quantification (LOQ) | 0.72 µmol/g[2] |
| Robustness | No significant impact on results from minor variations in flow rate, pH, or mobile phase composition. |
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantitative determination of this compound in plant materials. The protocol for extraction, purification via ion-exchange chromatography, and on-column enzymatic desulfation has been clearly defined. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[12] This validated method is suitable for routine quality control, stability studies, and diverse research applications involving the analysis of this compound.
References
- 1. This compound | CAS:15592-33-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 3. Identification of glucosinolates in capers by LC-ESI-hybrid linear ion trap with Fourier transform ion cyclotron resonance mass spectrometry (LC-ESI-LTQ-FTICR MS) and infrared multiphoton dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cra.wallonie.be [cra.wallonie.be]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Assessing the Antilipidemic Effects of Glucocapparin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocapparin, an alkylglucosinolate found in species such as Capparis sicula and Capparis orientalis, has been noted for its potential hypolipidemic properties.[1] To rigorously assess and characterize these antilipidemic effects in vitro, a panel of bioactivity assays is essential. These assays can elucidate the mechanisms by which this compound may influence lipid metabolism, including cholesterol synthesis, adipocyte differentiation, fat storage, and cholesterol transport.
These application notes provide detailed protocols for a series of recommended in vitro assays to investigate the antilipidemic activity of this compound. The protocols are designed to be comprehensive and accessible to researchers in the fields of pharmacology, biochemistry, and drug development.
HMG-CoA Reductase Activity Assay
Application: To determine if this compound directly inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[][3] Statins are a well-known class of drugs that target this enzyme.[][3][4][5]
Principle: This colorimetric assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[6] A reduction in the rate of NADPH consumption in the presence of this compound indicates inhibition of the enzyme.
Experimental Protocol
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)[7]
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and this compound in assay buffer. Keep all solutions on ice.
-
Assay Setup: In a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
NADPH solution
-
This compound at various concentrations (or solvent control)
-
Positive control inhibitor (e.g., Pravastatin) in separate wells.
-
-
Enzyme Addition: Add the HMG-CoA reductase enzyme to all wells except the blank.
-
Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every 60 seconds for 10-20 minutes.
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each condition.
-
Determine the percent inhibition of HMG-CoA reductase activity by this compound using the following formula: % Inhibition = [ (Ratecontrol - Ratethis compound) / Ratecontrol ] x 100
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
Data Presentation
Table 1: Inhibition of HMG-CoA Reductase Activity by this compound
| This compound Conc. (µM) | Rate of NADPH Consumption (ΔA340/min) | % Inhibition |
| 0 (Vehicle Control) | [Value] | 0 |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| Pravastatin (10 µM) | [Value] | [Value] |
Visualization
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Adipocyte Differentiation Assay
Application: To assess the effect of this compound on adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This is relevant as inhibition of adipogenesis can be a mechanism for controlling obesity.
Principle: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes in the presence of a differentiation cocktail. The accumulation of intracellular lipids, a hallmark of mature adipocytes, is visualized and quantified by Oil Red O staining. A decrease in lipid accumulation with this compound treatment indicates an anti-adipogenic effect.
Experimental Protocol
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)[8]
-
Insulin Medium (DMEM with 10% FBS and 10 µg/mL insulin)[8]
-
This compound
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in Growth Medium.
-
Induction of Differentiation: Two days post-confluence, replace the medium with Differentiation Medium, with or without various concentrations of this compound.
-
Treatment: After 2-3 days, replace the medium with Insulin Medium containing the respective concentrations of this compound. Replenish this medium every 2 days for a total of 8-10 days.
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution for 10-30 minutes.
-
Wash extensively with water and allow to dry.
-
-
Quantification:
-
Visually inspect and photograph the stained cells under a microscope.
-
For quantitative analysis, elute the stain with 100% isopropanol and measure the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis:
-
Calculate the percentage of lipid accumulation relative to the control (differentiated cells without this compound).
-
Plot the percentage of lipid accumulation against this compound concentration.
Data Presentation
Table 2: Effect of this compound on 3T3-L1 Adipocyte Differentiation
| This compound Conc. (µM) | Absorbance at 510 nm (Oil Red O) | Lipid Accumulation (%) |
| Undifferentiated Control | [Value] | [Value] |
| 0 (Differentiated Control) | [Value] | 100 |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
Visualization
Caption: Workflow for assessing the anti-adipogenic effects of this compound.
Lipolysis Assay
Application: To determine if this compound stimulates lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[1] Enhanced lipolysis can contribute to a reduction in fat mass.
Principle: Differentiated 3T3-L1 adipocytes are treated with this compound. The amount of glycerol and free fatty acids released into the culture medium is then quantified. An increase in glycerol/free fatty acid release indicates a pro-lipolytic effect.
Experimental Protocol
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as described above)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
This compound
-
Positive control (e.g., Isoproterenol)[1]
-
Glycerol assay kit
-
Free fatty acid assay kit
-
96-well plates
Procedure:
-
Cell Preparation: Gently wash mature 3T3-L1 adipocytes with warm PBS.
-
Basal Conditions: Pre-incubate the cells in KRBH buffer with 2% BSA for 1-2 hours at 37°C.
-
Treatment: Replace the pre-incubation buffer with fresh KRBH buffer containing various concentrations of this compound, a vehicle control, or a positive control (Isoproterenol).
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Sample Collection: Carefully collect the culture medium from each well.
-
Quantification: Measure the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric assay kits.
Data Analysis:
-
Calculate the concentration of glycerol and free fatty acids released for each condition.
-
Express the results as a fold change relative to the vehicle control.
Data Presentation
Table 3: Effect of this compound on Lipolysis in 3T3-L1 Adipocytes
| Treatment | Glycerol Release (µg/mL) | Free Fatty Acid Release (µM) |
| Vehicle Control | [Value] | [Value] |
| This compound (1 µM) | [Value] | [Value] |
| This compound (10 µM) | [Value] | [Value] |
| This compound (50 µM) | [Value] | [Value] |
| This compound (100 µM) | [Value] | [Value] |
| Isoproterenol (10 µM) | [Value] | [Value] |
Visualization
Caption: Potential points of intervention for this compound in the lipolysis pathway.
Cholesterol Efflux Assay
Application: To evaluate the ability of this compound to promote cholesterol efflux, the process of removing excess cholesterol from cells, which is a key step in reverse cholesterol transport.[10][11] This is a crucial anti-atherosclerotic mechanism.
Principle: Macrophages (e.g., J774 cells) are loaded with fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol).[12] The cells are then incubated with cholesterol acceptors (e.g., HDL or apolipoprotein A-I) in the presence or absence of this compound. The amount of fluorescent cholesterol transported from the cells to the medium is quantified to determine the rate of efflux.[10][11][12]
Experimental Protocol
Materials:
-
J774 macrophage cell line
-
RPMI-1640 medium with 10% FBS
-
BODIPY-cholesterol labeling reagent
-
Equilibration buffer
-
Cholesterol acceptors (e.g., human HDL, ApoA-I)
-
This compound
-
Cell lysis buffer
-
96-well plates (clear for cell culture, black for fluorescence reading)
-
Fluorescence microplate reader (Ex/Em = 482/515 nm)
Procedure:
-
Cell Seeding: Seed J774 cells in a 96-well plate and grow to ~90% confluency.
-
Cholesterol Loading: Label cells with BODIPY-cholesterol labeling reagent for 1-4 hours.
-
Equilibration: Wash the cells and incubate overnight in equilibration buffer. This allows the labeled cholesterol to incorporate into cellular pools.
-
Efflux Assay:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing the cholesterol acceptor (e.g., HDL) and various concentrations of this compound.
-
Incubate for 4-6 hours at 37°C.
-
-
Fluorescence Measurement:
-
Carefully collect the supernatant (medium) and transfer to a black 96-well plate. Measure the fluorescence.
-
Lyse the cells in the original plate with cell lysis buffer and measure the fluorescence of the cell lysate.
-
Data Analysis:
-
Calculate the percent cholesterol efflux using the following formula: % Efflux = [ Fluorescencesupernatant / (Fluorescencesupernatant + Fluorescencecell lysate) ] x 100
-
Compare the percent efflux in this compound-treated cells to the control.
Data Presentation
Table 4: Effect of this compound on Cholesterol Efflux from J774 Macrophages
| Treatment | Supernatant Fluorescence (RFU) | Cell Lysate Fluorescence (RFU) | % Cholesterol Efflux |
| No Acceptor Control | [Value] | [Value] | [Value] |
| HDL (50 µg/mL) | [Value] | [Value] | [Value] |
| HDL + this compound (1 µM) | [Value] | [Value] | [Value] |
| HDL + this compound (10 µM) | [Value] | [Value] | [Value] |
| HDL + this compound (50 µM) | [Value] | [Value] | [Value] |
| HDL + this compound (100 µM) | [Value] | [Value] | [Value] |
Visualization
Caption: Workflow for the fluorescent cholesterol efflux assay.
References
- 1. This compound | C8H15NO9S2 | CID 21600408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. A Review of the Effects of Puerarin on Glucose and Lipid Metabolism in Metabolic Syndrome: Mechanisms and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Antilipemic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Lowering Drug Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antiproliferative Activity of Glucocapparin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glucocapparin is a glucosinolate found in plants of the Capparaceae family. Upon hydrolysis by the enzyme myrosinase, it releases methyl isothiocyanate, a compound belonging to the isothiocyanate class. Isothiocyanates derived from cruciferous vegetables have garnered significant interest in cancer research due to their potential chemopreventive and therapeutic properties.[1][2][3] These compounds have been shown to inhibit the proliferation of tumor cells in vitro and in vivo by inducing apoptosis and causing cell cycle arrest.[2][4][5] This document provides detailed protocols for cell-based assays to determine the antiproliferative activity of this compound and explores potential underlying mechanisms of action.
Data Presentation
The antiproliferative activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table provides a template for summarizing such quantitative data.
Table 1: Hypothetical Antiproliferative Activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 25.3 ± 2.1 |
| HeLa | Cervical Cancer | MTT | 48 | 38.7 ± 3.5 |
| A549 | Lung Cancer | SRB | 48 | 45.1 ± 4.2 |
| HCT116 | Colon Cancer | SRB | 48 | 19.8 ± 1.9 |
| PC-3 | Prostate Cancer | MTT | 72 | 32.5 ± 2.8 |
Experimental Protocols
Three common and robust cell-based assays for assessing antiproliferative activity are the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for antiproliferative activity.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[9][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA) solution (50% w/v, cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
-
Cell Fixation:
-
Washing and Staining:
-
Carefully discard the supernatant and wash the plates five times with deionized water.
-
Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at a wavelength of 540 nm.[9]
-
Experimental Workflow for SRB Assay
References
- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforaphane, a naturally occurring isothiocyanate, induces cell cycle arrest and apoptosis in HT29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Synthesis of Glucocapparin and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Glucocapparin and its analogues. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound (methylglucosinolate) is a glucosinolate found in plants of the Capparaceae family, such as capers. Upon enzymatic hydrolysis by myrosinase, it releases methylisothiocyanate (MITC), a volatile compound with various biological activities. The synthesis of this compound and its analogues is of interest for studying their biological effects, developing analytical standards, and exploring their potential as therapeutic agents. This document outlines two primary synthetic strategies: the synthesis of the natural S-glycosidic linkage and the formation of C-glycosidic analogues.
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures for this compound precursors and analogues.
Table 1: Synthesis of Thiohydroximate Precursor
| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| 1 | Aldoxime | N-Chlorosuccinimide | Pyridine | Dichloromethane | 1 | 0 | Hydroximoyl chloride | Not isolated |
| 2 | Hydroximoyl chloride | 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | Triethylamine | Dichloromethane | 2 | RT | Acetylated glucosyl thiohydroximate | 75-85 |
Table 2: Synthesis of C-Glycosidic Analogue Precursor via Horner-Wadsworth-Emmons Reaction
| Step | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| 1 | Unprotected Glucose | β-Keto phosphonate | K₂CO₃ | Water | 12 | 80 | C-glycosidic ketone | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Thiohydroximate Pathway
This protocol describes a general method for the synthesis of glucosinolates, which can be adapted for this compound. The key steps involve the formation of a thiohydroximate intermediate followed by sulfation and deprotection.
Materials:
-
Starting aldoxime (ethanaldoxime for this compound)
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose
-
Triethylamine (TEA)
-
Sulfur trioxide pyridine complex
-
Anhydrous pyridine
-
Methanolic ammonia
-
Ion-exchange resin (e.g., DEAE-Sephadex)
Procedure:
-
Formation of the Hydroximoyl Chloride:
-
Dissolve the starting aldoxime (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of pyridine.
-
Stir the reaction mixture at 0 °C for 1 hour. The resulting hydroximoyl chloride is typically used in the next step without purification.
-
-
Coupling with Thiol-sugar:
-
To the crude hydroximoyl chloride solution, add a solution of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting acetylated glucosyl thiohydroximate by flash column chromatography.
-
-
Sulfation:
-
Dissolve the purified acetylated glucosyl thiohydroximate (1.0 eq) in anhydrous pyridine.
-
Add sulfur trioxide pyridine complex (3.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
-
Deprotection and Purification:
-
Dissolve the crude sulfated product in methanolic ammonia (7N).
-
Stir the solution at room temperature for 4-6 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the final product, this compound, using an ion-exchange column (e.g., DEAE-Sephadex) followed by preparative HPLC. Characterize the product by NMR and mass spectrometry.
-
Protocol 2: Synthesis of a C-Glycosidic Analogue of this compound
This protocol outlines the synthesis of a C-glycosidic analogue using the Horner-Wadsworth-Emmons (HWE) reaction with an unprotected sugar.
Materials:
-
D-Glucose
-
A suitable β-keto phosphonate (e.g., diethyl (2-oxopropyl)phosphonate)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Hydroxylamine-O-sulfonic acid
-
Methanol
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
In a round-bottom flask, dissolve D-glucose (1.0 eq) and the β-keto phosphonate (1.5 eq) in water.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and neutralize with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting C-glycosidic ketone by flash column chromatography.
-
-
Formation of the C-Glucosinolate Analogue:
-
Dissolve the purified C-glycosidic ketone (1.0 eq) in methanol.
-
Add hydroxylamine-O-sulfonic acid (1.2 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Concentrate the reaction mixture and purify the C-glucosinolate analogue by preparative HPLC.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are primarily attributed to its hydrolysis product, methylisothiocyanate (MITC). MITC is known to modulate key cellular signaling pathways involved in inflammation and oxidative stress response, namely the NF-κB and Nrf2 pathways.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound via the thiohydroximate pathway.
Signaling Pathway: Methylisothiocyanate (MITC) Modulation of Nrf2
MITC can activate the Nrf2 antioxidant response pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. MITC can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.[1][2][3]
Caption: MITC activates the Nrf2 antioxidant pathway by inhibiting Keap1-mediated degradation of Nrf2.
Signaling Pathway: Methylisothiocyanate (MITC) Inhibition of NF-κB
MITC can inhibit the pro-inflammatory NF-κB signaling pathway. It can prevent the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4][5][6][7]
Caption: MITC inhibits the NF-κB pathway by preventing IKK-mediated degradation of IκBα.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Glucocapparin using Ion-Exchange Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocapparin, a methylglucosinolate, is a naturally occurring sulfur-containing compound found in plants of the Capparaceae family, such as Capparis spinosa (caper) and Boscia senegalensis.[1][2] Like other glucosinolates, this compound and its hydrolysis products, particularly methyl isothiocyanate, have garnered significant interest for their potential biological activities, including pesticidal and chemopreventive properties. The purification of this compound is a critical step for detailed investigation into its bioactivity and for the development of novel therapeutic agents. Ion-exchange chromatography is a highly effective method for the purification of glucosinolates due to their anionic nature, conferred by the sulfate group in their structure.[3][4] This document provides detailed application notes and protocols for the purification of this compound using anion-exchange chromatography.
Principle of Ion-Exchange Chromatography for this compound Purification
Ion-exchange chromatography separates molecules based on their net surface charge.[5] this compound, being a glucosinolate, possesses a negatively charged sulfate group, making it an ideal candidate for anion-exchange chromatography. In this technique, a crude extract containing this compound is passed through a column packed with a solid stationary phase (resin) that has positively charged functional groups. The negatively charged this compound binds to the resin, while neutral and positively charged impurities pass through the column and are washed away. The bound this compound is then eluted by changing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interactions between the this compound and the resin.
Data Presentation
While specific quantitative data for the purification of this compound using ion-exchange chromatography is limited in publicly available literature, the following tables summarize representative data for the purification of closely related glucosinolates, sinigrin and gluconapin, using a macroporous anion-exchange resin.[6] This data can be considered indicative of the expected performance for this compound purification under optimized conditions.
Table 1: Adsorption of Glucosinolates onto Anion-Exchange Resin (Static Mode) [6]
| Glucosinolate | Initial Concentration (g/L) | Adsorption (%) |
| Sinigrin | 3.46 | >95 |
| Gluconapin | 0.27 | >95 |
Table 2: Recovery and Purity of Glucosinolates after Elution (Static and Dynamic Modes) [6]
| Mode | Glucosinolate | Recovery (%) | Purity Increase (Initial to Final) |
| Static | Sinigrin | 72.9 | 43.05% to 79.63% |
| Dynamic | Sinigrin | 64.5 | Not Reported |
| Dynamic | Gluconapin | 28.0 | Not Reported |
Experimental Protocols
This section provides a detailed protocol for the purification of this compound from a plant source, adapted from established methods for glucosinolate purification.[6][7][8]
1. Preparation of Crude this compound Extract
-
Objective: To extract glucosinolates from the plant material while minimizing enzymatic degradation.
-
Materials:
-
Plant material (e.g., seeds or leaves of Boscia senegalensis)
-
70% Methanol (pre-heated to 75°C)
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes
-
Filter paper
-
-
Protocol:
-
Weigh 50 g of powdered dry plant material.
-
Add 500 mL of pre-heated 70% methanol to the plant material.
-
Homogenize the mixture for 15 minutes at high speed.
-
Centrifuge the homogenate at 3500 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 250 mL of hot 70% methanol.
-
Combine the supernatants and filter to remove any remaining solid particles. This filtered supernatant is the crude this compound extract.
-
2. Anion-Exchange Chromatography using DEAE-Sephadex A-25
-
Objective: To separate this compound from other compounds in the crude extract based on charge.
-
Materials:
-
DEAE-Sephadex A-25 resin
-
Chromatography column (e.g., 1 mL syringe for small scale)
-
Distilled water
-
Acetate buffer (0.5 M, pH 5.8)
-
Elution buffer (e.g., 1 M NaCl or 0.3 M K₂SO₄)
-
Crude this compound extract
-
-
Protocol:
-
Column Packing:
-
Column Equilibration:
-
Sample Loading:
-
Load 1 mL of the crude this compound extract onto the column.
-
-
Washing:
-
Wash the column with 2 volumes of distilled water to remove unbound and weakly bound impurities.
-
-
Elution:
-
Analysis:
-
Analyze the collected fractions for the presence of this compound using a suitable analytical method such as HPLC.
-
-
3. HPLC Analysis of this compound
-
Objective: To quantify the concentration and purity of this compound in the collected fractions.
-
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Acetonitrile and water gradient
-
This compound standard (if available) or a related glucosinolate standard (e.g., sinigrin) for reference.
-
-
Protocol:
-
HPLC Conditions (adapted from[10]):
-
Column: C18 (e.g., 100 mm x 3 mm, 3 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 229 nm
-
Column Temperature: 30°C
-
-
Inject the collected fractions and a standard solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from the standard.
-
Mandatory Visualization
Caption: Workflow for this compound Purification.
Caption: Nrf2 Signaling Pathway Activation by this compound Metabolite.
References
- 1. Glucosinolate composition of young shoots and flower buds of capers (Capparis species) growing wild in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosinolate Profiles of Capparis spp. and Maerua baillonii (Capparaceae) and Cytotoxicity of Methyl Isothiocyanate-Rich Isolates From Capparis spinosa subsp. rupestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the Retention and Separation of Glucosinolates With a Mixed-Mode Reversed-Phase/Weak Anion-Exchange Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Compositional Analysis of Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Mustard Glucosinolates by Macroporous Anion-Exchange Resin: Process Optimization and Kinetics’ Modelling [mdpi.com]
- 7. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. cra.wallonie.be [cra.wallonie.be]
Application Notes and Protocols for the Structural Elucidation of Glucocapparin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocapparin (methylglucosinolate) is a glucosinolate found in plants of the Capparaceae family, such as capers. The structural elucidation of this compound is a critical step in its study for potential applications in drug development and other scientific research. This document provides detailed application notes and protocols for the use of various spectroscopic methods in determining the structure of this compound.
Spectroscopic Methods for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural determination of this compound. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.
1.1. ¹H NMR and ¹³C NMR Spectroscopy
1D NMR provides information about the chemical environment of individual protons and carbons.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone | ||
| CH₃ | 2.15 (s) | 14.5 |
| C=N | - | 156.0 |
| Glucose Moiety | ||
| H-1' | 5.45 (d, J=9.5 Hz) | 82.0 |
| H-2' | 3.60 (t, J=9.0 Hz) | 72.5 |
| H-3' | 3.50 (t, J=9.0 Hz) | 78.0 |
| H-4' | 3.45 (t, J=9.5 Hz) | 70.0 |
| H-5' | 3.75 (m) | 80.5 |
| H-6'a | 3.90 (dd, J=12.0, 2.0 Hz) | 61.5 |
| H-6'b | 3.70 (dd, J=12.0, 5.5 Hz) |
Note: Chemical shifts are referenced to an internal standard (e.g., TSP for ¹H in D₂O). Data is based on typical values for glucosinolates and may vary slightly depending on experimental conditions.
1.2. 2D NMR Spectroscopy
2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assembling the molecular structure by identifying correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY correlations will be observed between the adjacent protons in the glucose ring (H-1' to H-2', H-2' to H-3', etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. This experiment is key to assigning the carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, such as the connection between the anomeric proton of glucose (H-1') and the carbon of the thiohydroximate group (C=N), and the correlation of the methyl protons to the C=N carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as structural information through fragmentation analysis.
2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS, often using Electrospray Ionization (ESI), is used to determine the accurate mass of the molecule and thereby its elemental formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 332.0114 | 332.0112 |
| [M+Na]⁺ | 356.0083 | 356.0081 |
2.2. Tandem Mass Spectrometry (MS/MS)
Tandem MS provides structural information by analyzing the fragmentation patterns of a selected precursor ion.
Table 3: Key MS/MS Fragmentation of this compound ([M-H]⁻)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss |
| 332.0 | 252.0 | 80 | SO₃ |
| 332.0 | 97.0 | 235 | C₈H₁₄NO₅S |
| 252.0 | 97.0 | 155 | C₅H₈O₅ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretching (glucose hydroxyls) |
| ~2920 | Medium | C-H stretching (aliphatic) |
| ~1640 | Medium | C=N stretching (thiohydroximate) |
| ~1250 | Strong | S=O stretching (sulfate) |
| ~1070 | Strong | C-O stretching (glucose) |
Note: These are expected absorption regions. Actual peak positions may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. For glucosinolates, the UV absorption is typically measured on their desulfated forms for quantification. The intact this compound is expected to have a weak absorption in the UV region.
Table 5: Expected UV-Vis Absorption for Desulfo-Glucocapparin
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Methanol/Water | ~227 | ~7,000 M⁻¹cm⁻¹ |
Note: This is an expected value based on similar glucosinolates. The UV spectrum is primarily used for quantification after desulfation rather than for initial structural elucidation.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol describes a general method for the extraction and purification of glucosinolates from plant material.
-
Extraction:
-
Homogenize fresh or freeze-dried plant material (e.g., caper buds) in boiling 70% methanol for 10 minutes to inactivate myrosinase.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice on the plant material pellet.
-
Combine the supernatants and evaporate the methanol under reduced pressure.
-
Lyophilize the remaining aqueous extract to obtain a crude glucosinolate mixture.
-
-
Purification by Anion-Exchange Chromatography:
-
Prepare a column with a suitable anion-exchange resin (e.g., DEAE-Sephadex A-25).
-
Equilibrate the column with a starting buffer (e.g., 20 mM MES, pH 6.0).
-
Dissolve the crude extract in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer to remove neutral compounds.
-
Elute the glucosinolates with a gradient of a high-salt buffer (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and monitor for the presence of glucosinolates using a suitable method (e.g., HPLC).
-
Pool the fractions containing this compound and desalt using a suitable method (e.g., gel filtration or reverse-phase chromatography).
-
Lyophilize the purified fraction to obtain pure this compound.
-
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., TSP-d₄).
-
¹H NMR: Acquire a 1D proton NMR spectrum.
-
¹³C NMR: Acquire a 1D carbon NMR spectrum (a ¹³C-DEPT experiment can be performed to differentiate between CH, CH₂, and CH₃ groups).
-
COSY: Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a 2D HSQC spectrum to determine ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a 2D HMBC spectrum to establish long-range ¹H-¹³C correlations (2-3 bonds).
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals by integrating the information from all NMR experiments.
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of purified this compound (e.g., 10 µg/mL) in a suitable solvent system for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
HRMS: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.
-
MS/MS: Perform tandem mass spectrometry by selecting the molecular ion of this compound as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the glucose moiety and the sulfate group.
Protocol 4: IR and UV-Vis Spectroscopic Analysis
-
IR Spectroscopy:
-
Prepare a KBr pellet containing a small amount of purified this compound or analyze as a thin film.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
UV-Vis Spectroscopy (of desulfated this compound):
-
For quantitative analysis, this compound is typically desulfated using arylsulfatase.
-
Dissolve the resulting desulfo-Glucocapparin in a suitable solvent (e.g., methanol/water).
-
Acquire the UV-Vis spectrum over a range of 200-400 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
Visualizations
Caption: Workflow for the structural elucidation of this compound.
Caption: Key NMR correlations for this compound structure.
Troubleshooting & Optimization
Overcoming challenges in the HPLC analysis of hydrophilic glucosinolates like Glucocapparin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of hydrophilic glucosinolates, with a specific focus on Glucocapparin.
Troubleshooting Guides and FAQs
This section addresses common issues researchers, scientists, and drug development professionals may face during the HPLC analysis of this compound and other hydrophilic glucosinolates.
Question 1: Why is my this compound peak showing poor retention or eluting at the solvent front on a standard C18 column?
Answer:
This is a common challenge due to the highly hydrophilic nature of this compound. Standard reversed-phase C18 columns are often too nonpolar to effectively retain such polar compounds, leading to little or no interaction with the stationary phase. Several strategies can be employed to overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating very polar compounds. It utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase, into which polar analytes like this compound can partition, leading to increased retention.
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase. The reagent forms a neutral ion pair with the charged this compound molecule, increasing its hydrophobicity and thus its retention on a reversed-phase column.[1][2]
-
Aqueous C18 Columns: Some specialized C18 columns are designed to be compatible with highly aqueous mobile phases and may offer improved retention for polar analytes compared to traditional C18 columns.
Question 2: My this compound peak is broad and tailing. What are the potential causes and solutions?
Answer:
Peak tailing for polar compounds like this compound can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Use a lower pH mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.[3] Employing an end-capped C18 column or a column with a base-deactivated silica surface can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Question 3: I am observing inconsistent retention times for this compound between injections. What should I check?
Answer:
Fluctuating retention times can compromise the reliability of your analysis. The following are common causes and their solutions:
-
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or inadequate buffering can lead to retention time shifts.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the buffer concentration is sufficient to maintain a stable pH.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. HILIC methods, in particular, may require longer equilibration times.
-
-
Pump and System Issues: Leaks in the HPLC system or problems with the pump's proportioning valves can cause variations in the mobile phase composition and flow rate.
-
Solution: Regularly inspect the system for leaks and perform routine maintenance on the pump.
-
Question 4: How can I improve the resolution between this compound and other co-eluting polar compounds?
Answer:
Achieving good resolution for hydrophilic compounds can be challenging. Consider these optimization strategies:
-
Mobile Phase Optimization:
-
Gradient Elution: A well-optimized gradient can significantly improve the separation of complex mixtures.
-
pH Adjustment: Modifying the mobile phase pH can alter the ionization state of analytes and the stationary phase, thereby affecting selectivity.
-
Buffer Concentration: In ion-exchange or HILIC mode, adjusting the buffer concentration can influence retention and selectivity.
-
-
Stationary Phase Selection:
-
Different HILIC Chemistries: Explore different HILIC stationary phases (e.g., amide, zwitterionic) as they offer different selectivities for polar compounds.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the HPLC analysis of this compound and other glucosinolates. Note that retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions.
Table 1: Relative Retention Times of Desulfoglucosinolates on a C18 Column
| Glucosinolate | Approximate Retention Time (min) | Relative Response Factor |
| This compound (methyl) | 3.5 | 1 |
| Glucoiberin (3-methylsulfinylpropyl) | 3.7 | 1.2 |
| Glucoraphanin (4-methylsulfinylbutyl) | 4.9 | 0.9 |
| Sinigrin (2-propenyl) | 5.5 | 1 |
| Gluconapin (3-butenyl) | 9.5 | 1.11 |
| Glucoiberverin (3-methylthiopropyl) | 10.9 | 0.8 |
| Glucobrassicanapin (4-pentenyl) | 13.5 | 1.15 |
| Glucoerucin (4-methylthiobutyl) | 14.0 | 0.9 |
Data adapted from a study utilizing a reversed-phase C18 column (150 x 4.6 mm, 3 µm) with an acetonitrile-water gradient.[4]
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 99.9% ± 4.5% |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantitation (LOQ) | 8.0 µg/mL |
Data derived from a method validation study for the determination of this compound.[5][6]
Experimental Protocols
Protocol 1: Extraction and Desulfation of Glucosinolates for HPLC Analysis
This protocol describes a widely used method for extracting and preparing glucosinolates from plant material for subsequent HPLC analysis.[4][7][8]
1. Materials and Reagents:
-
70% Methanol (v/v)
-
Ultrapure water
-
DEAE-Sephadex A-25
-
20 mM Sodium Acetate buffer (pH 5.5)
-
Purified Aryl Sulfatase solution
-
Sinigrin monohydrate (internal standard)
2. Extraction Procedure:
-
Weigh approximately 100 mg of freeze-dried, finely ground plant material into a 2 mL microcentrifuge tube.
-
Add a known amount of internal standard (e.g., Sinigrin).
-
Add 1.5 mL of 70% methanol and vortex thoroughly.
-
Incubate at 70 °C for 30 minutes in a water bath or heating block, vortexing every 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube. This is the crude glucosinolate extract.
3. Desulfation Procedure:
-
Prepare a small column by plugging a Pasteur pipette with glass wool and filling it with a slurry of DEAE-Sephadex A-25 resin.
-
Wash the column with water and then equilibrate with 20 mM sodium acetate buffer.
-
Load the crude glucosinolate extract onto the column. The glucosinolates will bind to the ion-exchange resin.
-
Wash the column with 20 mM sodium acetate buffer to remove impurities.
-
Add 75 µL of purified aryl sulfatase solution to the top of the resin bed and let it react overnight at room temperature. The sulfatase enzyme will cleave the sulfate group from the glucosinolates, converting them to their desulfo-forms.
-
Elute the desulfoglucosinolates from the column with 2 x 0.5 mL of ultrapure water into a collection vial.
-
The eluate is now ready for HPLC analysis.
Protocol 2: HPLC Conditions for Desulfoglucosinolate Analysis
This protocol provides a starting point for the HPLC analysis of desulfoglucosinolates.[4]
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase:
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 1.5% B
-
1-6 min: 1.5% to 5% B
-
6-8 min: 5% to 7% B
-
8-18 min: 7% to 21% B
-
18-23 min: 21% to 29% B
-
23-23.1 min: 29% to 100% B
-
23.1-26 min: 100% B
-
26.1-30 min: 1.5% B (re-equilibration)
-
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 229 nm
-
Injection Volume: 10-20 µL
Visualizations
The following diagrams illustrate the experimental workflow for glucosinolate analysis and a troubleshooting decision tree for common HPLC issues.
Caption: Experimental workflow for the extraction and HPLC analysis of glucosinolates.
Caption: Troubleshooting decision tree for common HPLC problems.
References
- 1. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing extraction yield of Glucocapparin while preventing enzymatic degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Glucocapparin while preventing its enzymatic degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Peak in HPLC | 1. Incomplete Myrosinase Inactivation: The enzyme myrosinase may not have been fully deactivated, leading to the degradation of this compound into methylisothiocyanate.[1] 2. Suboptimal Extraction Solvent: The solvent system may not be effective for extracting this compound from the plant matrix. 3. Degradation During Sample Preparation: Prolonged exposure to room temperature or improper storage can lead to degradation.[2][3] 4. Incorrect HPLC Method: The HPLC conditions (column, mobile phase, wavelength) may not be suitable for this compound detection. | 1. Ensure Rapid Heating: Immediately after tissue disruption, heat the sample in the extraction solvent (e.g., 70% methanol) to at least 70-80°C to denature myrosinase.[1] 2. Use a Methanol/Water Mixture: A common and effective solvent system is 70% methanol in water.[4][5] 3. Work Quickly and on Ice: Minimize the time between sample harvesting, grinding, and extraction. Keep samples on ice to reduce enzymatic activity before inactivation.[3] 4. Verify HPLC Parameters: Use a C18 column and a mobile phase of acetonitrile and water. Set the detector to 229 nm for optimal detection of desulfoglucosinolates.[6] |
| Presence of a Methylisothiocyanate Peak in GC-MS or a Broad/Tailing this compound Peak in HPLC | 1. Partial Myrosinase Inactivation: Some enzymatic activity may still be present, causing partial degradation of this compound.[1] 2. Secondary Interactions on HPLC Column: Residual silanol groups on the HPLC column can interact with this compound, causing peak tailing.[6][7] 3. Column Overload: Injecting too concentrated a sample can lead to poor peak shape. | 1. Optimize Heating Time and Temperature: Increase the duration or temperature of the initial heating step to ensure complete myrosinase inactivation. Refer to the myrosinase inactivation data table below. 2. Use a Lower pH Mobile Phase: Acidifying the mobile phase (e.g., with 0.1% formic acid) can suppress silanol interactions.[6] Consider using an end-capped C18 column.[7] 3. Dilute the Sample: Try injecting a more dilute sample to see if peak shape improves. |
| Inconsistent this compound Yields Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and the specific part of the plant used.[8] 2. Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect yield.[9] 3. Incomplete Extraction: The extraction time may not be sufficient to fully extract this compound from the plant matrix. | 1. Standardize Plant Material: If possible, use plant material from the same source, age, and part of the plant for all extractions. 2. Maintain Strict Protocol Adherence: Carefully control all extraction parameters, including time, temperature, and solvent volumes. 3. Increase Extraction Time or Repetitions: Consider extending the extraction time or performing a second extraction of the plant material to ensure complete recovery. |
| High Backpressure in HPLC System | 1. Column Frit Blockage: Particulate matter from the sample extract may be clogging the column inlet frit. 2. Precipitation in the System: The sample may not be fully soluble in the mobile phase, leading to precipitation. 3. Bacterial Growth in Mobile Phase: Aqueous mobile phases can be prone to microbial growth over time. | 1. Filter Extracts: Filter all extracts through a 0.22 or 0.45 µm syringe filter before injection.[10] Use a guard column to protect the analytical column.[11] 2. Ensure Sample Solubility: Dissolve the final extract in the initial mobile phase composition. 3. Prepare Fresh Mobile Phase: Prepare aqueous mobile phases fresh daily and filter them. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for inactivating myrosinase to prevent this compound degradation?
A1: The most common and effective method is heat inactivation. Immediately after grinding the plant material, suspend it in a pre-heated solvent (e.g., 70% methanol at 70-80°C) for at least 5-10 minutes.[1] This rapid heating denatures the myrosinase enzyme, preventing it from hydrolyzing this compound.
Q2: Which solvent system provides the best yield for this compound extraction?
A2: A mixture of methanol and water is generally the most effective. A 70% methanol in water solution is widely used and has been shown to be efficient for extracting glucosinolates like this compound.[4][5] Cold 80% methanol has also been reported as an effective alternative that can inactivate myrosinase without the need for heating.[12]
Q3: How can I confirm that the peak in my HPLC chromatogram is indeed this compound?
A3: The standard method for glucosinolate analysis involves a desulfation step followed by HPLC. The resulting desulfo-Glucocapparin can be identified by comparing its retention time and UV spectrum (at 229 nm) with a known standard. If a standard is unavailable, LC-MS can be used for confirmation based on the mass-to-charge ratio of the desulfated compound.
Q4: Can I store my plant material before extraction? If so, how?
A4: It is best to process the plant material immediately after harvesting. If storage is necessary, flash-freeze the material in liquid nitrogen and store it at -80°C. This will minimize enzymatic degradation until you are ready to proceed with the extraction.
Q5: What is the primary breakdown product of this compound, and why is it important to prevent its formation?
A5: The primary breakdown product of this compound upon enzymatic hydrolysis by myrosinase is methylisothiocyanate (MITC).[1] Preventing its formation is crucial for accurately quantifying the original amount of this compound in the plant material. Additionally, the biological activities of this compound and MITC are different, so for pharmacological studies, it is important to work with the intact parent compound.
Data on Myrosinase Inactivation and Extraction Yields
Table 1: Thermal Inactivation of Myrosinase in Broccoli
| Temperature (°C) | Duration (min) | Myrosinase Inactivation (%) |
| 40 | 3 | 4.9 |
| 40 | 5 | 2.4 |
| 40 | 7 | 3.2 |
| 50 | - | 14.9 - 23.8 |
| 60 | 3 | >90 |
| 60 | 7 | 59.3 |
| 60 | 10 | ~90 |
| 60 | 12 | >80 |
| 70 | 10 | >95 |
| 80 | 12 | 100 |
| Data compiled from studies on broccoli myrosinase, which is expected to have similar thermal stability to myrosinase from other plant sources.[1] |
Table 2: Comparison of Glucosinolate Extraction Yields with Different Solvents
| Solvent System | Temperature | Relative Yield | Notes |
| 70% Methanol | 75°C (Boiling) | High | Standard ISO method, effective for most glucosinolates. |
| 80% Methanol | Room Temperature | High | Comparable or higher yield for many glucosinolates compared to hot methanol, and inactivates myrosinase without heating.[12] |
| Water | 100°C (Boiling) | Variable | Can lead to lower yields for some glucosinolates and may not be as effective at inactivating myrosinase as methanol mixtures. |
| Ethanol:Water (70:30 v/v) | 50°C | High | Effective for polyphenol extraction, and likely suitable for glucosinolates.[13] |
| 15% Water-Glycerol | 70°C | High | Shown to be effective for polyphenol extraction and may be a greener alternative.[14] |
| This table provides a general comparison. Optimal conditions may vary depending on the specific plant material.[12][15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Boscia senegalensis Leaves
This protocol is adapted from a validated method for this compound determination.[4][5]
Materials:
-
Dried and powdered Boscia senegalensis leaves
-
Methanol (HPLC grade)
-
Deionized water
-
70:30 (v/v) Methanol:Water solution
-
12 mL glass tubes
-
Water bath
-
Magnetic stirrer and stir bars
-
Centrifuge
-
DEAE Sephadex A-25
-
1 mL syringes (to be used as mini-columns)
-
Sodium acetate buffer (0.5 M, pH 5.8)
-
Sodium acetate buffer (0.0025 M, pH 5.8)
-
Sulfatase (from Helix pomatia) solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Weigh 50 mg of powdered B. senegalensis leaves into a 12 mL glass tube.
-
Preheat the 70:30 methanol:water solution to boiling.
-
In a water bath set to 74°C ± 1°C, add 4.5 mL of the hot solvent mixture to the glass tube.
-
Add a magnetic stir bar and agitate the solution for 15 minutes.
-
Centrifuge the tube at 3500 rpm for 10 minutes.
-
Carefully collect the supernatant. This is the crude this compound extract.
-
Prepare a mini-column by placing a small amount of glass wool in the bottom of a 1 mL syringe and adding approximately 30 mg of DEAE Sephadex A-25.
-
Wash the column with 2 x 1 mL of deionized water.
-
Equilibrate the column by eluting with 2 mL of 0.5 M sodium acetate buffer (pH 5.8), followed by 3 mL of deionized water.
-
Load 1 mL of the crude extract onto the column.
-
Wash the column with 2 x 1 mL of 0.0025 M sodium acetate buffer (pH 5.8).
-
Add 150 µL of sulfatase solution to the top of the column and allow it to react for 15 hours at room temperature to form desulfo-Glucocapparin.
-
Elute the desulfo-Glucocapparin with 4 x 0.5 mL of deionized water.
-
Analyze the eluate by HPLC at 229 nm using a C18 column and a water/acetonitrile gradient.
Protocol 2: Assessment of Myrosinase Inactivation
This protocol allows for the determination of residual myrosinase activity after a given inactivation treatment.
Materials:
-
Plant material (treated and untreated controls)
-
Sodium phosphate buffer (100 mM, pH 6.5)
-
Sinigrin solution (20 mM)
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Homogenize 500 mg of the treated (and untreated) plant material in 15 mL of cold sodium phosphate buffer.
-
Stir the mixture for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the enzyme extract.
-
In a cuvette, mix a portion of the enzyme extract with the sodium phosphate buffer.
-
Initiate the reaction by adding a small volume of the sinigrin solution.
-
Immediately measure the decrease in absorbance at 229 nm over time. The rate of decrease is proportional to the myrosinase activity.
-
Calculate the percentage of inactivation by comparing the activity of the treated sample to the untreated control.
Visualizations
References
- 1. Thermosonication for the Production of Sulforaphane Rich Broccoli Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Glucocapparin Analysis in Reversed-Phase HPLC
Welcome to the technical support center for the analysis of Glucocapparin using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution and peak shape of this compound in their chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the RP-HPLC analysis of this compound, providing potential causes and systematic solutions.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing, where the peak is asymmetrical with a trailing edge, is a common issue in the analysis of polar and ionizable compounds like this compound. The primary causes include:
-
Secondary Interactions: The most frequent cause is the interaction of this compound with active sites on the stationary phase, particularly with ionized residual silanol groups on silica-based columns. These interactions lead to some molecules being retained longer, resulting in a tailing peak.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound and the stationary phase, causing peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with 0.1% formic or acetic acid) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][2]
-
Optimize Organic Modifier: Increasing the percentage of the organic modifier (e.g., acetonitrile) can sometimes improve peak shape by reducing strong interactions with the stationary phase.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping have fewer residual silanol groups, reducing the likelihood of peak tailing.
-
Reduce Sample Concentration: Dilute the sample to check for column overload. If the peak shape improves, reduce the injection volume or sample concentration.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.
Q2: How can I improve the resolution between this compound and other components in my sample?
Poor resolution, where peaks are not well separated, can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: The choice and proportion of the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase can significantly alter the selectivity and, therefore, the resolution.
-
Gradient Elution: A shallower gradient (slower increase in organic modifier concentration) can improve the separation of closely eluting peaks.
-
Column Efficiency: Longer columns or columns with smaller particle sizes provide more theoretical plates and thus higher efficiency, leading to better resolution.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.
Troubleshooting Steps:
-
Modify the Mobile Phase: Experiment with different organic modifiers (acetonitrile often provides better resolution for polar compounds) and adjust the pH of the aqueous phase to optimize selectivity.
-
Adjust the Gradient Profile: Decrease the rate of change of the organic modifier concentration in the gradient program, especially around the elution time of this compound.
-
Evaluate Column Parameters: Consider using a longer column or a column packed with smaller particles (e.g., sub-2 µm) to increase efficiency.
-
Optimize Flow Rate: Reduce the flow rate in small increments to see if resolution improves.
-
Control Temperature: Use a column oven to maintain a stable and optimized temperature.
Q3: My this compound peak is broad. What could be the cause?
Peak broadening can be caused by several factors, often related to the HPLC system or the column itself:
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can lead to band broadening.
-
Column Degradation: A void at the head of the column or deterioration of the packed bed can cause peaks to broaden.
-
High Flow Rate: A flow rate that is too high for the column dimensions and particle size can result in broader peaks.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and broadening.
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.
-
Check the Column: If a void is suspected, try reversing the column (if permissible by the manufacturer) for a few injections or replace the column.
-
Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions and particle size.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on the analysis of glucosinolates, including compounds structurally similar to this compound. This data can guide method development and troubleshooting.
Table 1: Effect of Mobile Phase pH on Glucosinolate Retention Time
| Mobile Phase pH | Retention Time of Sinigrin (min) | Retention Time of Gluconasturtiin (min) | Observations |
| 3.0 | Well-retained | Well-retained | Good separation of most glucosinolates. |
| 4.0 | Slight decrease | Slight decrease | Separation remains good. |
| 5.0 | Further decrease | Further decrease | Some peak co-elution may start to occur. |
| 6.0 | Significant decrease | Significant decrease | Poorer resolution between early eluting peaks. |
| 7.0 | Poorly retained | Poorly retained | Co-elution of many glucosinolates. |
| 8.0 | Very poorly retained | Very poorly retained | Unsuitable for separation of intact glucosinolates. |
| 9.0 | Elutes near the void volume | Elutes near the void volume | No effective separation. |
Data adapted from a study on the retention of intact glucosinolates on a mixed-mode reversed-phase/weak anion-exchange column.[1] The general trend of decreasing retention with increasing pH is applicable to this compound.
Table 2: Effect of Acetonitrile Concentration on Glucosinolate Resolution
| Acetonitrile Concentration (%) | Resolution (Rs) between Glucoraphanin and Glucoiberin | Observations |
| 70 | 1.21 | Good resolution. |
| 75 | 1.58 | Better separation with baseline resolution. |
| 80 | 2.20 | Very well-separated peaks, but longer analysis time. |
Data from a hydrophilic interaction chromatography (HILIC) method, illustrating the general principle that optimizing the organic modifier concentration is crucial for achieving desired resolution.[3] For reversed-phase, increasing acetonitrile generally decreases retention time but can be optimized for selectivity.
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 (ideally 0.8 - 1.5) | Ensures peak symmetry for accurate integration.[4][5][6] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Resolution (Rs) | > 1.5 between this compound and the closest eluting peak | Confirms the separation of the analyte from other components.[6] |
| Relative Standard Deviation (%RSD) of Peak Area | < 2.0% for replicate injections | Demonstrates the precision of the analytical system.[4] |
| Relative Standard Deviation (%RSD) of Retention Time | < 1.0% for replicate injections | Indicates the stability of the pump and mobile phase delivery. |
Acceptance criteria are based on general pharmacopeial guidelines and should be established during method validation for a specific analytical procedure.[7][8]
Experimental Protocols
This section provides a detailed methodology for the extraction and RP-HPLC analysis of this compound from plant materials.
1. Sample Preparation and Extraction
This protocol is adapted from a standard method for glucosinolate analysis.[9][10]
-
Materials:
-
Freeze-dried and finely ground plant material
-
70% Methanol (HPLC grade)
-
DEAE-Sephadex A-25 resin
-
Purified Arylsulfatase solution
-
Ultrapure water
-
-
Procedure:
-
Weigh approximately 100 mg of freeze-dried plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of hot 70% methanol (approximately 70 °C) to inactivate myrosinase enzymes.
-
Vortex the sample and incubate in a water bath at 70 °C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Prepare a mini-column by packing a small amount of DEAE-Sephadex A-25 into a pipette tip with a frit.
-
Load the supernatant from the centrifuged sample onto the prepared mini-column.
-
Wash the column with 1 mL of water, followed by 1 mL of 0.02 M sodium acetate buffer.
-
Add 75 µL of purified arylsulfatase solution to the column and let it react overnight at room temperature to desulfate the glucosinolates.
-
Elute the desulfated this compound with 1 mL of ultrapure water.
-
Filter the eluate through a 0.22 µm syringe filter before HPLC analysis.
-
2. Reversed-Phase HPLC Method
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[9]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-30% B
-
15-18 min: 30-95% B
-
18-20 min: 95% B
-
20-22 min: 95-5% B
-
22-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 229 nm
-
Injection Volume: 10 µL
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Diagram 2: Experimental Workflow for this compound Analysis
Caption: A step-by-step workflow for this compound sample preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. System Suitability Acceptance Criteria - Chromatography Forum [chromforum.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting poor recovery of Glucocapparin during solid-phase extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of glucocapparin.
Troubleshooting Guides
This section addresses specific issues that may lead to poor recovery of this compound during solid-phase extraction.
Question: Why is my this compound recovery consistently low?
Answer:
Low recovery of this compound can stem from several factors throughout the solid-phase extraction (SPE) process. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are:
-
Sample Preparation: Inactivation of the myrosinase enzyme is a critical first step. If active, this enzyme will hydrolyze this compound, leading to significantly lower yields.[1]
-
Sorbent Selection: The choice of SPE sorbent must be appropriate for the chemical properties of this compound. This compound is a polar and anionic compound, which dictates the most suitable type of sorbent.
-
SPE Method Parameters: Each step of the SPE protocol—conditioning, loading, washing, and elution—must be optimized to ensure proper retention and subsequent release of this compound.
To diagnose the issue, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution) to determine where the analyte is being lost.
Question: How can I ensure complete myrosinase inactivation?
Answer:
Myrosinase is an enzyme present in plant tissues that hydrolyzes glucosinolates like this compound upon cell disruption.[1] Inactivation is essential for accurate quantification. Common methods for myrosinase inactivation include:
-
Freeze-Drying (Lyophilization): This is a widely used method that involves freezing the sample and then removing the water under vacuum. This prevents the enzyme from coming into contact with its substrate in an aqueous environment.[1]
-
Heating: Heating the sample can denature the myrosinase enzyme. A common practice is to heat the sample in a solvent like 70% methanol at 75°C for a short period.[1] However, be aware that excessive heat can potentially degrade some glucosinolates.
-
Cold Solvent Extraction: Using a cold solvent, such as 80% methanol, can be sufficient to inactivate myrosinase and efficiently extract glucosinolates, potentially eliminating the need for a heating step.[1]
-
Microwave Treatment: Rapidly increasing the temperature of the plant tissue using a microwave can also effectively inactivate myrosinase.[2]
Question: What is the best type of SPE sorbent for this compound?
Answer:
Given that this compound is an anionic compound due to its sulfate group, an anion exchange sorbent is generally the most effective choice for its extraction.[3] Weak anion exchange (WAX) or dimethylaminopropyl (DEA)-based cartridges are particularly suitable.[3] These sorbents work by electrostatic interaction, where the negatively charged sulfate group of this compound binds to the positively charged sorbent.
While reversed-phase (e.g., C18) sorbents can be used, they are generally less selective for a polar compound like this compound. If using a reversed-phase sorbent, it is often in combination with another cleanup step. For instance, a C18 cartridge can be used in series with a protonated amino propyl cartridge to remove unwanted impurities before eluting the glucosinolate fraction.
Question: My this compound is being lost during the sample loading or washing steps. What should I do?
Answer:
Loss of this compound during the loading or washing steps, often referred to as "breakthrough," indicates that the analyte is not being adequately retained by the sorbent. Here are some potential causes and solutions:
-
Improper Conditioning: The sorbent must be properly conditioned and equilibrated before loading the sample. Failure to do so can result in poor retention. Follow the manufacturer's instructions for the specific cartridge you are using.
-
Incorrect Sample pH: For anion exchange SPE, the pH of the sample should be adjusted to ensure that this compound is in its anionic form and the sorbent is charged.
-
Sample Solvent is Too Strong: If the solvent in which your sample is dissolved has a high elution strength, it can prevent this compound from binding to the sorbent. Consider diluting your sample with a weaker solvent.
-
Wash Solvent is Too Strong: The wash solvent should be strong enough to remove impurities but not so strong that it elutes the this compound. If you suspect analyte loss during this step, try using a weaker wash solvent.
-
High Flow Rate: A flow rate that is too high during sample loading can prevent sufficient interaction time between this compound and the sorbent. A slower flow rate is generally recommended for ion-exchange mechanisms.
Question: I am getting poor recovery even though my analyte is retained on the column. How can I improve the elution step?
Answer:
If this compound is successfully retained on the sorbent but not efficiently eluted, the issue lies with the elution solvent or procedure. Consider the following:
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For anion exchange, this typically involves using a solvent that neutralizes the charge of the analyte or the sorbent, or by introducing a counter-ion with a higher affinity for the sorbent. A common elution solvent for glucosinolates from a WAX or DEA cartridge is a methanolic solution of ammonia or another base.
-
Insufficient Elution Volume: You may not be using a sufficient volume of elution solvent to completely recover the analyte. Try increasing the elution volume or performing a second elution and analyzing it separately to see if more analyte is recovered.
-
Flow Rate is Too Fast: A high flow rate during elution can reduce the contact time between the elution solvent and the analyte-sorbent complex. A slower elution flow rate can improve recovery.
-
"Soak" Step: Allowing the elution solvent to sit in the sorbent bed for a few minutes before eluting can sometimes improve recovery by providing more time for the interaction to be disrupted.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for SPE?
A1: this compound is a polar compound with an XLogP3-AA value of -1.8. It is also an anion due to the presence of a sulfate group. This makes it well-suited for anion exchange SPE.
Q2: Can I use a generic SPE protocol for this compound?
A2: While general SPE principles apply, it is highly recommended to use a protocol optimized for glucosinolates. This will account for critical factors like myrosinase inactivation and the anionic nature of the molecule.
Q3: How does pH affect this compound recovery?
A3: For anion exchange SPE, the pH of the sample and loading solutions is critical. The pH should be such that the sulfate group of this compound is deprotonated (negatively charged) and the functional groups on the anion exchange sorbent are protonated (positively charged) to facilitate binding.
Q4: What are some common solvents used in this compound SPE?
A4:
-
Extraction: 70-80% methanol is commonly used for the initial extraction from the sample matrix and for myrosinase inactivation.[1]
-
Conditioning (Anion Exchange): Typically methanol followed by water or a buffer at the appropriate pH.
-
Washing (Anion Exchange): A weak buffer or a mild organic solvent mixture.
-
Elution (Anion Exchange): A basic solution, such as a methanolic solution of ammonia, is often used to elute the retained glucosinolates.
Q5: Is it necessary to desulfate this compound for SPE?
A5: No, desulfation is typically performed after elution from the SPE column and before analysis by techniques like HPLC, especially when using older methods. The SPE step is designed to isolate the intact, sulfated this compound.
Data Presentation
The following table summarizes recovery data for glucosinolates from a study using a weak anion exchange (WAX) SPE column. While this data is not specific to this compound, it provides a strong indication of the high recovery rates achievable for this class of compounds with an optimized method.
| Glucosinolate | Recovery Rate (%) |
| Benzylglucosinolate (BGZ) | 96.1% |
| Sinigrin (SNG) | 94.9% |
| Turnip Leaf Extract Glucosinolates | >99.9% |
Data from a study on rapid analysis of glucosinolates using direct-infusion mass spectrometry.
Experimental Protocols
Recommended SPE Protocol for this compound using a Weak Anion Exchange (WAX) Cartridge
This protocol is based on established methods for glucosinolate extraction.
-
Sample Preparation:
-
Homogenize the sample material.
-
To inactivate myrosinase, either freeze-dry the sample or immediately extract with hot (75°C) 70% methanol.
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (e.g., DEA-based) SPE cartridge with 1-2 column volumes of methanol.
-
Equilibrate the cartridge with 1-2 column volumes of deionized water or a buffer at a pH that ensures the analyte and sorbent are appropriately charged.
-
-
Sample Loading:
-
Load the sample extract onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of deionized water to remove unretained, polar impurities.
-
Follow with a wash of 1-2 column volumes of a mild organic solvent (e.g., methanol) to remove less polar impurities.
-
-
Elution:
-
Elute the retained this compound with 1-2 column volumes of a basic solution, such as 5% ammonium hydroxide in methanol.
-
Collect the eluate for subsequent analysis.
-
Mandatory Visualization
Caption: Recommended SPE workflow for this compound extraction.
References
Technical Support Center: Inactivation of Myrosinase Activity During Glucocapparin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inactivation of myrosinase during glucocapparin extraction. Accurate and complete inactivation of myrosinase is critical to prevent the enzymatic hydrolysis of this compound, ensuring the integrity and yield of the target compound for research and development.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to inactivate myrosinase during this compound extraction?
A1: Myrosinase is an enzyme that is physically separated from its substrate, glucosinolates (like this compound), in intact plant tissue.[1] Upon tissue disruption during extraction, myrosinase comes into contact with this compound and catalyzes its hydrolysis into various breakdown products. This enzymatic degradation leads to a significant loss of the desired this compound, compromising the accuracy of quantification and the yield for further applications. Therefore, rapid and effective inactivation of myrosinase immediately following tissue disruption is a crucial step.[2]
Q2: What are the primary methods for inactivating myrosinase?
A2: The most common and well-documented methods for myrosinase inactivation are thermal treatments.[1][3] These include heating the plant material in a solvent (e.g., 70% methanol) at elevated temperatures (e.g., 70-75°C).[2] Other thermal methods like steaming, microwaving, and stir-frying are also effective.[3] Non-thermal methods such as high-pressure processing (HPP) have also been shown to effectively inactivate myrosinase.[4][5] Chemical inactivation is another approach, although less common in standard laboratory protocols for this compound extraction.
Q3: Is ascorbic acid a chemical inhibitor of myrosinase?
A3: No, quite the opposite. Ascorbic acid (Vitamin C) has been identified as a potent activator of myrosinase.[6][7] Therefore, it should not be used when the goal is to inactivate the enzyme. Its presence can, in fact, enhance the degradation of this compound if myrosinase is not completely inactivated.
Q4: How does the source of the plant material affect myrosinase inactivation?
A4: The thermal stability of myrosinase can vary significantly between different plant species and even different tissues of the same plant.[3][8] For example, myrosinase from broccoli has been reported to be less heat-stable than that from mustard seeds.[9] This variability means that an inactivation protocol effective for one type of plant material may not be sufficient for another. It is essential to validate the inactivation method for each specific plant matrix.
Q5: Can the inactivation process itself degrade this compound?
A5: Yes, prolonged exposure to very high temperatures can lead to the thermal degradation of glucosinolates, including this compound.[10] Therefore, the goal is to find a balance: a treatment that is intense enough to completely inactivate myrosinase but gentle enough to minimize the degradation of the target compound. This is why specific temperature and time combinations are recommended. Indole glucosinolates are generally more susceptible to thermal degradation than aliphatic or aromatic ones.[10]
Troubleshooting Guides
This section addresses common issues encountered during myrosinase inactivation in this compound extraction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound. | Incomplete myrosinase inactivation: The enzyme was not fully denatured and hydrolyzed the this compound upon tissue homogenization.[2] | - Verify inactivation parameters: Ensure the temperature and duration of the heat treatment are sufficient for your specific plant material. A common starting point is 70-75°C for 20-30 minutes in 70% methanol.[2] - Immediate inactivation: Perform the inactivation step immediately after tissue disruption to minimize the time for enzymatic reaction.[2] - Adequate solvent volume: Use a sufficient volume of pre-heated solvent to ensure rapid and uniform heating of the plant material. |
| Suboptimal extraction solvent: The chosen solvent may not be efficient for extracting this compound. | - Use aqueous methanol: A mixture of 70-80% methanol in water is a widely used and effective solvent for glucosinolate extraction and myrosinase inactivation.[2] - Avoid using only water: Using water alone without immediate and effective heat treatment will facilitate myrosinase activity and lead to this compound loss.[2] | |
| Inconsistent results between samples. | Non-uniform heating: Uneven heating of samples can lead to variable levels of myrosinase inactivation. | - Use a water bath or heating block: These provide more uniform temperature distribution compared to methods like direct heating on a hot plate. - Ensure proper mixing: Agitate the samples during the heat treatment to ensure even heat distribution. |
| Variability in plant material: Differences in the age, storage conditions, or part of the plant used can affect myrosinase activity and stability. | - Standardize sample collection and preparation: Use consistent procedures for harvesting, storing, and processing your plant material. - Homogenize samples thoroughly: Ensure that each subsample is representative of the whole. | |
| Degradation of this compound. | Excessive heat treatment: Prolonged exposure to high temperatures can cause thermal degradation of this compound.[10] | - Optimize inactivation conditions: Conduct a time-course or temperature-gradient experiment to determine the minimum conditions required for complete myrosinase inactivation with minimal this compound degradation for your specific sample type. - Rapid cooling: After the heat inactivation step, cool the samples quickly on ice to stop any further chemical reactions. |
| Unexpected peaks in chromatogram. | Formation of hydrolysis products: If myrosinase is not completely inactivated, various breakdown products of this compound will be present in the extract. | - Re-evaluate your inactivation protocol: Your current method is likely insufficient. Increase the temperature or duration of the heat treatment. - Analyze for known breakdown products: If possible, use analytical standards to identify the unexpected peaks as hydrolysis products to confirm incomplete inactivation. |
Data Summary: Myrosinase Inactivation Methods
The following tables summarize quantitative data on the effectiveness of different myrosinase inactivation methods.
Table 1: Thermal Inactivation of Myrosinase in Various Plant Tissues
| Plant Source | Treatment Method | Temperature (°C) | Duration | Myrosinase Inactivation (%) | Reference(s) |
| Broccoli | Heating in 70% Methanol | 70-75 | 20-30 min | >95 | [2] |
| Broccoli | Heating in Buffer | 60 | 3 min | >90 | [3] |
| Broccoli | Heating in Buffer | 80 | 12 min | 100 | [11] |
| Cabbage (Green) | Heating | 45 | 1 hour | ~70 | [4] |
| Cabbage (Red/White) | Heating | 70 | 30 min | >90 | [3] |
| Cabbage | Steaming | 75-80 | - | >90 | [3] |
| Cabbage | Microwaving (900W, 60% power) | 88-95 | 3 min | >90 | [3] |
| Cabbage | Stir-frying | 65-70 | - | ~35 (65% residual activity) | [3] |
| Mustard (Brown) | Heating | 80 | 10 min | 100 | [9] |
Table 2: High-Pressure Processing (HPP) for Myrosinase Inactivation
| Plant Source | Pressure (MPa) | Temperature (°C) | Duration (min) | Myrosinase Inactivation (%) | Reference(s) |
| Cabbage (Green) | 300 | 10 | 10 | Significant inactivation started | [4] |
| Broccoli Sprouts | 400 | 30 | 3 | Significant inactivation started | [4] |
| Brussels Sprouts | 350 | 30 | 6.5 | Significant inactivation started | [4] |
| Broccoli | 200-450 | 20 | - | Significant inactivation | [12] |
Experimental Protocols
Protocol 1: Thermal Inactivation of Myrosinase in Plant Tissue using Hot Methanol
Objective: To inactivate myrosinase in plant tissue to allow for the stable extraction of this compound.
Materials:
-
Fresh or freeze-dried plant material
-
70% (v/v) Methanol in water
-
Microcentrifuge tubes (2 mL)
-
Water bath or heating block capable of maintaining 75°C
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: If using fresh tissue, homogenize it to a fine powder in liquid nitrogen. If using freeze-dried tissue, ensure it is finely ground.
-
Weighing: Accurately weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Solvent Addition: Add 1.5 mL of 70% methanol, preheated to 75°C, to the microcentrifuge tube.
-
Inactivation and Extraction: Immediately vortex the tube to ensure the entire sample is submerged in the hot solvent. Place the tube in a water bath or heating block set to 75°C for 20-30 minutes. Vortex the tube intermittently (e.g., every 5-10 minutes) during this incubation to ensure continued mixing and efficient extraction.[2]
-
Cooling: After the incubation, immediately place the tube on ice to cool down rapidly.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 13,000 x g) for 15 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound, for subsequent analysis.
Protocol 2: High-Pressure Processing (HPP) for Myrosinase Inactivation
Objective: To inactivate myrosinase using high pressure as a non-thermal alternative.
Materials:
-
Fresh plant material
-
Vacuum-sealable pouches
-
High-pressure processing unit
Procedure:
-
Sample Preparation: Place a known weight of fresh plant material into a vacuum-sealable pouch.
-
Sealing: Remove the air and seal the pouch according to the HPP manufacturer's instructions.
-
Processing: Place the sealed pouch into the HPP vessel. Process the sample at a pressure between 300-600 MPa for 3-10 minutes at a controlled temperature (e.g., 20-30°C).[4][5] The optimal pressure and time will vary depending on the plant material.
-
Depressurization: After the designated time, depressurize the vessel according to the manufacturer's protocol.
-
Sample Retrieval: Remove the pouch from the vessel. The plant material inside can now be used for this compound extraction, as the myrosinase will be inactivated.
Visualizations
Caption: Experimental workflow for this compound extraction with a myrosinase inactivation step.
Caption: Troubleshooting logic for low this compound yield during extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Pressure Processing of Broccoli Sprouts: Influence on Bioactivation of Glucosinolates to Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An unusual case of 'uncompetitive activation' by ascorbic acid: purification and kinetic properties of a myrosinase from Raphanus sativus seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermosonication for the Production of Sulforaphane Rich Broccoli Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic study of the irreversible thermal and pressure inactivation of myrosinase from broccoli (Brassica oleracea L. Cv. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing seasonal and geographical variability in Glucocapparin content.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucocapparin. Our aim is to help you address challenges related to its seasonal and geographical variability during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its variability a concern?
This compound (methylglucosinolate) is a type of glucosinolate, a class of secondary metabolites found in plants of the order Capparales, including the family Brassicaceae.[1][2][3] These compounds and their breakdown products are investigated for their potential roles in plant defense, as flavor components, and for their effects on human health.[4] The concentration of this compound in plant tissues can vary significantly due to genetic and environmental factors, which presents a challenge for researchers aiming for consistent and reproducible experimental results.
Q2: What are the primary factors that influence this compound content in plants?
Several factors can cause significant variation in this compound content:
-
Geographical Location: Studies have shown that environmental conditions associated with different geographical locations can impact this compound concentrations. For instance, desert populations of Isomeris arborea have been found to contain higher concentrations of this compound in most organs compared to non-desert populations.[5]
-
Seasonal Changes: this compound levels can fluctuate throughout the year.[5] In Boscia senegalensis, for example, the highest concentrations were observed during the dry season (particularly January), while the lowest levels were recorded during the rainy season (August to November).[1][6] Seasonal fluctuations of as much as 37% in immature leaves and 78% in mature leaves have been reported.[5]
-
Plant Organ: The concentration of this compound is not uniform throughout the plant. Different organs, such as leaves, seeds, buds, and capsule walls, will contain varying amounts.[5][7][8] For example, in Isomeris arborea, seeds contained the highest average concentration.[7][8]
-
Nutrient Availability: The availability of nutrients, particularly nitrogen and sulfur, in the soil plays a critical role. Glucosinolate biosynthesis is dependent on these nutrients.[9] Research has shown an inverse relationship between nitrogen fertilizer treatment and this compound concentration.[5] Conversely, increased sulfur availability generally leads to an increase in total glucosinolate content.[9][10]
-
Physical Environmental Factors: Temperature and light intensity can also modulate glucosinolate levels.[10][11]
Q3: How is this compound typically extracted and quantified?
The most common methods for this compound analysis involve solvent extraction followed by chromatographic separation and detection. A widely used approach is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][12] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and selectivity.[12][13] Gas Chromatography-Mass Spectrometry (GC-MS) is often used to identify the volatile breakdown products of glucosinolates after enzymatic hydrolysis.[1][2][14]
A typical workflow involves:
-
Extraction of intact glucosinolates from plant material using a heated methanol-water mixture to deactivate the myrosinase enzyme.[2][4]
-
Purification of the extract using an ion-exchange column.[4]
-
Enzymatic desulfation of the glucosinolates using sulfatase.[1][4]
-
Quantification of the resulting desulfoglucosinolates by HPLC.[1][4]
Troubleshooting Guide
Issue 1: High variability in this compound content between sample batches.
-
Possible Cause: Inconsistent sample collection timing or environmental conditions.
-
Troubleshooting Steps:
-
Standardize Collection Time: If possible, harvest all plant material at the same time of day and during the same season to minimize diurnal and seasonal variations.
-
Record Environmental Data: Document the temperature, light conditions, and recent weather at the time of sample collection. This data can help to explain variability.
-
Control Growing Conditions: For controlled experiments, grow plants under standardized conditions of light, temperature, water, and nutrient supply.
-
Issue 2: Low or no detectable this compound peaks in HPLC analysis.
-
Possible Cause 1: Inefficient extraction.
-
Troubleshooting Steps:
-
Ensure Myrosinase Deactivation: Confirm that the extraction solvent (e.g., 70% methanol) was sufficiently heated before adding it to the plant material to prevent enzymatic degradation of this compound.[4]
-
Optimize Particle Size: Ensure the plant material is finely ground to maximize the surface area for extraction.
-
Increase Starting Material: If concentrations are expected to be low, consider increasing the amount of plant material used for extraction.[4]
-
-
Possible Cause 2: Problems with the desulfation step.
-
Troubleshooting Steps:
-
Check Sulfatase Activity: Ensure the sulfatase enzyme is active and has been stored correctly.
-
Verify Complete Reaction: Allow sufficient time for the desulfation reaction to complete. Incomplete desulfation will lead to lower than expected peak areas. One study mentions leaving the sample with sulfatase for 15 hours.[1][2]
-
Proper Washing: Ensure the sulfatase is properly washed down into the ion-exchange column to make contact with the bound glucosinolates.[4]
-
-
Possible Cause 3: HPLC system or method issues.
-
Troubleshooting Steps:
-
Check Column Performance: The HPLC column performance degrades over time. If peaks are broad or poorly resolved, consider replacing the pre-column or the analytical column.[4]
-
Verify Mobile Phase Preparation: Ensure the mobile phase composition and pH are correct.
-
Run a Standard: Inject a known standard of a related glucosinolate, like sinigrin, to confirm the HPLC system is functioning correctly.[4]
-
Issue 3: Poorly resolved peaks in the HPLC chromatogram.
-
Possible Cause: Suboptimal HPLC gradient or column degradation.
-
Troubleshooting Steps:
-
Adjust Gradient: Modify the mobile phase gradient to improve the separation of peaks. A slower gradient (i.e., a slower increase in the percentage of the strong solvent like acetonitrile) can often improve resolution.[4]
-
Column Maintenance: Flush the column with a strong solvent to remove any contaminants. If resolution does not improve, the column may need to be replaced.[4]
-
Check for Co-eluting Compounds: If using UV detection, other compounds in the extract may be co-eluting with your peak of interest. LC-MS analysis can help to identify if multiple compounds are present under a single chromatographic peak.
-
Data Presentation
Table 1: Influence of Geographical Location and Plant Organ on this compound Content in Isomeris arborea
| Location Type | Plant Organ | Average this compound Content (mg/g) |
| Desert | Immature Leaves | 8.4 - 9.2 |
| Non-desert | Immature Leaves | 4.6 - 6.0 |
| Desert | Mature Leaves | 7.9 - 12.8 |
| Non-desert | Mature Leaves | Approx. 1/3 to 1/2 of desert concentrations |
| Non-desert | Flower Buds | Slightly higher than desert populations |
Data synthesized from a study on four populations of Isomeris arborea.[5]
Table 2: Seasonal Variation of this compound Content in Boscia senegalensis in Senegal
| Season | Month | This compound Content |
| Dry Season | January | Very high |
| Rainy Season | August - November | Lowest rates |
Data based on a study monitoring this compound content in four localities in Senegal.[1][6]
Experimental Protocols
Protocol 1: Extraction and Purification of this compound for HPLC Analysis
This protocol is adapted from established methods for glucosinolate analysis.[1][2][4]
-
Sample Preparation:
-
Freeze-dry fresh plant material and grind it into a fine powder.
-
Weigh approximately 50 mg of the powdered material into a 12 ml glass tube.[2]
-
-
Extraction:
-
Preheat a 70% methanol/water (v/v) solution to boiling in a water bath set to at least 74°C.[2]
-
Add 4.5 ml of the hot solvent to the sample tube.
-
If using an internal standard, add 1 ml of a known concentration (e.g., 20 µM sinigrin).[2]
-
Add another 4.5 ml of the hot solvent.
-
Vortex the tube and place it in the water bath for 15 minutes to ensure myrosinase deactivation.
-
Centrifuge the tube at 3500 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Purification via Ion-Exchange Chromatography:
-
Prepare a small column with an anion exchange resin (e.g., DEAE-Sephadex).
-
Wash the column with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.5).[4]
-
Load the supernatant from the extraction step onto the column.
-
Wash the column to remove interfering compounds.
-
-
Desulfation:
-
Elution and Sample Preparation for HPLC:
Protocol 2: HPLC Quantification of Desulfo-Glucocapparin
This protocol provides a general framework for HPLC analysis.[1][2][4]
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.
-
Solvent A: Ultrapure water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of acetonitrile (e.g., 1-2%) and increase it linearly over a set period (e.g., to 20% over 30 minutes) to elute the compounds of interest. A specific example is starting with 1.9% water, then a gradient to 20% water from 3 to 33 minutes, and returning to 1.9% water from 33 to 45 minutes.[1][2]
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 ml/min.[1][2]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C or 40°C.[1][2][4]
-
Quantification:
-
Create a calibration curve using a known standard (e.g., sinigrin) at several concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve, applying the appropriate response factor if necessary.
-
Visualizations
Caption: Workflow for Investigating this compound Variability.
Caption: Troubleshooting Low or No this compound HPLC Peaks.
References
- 1. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 2. cra.wallonie.be [cra.wallonie.be]
- 3. This compound | C8H15NO9S2 | CID 21600408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound variability among four populations ofIsomeris arborea Nutt [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CAS:15592-33-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Soil variation among natural habitats alters glucosinolate content in a wild perennial mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Preserving Glucocapparin Integrity with Cold Methanol Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing cold methanol extraction for the preservation of Glucocapparin. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cold methanol extraction of this compound.
| Problem | Possible Cause | Solution |
| Low this compound Yield | Incomplete myrosinase inactivation. | Ensure the methanol concentration is at least 80% (v/v).[1][2] Although the protocol is a "cold" extraction, performing the initial homogenization step on ice or in a pre-chilled rotor can help maintain low temperatures and slow enzymatic activity before the methanol fully inactivates the myrosinase. |
| Inefficient extraction from plant tissue. | Ensure the plant material is finely ground to a homogenous powder, ideally under liquid nitrogen, to maximize the surface area for solvent penetration. If using fresh tissue, ensure it is frozen and extracted directly in cold 80% methanol.[2][3] | |
| Sample degradation prior to extraction. | Flash-freeze fresh plant material in liquid nitrogen immediately after harvesting and store at -80°C until extraction. Avoid repeated freeze-thaw cycles. | |
| High Variability Between Replicates | Inconsistent sample homogenization. | Ensure that the plant material is ground to a uniform consistency. For larger samples, consider using a sample homogenizer. |
| Inaccurate solvent-to-sample ratio. | Use a calibrated pipette for adding the methanol solution and an analytical balance for weighing the plant material to ensure a consistent ratio across all samples. | |
| Incomplete quenching of metabolic activity. | Ensure the pre-chilled methanol is added to the sample as quickly as possible after homogenization to halt enzymatic processes.[4] | |
| Presence of Degradation Products (e.g., Isothiocyanates) | Myrosinase activity was not fully quenched. | The primary cause of glucosinolate degradation is the enzyme myrosinase, which is released upon tissue damage.[5] An 80% methanol solution is typically sufficient to inactivate myrosinase.[1][2] If degradation persists, ensure the methanol is ice-cold and the extraction is performed quickly. |
| Sample was not properly stored. | If not immediately extracted, samples should be stored at -80°C.[4][6] | |
| Clogged Syringe Filter or Centrifuge Pellet Won't Pack | High content of interfering substances (e.g., lipids, pigments). | After the initial extraction and centrifugation, consider a hexane wash to remove nonpolar compounds. Add an equal volume of hexane to the supernatant, vortex, and centrifuge. The lower methanolic phase containing the this compound can then be carefully collected. |
| Insufficient centrifugation. | Increase the centrifugation speed or duration to ensure a compact pellet. A speed of 3,500 rpm for 10 minutes is a good starting point.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Why is cold methanol extraction preferred for this compound?
A1: Cold methanol extraction is a rapid and effective method for preserving the integrity of this compound. The high concentration of methanol (typically 80%) serves to inactivate myrosinase, the enzyme responsible for this compound degradation, without the need for heat, which can potentially lead to thermal degradation of the target compound.[2][3] This method is also less hazardous than protocols requiring boiling solvents.[2]
Q2: What is the optimal concentration of methanol for the extraction?
A2: An 80% methanol-water solution is widely cited as effective for inactivating myrosinase and efficiently extracting glucosinolates.[1][2]
Q3: Can I use ethanol instead of methanol?
A3: While some protocols for glucosinolate extraction use ethanol, methanol is more commonly cited for its effectiveness in myrosinase inactivation at cold temperatures.[5] If using ethanol, it is advisable to validate the efficiency of myrosinase inactivation and this compound recovery.
Q4: Is freeze-drying (lyophilization) of the plant material necessary before extraction?
A4: While freeze-drying is a common practice for sample preparation, some studies suggest that extracting directly from frozen, wet tissue in cold 80% methanol can be more effective and can prevent potential degradation during the lyophilization process.[2][3]
Q5: How should I store my samples before and after extraction?
A5: Before extraction, fresh plant material should be flash-frozen in liquid nitrogen and stored at -80°C. After extraction, the methanolic extract should be stored at -80°C to prevent degradation, especially if analysis is not performed immediately.[4][6]
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the cold methanol extraction of this compound.
Table 1: Myrosinase Inactivation Conditions
| Method | Temperature | Time | Efficiency | Reference |
| Heat (Broccoli Extract) | 60°C | ~3 minutes | >90% inactivation | [9][10] |
| Heat (Cabbage Extract) | 70°C | 30 minutes | >90% inactivation | [9][10] |
| Cold 80% Methanol | Room Temperature (25°C) | Immediate | Myrosinase inactive | [2] |
Table 2: Example this compound Concentrations in Plant Tissue
| Plant Species | Plant Part | This compound Concentration (mg/g wet weight) | Reference |
| Isomeris arborea | Mature Leaves | 4.6 | [11] |
| Isomeris arborea | Immature Leaves | 5.2 | [11] |
| Isomeris arborea | Buds | 6.2 | [11] |
| Isomeris arborea | Capsule Walls | 1.8 | [11] |
| Isomeris arborea | Seeds | 14.3 | [11] |
Experimental Protocol: Cold Methanol Extraction
This protocol provides a detailed methodology for the extraction of this compound while maintaining its integrity.
Materials:
-
Plant tissue containing this compound
-
Liquid nitrogen
-
Pre-chilled (-20°C) 80% Methanol (HPLC grade) in water
-
Mortar and pestle or a suitable homogenizer
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or similar)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh plant tissue.
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker or rotator at 4°C for 30 minutes.
-
-
Clarification:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Filtration and Storage:
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
Store the vial at -80°C until analysis.
-
Visualizations
This compound Degradation Pathway
Caption: Enzymatic degradation of this compound initiated by tissue damage.
Cold Methanol Extraction Workflow
Caption: Workflow for cold methanol extraction of this compound.
References
- 1. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants | MDPI [mdpi.com]
- 2. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. agilent.com [agilent.com]
- 5. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 10. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ultrasound-Assisted Extraction for Enhanced Recovery of Glucocapparin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ultrasound-assisted extraction (UAE) of Glucocapparin.
Frequently Asked Questions (FAQs)
Q1: What is ultrasound-assisted extraction (UAE) and why is it beneficial for this compound recovery?
A1: Ultrasound-assisted extraction is a process that uses high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent.[1][2] This process involves the formation, growth, and collapse of microscopic bubbles, which generates localized high pressure and temperature, leading to the disruption of plant cell walls.[1][3][4] This disruption enhances the mass transfer of intracellular compounds like this compound into the solvent, resulting in higher extraction yields in shorter times and often at lower temperatures compared to conventional methods.[1][5] UAE is considered a green and efficient technique due to its reduced solvent and energy consumption.[5]
Q2: What are the most critical parameters to optimize for efficient this compound extraction using UAE?
A2: The efficiency of UAE is influenced by several key parameters that need to be optimized. These include:
-
Solvent Type and Concentration: The choice of solvent is crucial and should be based on the polarity of this compound. Ethanol and methanol are commonly used for extracting glucosinolates.[6] The concentration of the aqueous-organic solvent mixture significantly impacts the extraction yield.[6][7]
-
Temperature: Higher temperatures can increase solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound.[3]
-
Extraction Time: Initially, longer sonication times increase the extraction yield.[1] However, prolonged exposure to ultrasound can degrade the target compound.[8]
-
Ultrasonic Power/Amplitude: Higher power generally increases extraction efficiency, but excessive power can lead to the degradation of bioactive compounds.[9][10]
-
Solid-to-Solvent Ratio: A lower solid-to-solvent ratio (i.e., more solvent) can enhance extraction by increasing the concentration gradient, but very high ratios may not be cost-effective.[1][3]
Q3: I am observing low yields of this compound. What are the potential causes and how can I improve the yield?
A3: Low yields can be attributed to several factors. Refer to the troubleshooting guide below for specific solutions. Common causes include sub-optimal extraction parameters (solvent, temperature, time, power), insufficient cell wall disruption, or degradation of the target compound. To improve yield, systematically optimize the key UAE parameters, often using a Response Surface Methodology (RSM) approach.[6][7][11] Ensure that the plant material is appropriately pre-processed (e.g., dried and powdered) to increase the surface area for extraction.
Q4: Is there a risk of this compound degradation during the UAE process? How can I minimize it?
A4: Yes, this compound, like other glucosinolates, can be sensitive to heat and prolonged exposure to high-intensity ultrasound.[3][8] Degradation can occur due to the high localized temperatures and pressures from cavitation. To minimize degradation, it is crucial to:
-
Control the extraction temperature, possibly using a cooling jacket or an ultrasonic bath with temperature control.[3]
-
Optimize the ultrasonic power and extraction time to be effective but not destructive.[3][8]
-
Consider using pulsed ultrasound instead of continuous sonication to reduce the overall energy input and heat generation.
Q5: What type of ultrasonic equipment is better for this compound extraction: an ultrasonic bath or a probe-type sonicator?
A5: Both ultrasonic baths and probe-type sonicators can be used. Probe-type sonicators deliver a higher intensity of ultrasonic energy to a localized area, which can be more efficient for disrupting plant tissues.[9] However, this high intensity also increases the risk of compound degradation if not properly controlled. Ultrasonic baths provide a more uniform and less intense sonication, which may be gentler on the target compound but potentially less efficient.[9] The choice depends on the scale of the experiment and the sensitivity of this compound to ultrasonic intensity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Sub-optimal solvent polarity or concentration. 2. Insufficient ultrasonic power or time. 3. Inadequate solid-to-solvent ratio. 4. Poor sample preparation (large particle size). | 1. Screen different solvents (e.g., ethanol, methanol) and their aqueous concentrations (e.g., 40-80%).[6][7] 2. Gradually increase ultrasonic power/amplitude and extraction time, monitoring the yield at each step.[12] Be mindful of potential degradation. 3. Decrease the solid-to-solvent ratio (e.g., from 1:10 to 1:20 or 1:30 g/mL).[9][13] 4. Ensure the plant material is dried and finely ground to a consistent particle size to maximize surface area. |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent sample matrix. 2. Fluctuations in temperature during extraction. 3. Non-uniform distribution of ultrasonic energy. 4. Inconsistent positioning of the sample in the ultrasonic bath. | 1. Homogenize the powdered plant material before taking samples. 2. Use an ultrasonic device with precise temperature control or a cooling system.[3] 3. For probe sonicators, ensure the probe is immersed to a consistent depth. For baths, ensure the water level is consistent. 4. Mark the position of the extraction vessel within the ultrasonic bath and use it consistently. |
| Suspected this compound Degradation (e.g., presence of breakdown products in analysis) | 1. Excessive ultrasonic power or amplitude. 2. Extraction temperature is too high. 3. Prolonged extraction time. | 1. Reduce the ultrasonic power/amplitude.[9] Consider using a pulsed sonication mode. 2. Lower the extraction temperature. Optimal temperatures for similar compounds have been found around 40-60°C.[6][8] 3. Reduce the extraction time. Perform a time-course study to find the point of maximum yield before degradation becomes significant.[1] |
| Difficulty in Post-Extraction Filtration | 1. Very fine plant material clogging the filter. 2. High viscosity of the extract. | 1. Centrifuge the extract at high speed to pellet the solid material before filtration. 2. Increase the solvent-to-solid ratio to reduce the viscosity of the extract. |
Quantitative Data Summary
The following table summarizes optimized parameters for the ultrasound-assisted extraction of glucosinolates and other phenolic compounds from various plant matrices, which can serve as a starting point for optimizing this compound extraction.
| Parameter | Optimized Range/Value | Plant Source/Compound | Citation |
| Solvent Concentration | 42% Ethanol | Cauliflower / Glucosinolates | [6] |
| 72% Ethanol | Olive Leaves / Phenolics | [7] | |
| 80% Ethanol | Hedera helix / Saponins | [9] | |
| Temperature | 43°C | Cauliflower / Glucosinolates | [6] |
| 50°C | Hedera helix / Saponins | [9] | |
| 61°C | Aralia taibaiensis / Saponins | [8] | |
| Extraction Time | 15 min | Dictyophora indusiata / β-glucans | [12] |
| 30 min | Cauliflower / Glucosinolates | [6] | |
| 34 min | Aralia taibaiensis / Saponins | [8] | |
| 60 min | Hedera helix / Saponins | [9] | |
| Ultrasonic Power/Amplitude | 40% Amplitude | Hedera helix / Saponins | [9] |
| 56% Amplitude | Dictyophora indusiata / β-glucans | [12] | |
| Solid-to-Solvent Ratio | 1:20 (w/v) | Hedera helix / Saponins | [9] |
| 1:22 (g/mL) | Dictyophora indusiata / β-glucans | [12] | |
| 1:16 (g/mL) | Aralia taibaiensis / Saponins | [8] |
Experimental Protocols
Ultrasound-Assisted Extraction of this compound from Plant Material
This protocol is a general guideline. The specific parameters should be optimized for your particular plant material and experimental setup.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, seeds) to a constant weight, either by air-drying or using a lyophilizer to prevent thermal degradation of this compound.
-
Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).
-
-
Extraction Setup:
-
Weigh a precise amount of the powdered plant material (e.g., 0.5 g).[6]
-
Place the powder into an appropriate extraction vessel (e.g., a glass tube or flask).
-
Add the selected solvent (e.g., 42% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v, which would be 10 mL for 0.5 g of powder).[6][9]
-
Place the vessel in the ultrasonic bath or position the probe of the sonicator into the slurry. Ensure the temperature control system (e.g., cooling bath) is active.
-
-
Sonication:
-
Sample Recovery:
-
After the extraction is complete, remove the sample.
-
Separate the extract from the solid plant material by centrifugation (e.g., 1000 x g for 10 minutes).[6]
-
Filter the supernatant through an appropriate filter (e.g., 0.45 µm syringe filter) to remove any remaining fine particles.
-
-
Analysis:
-
The resulting extract is now ready for the quantification of this compound, typically using methods like High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Key parameters influencing the efficiency of UAE for this compound.
Caption: Troubleshooting flowchart for low this compound yield in UAE.
References
- 1. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of Ultrasound-Assisted Extraction of Glucosinolates from Upcycled Cauliflower Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of the effect of different factors on the ultrasound assisted extraction of phenolic compounds of the pea pod [redalyc.org]
Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Glucocapparin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Glucocapparin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can cause either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][3][4] In complex matrices like plasma, urine, or plant extracts, components such as proteins, lipids, salts, and pigments are common sources of these effects.[1][5]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Comparison: This is a quantitative method where you compare the peak area of a this compound standard spiked into a blank matrix extract against the peak area of the same standard in a neat (clean) solvent.[1] A significant difference between the two indicates the presence of matrix effects.[1] The matrix effect can be calculated with the formula:
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[3][7] It involves infusing a constant flow of a this compound standard into the mass spectrometer after the LC column.[6] A blank matrix extract is then injected onto the column. Dips or enhancements in the stable baseline signal reveal the retention times at which matrix components cause interference.[1][3]
Q3: What are the most effective strategies to minimize matrix effects?
A3: The most effective strategies involve a systematic approach that optimizes sample preparation and chromatography.[8] Key strategies include:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simpler methods like Protein Precipitation (PPT).[4][8] Polymeric mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.[6][8]
-
Improve Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting interferences.[3][5] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[4]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is chemically identical to this compound and will behave similarly during sample preparation, chromatography, and ionization.[6][9] This allows it to accurately compensate for signal variations caused by matrix effects, leading to more reliable quantification.[6][9]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a simple approach to reduce the concentration of interfering matrix components.[1][5][7] However, this strategy also dilutes this compound, which may compromise the sensitivity and limit of quantification of your assay, especially for samples with low analyte concentrations.[5][6] While it can be a useful first step, it is often not a complete solution.[6]
Q5: My this compound signal is low and inconsistent between injections. What is the likely cause and how should I troubleshoot it?
A5: Low and inconsistent signal intensity is a primary indicator of significant ion suppression from matrix effects.[1][4] The variability suggests that the composition of the matrix differs between your samples.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating matrix effects.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Signal Intensity & Poor Reproducibility | Ion Suppression: Co-eluting endogenous compounds (lipids, salts, proteins) are interfering with this compound ionization.[5][6] | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment to confirm and measure the degree of ion suppression.[1] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Switch from Protein Precipitation to Solid-Phase Extraction (SPE), which is highly effective at removing interferences.[1][8] 3. Optimize Chromatography: Adjust the LC gradient to separate the this compound peak from the suppression zone.[1] 4. Use a SIL Internal Standard: This is the most reliable way to compensate for unavoidable matrix effects.[9][10] |
| Inaccurate Quantification (High Bias) | Consistent Ion Enhancement or Suppression: The matrix is consistently altering the signal, leading to a systematic over- or under-estimation of the concentration.[5] | 1. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples.[6] This ensures that standards and samples experience the same matrix effect. 2. Employ the Standard Addition Method: This involves adding known amounts of this compound standard to sample aliquots to create a sample-specific calibration curve, which corrects for the matrix effect in that particular sample.[3][5] |
| High Background Noise | Sample Contamination: The sample extract is not clean, and many matrix components are entering the mass spectrometer.[11] | 1. Improve Sample Preparation: Use a more selective sample cleanup technique like mixed-mode SPE.[8] 2. Install a Divert Valve: Use a valve to direct the flow from the column to waste during the parts of the run where highly interfering compounds elute, preventing them from entering the ion source.[7] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Analyte Recovery | Key Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low. Often results in significant matrix effects as many endogenous components remain in the supernatant.[8] | High but can be variable. | Simple and fast, but produces the least clean extract.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Moderate to High. Can provide clean extracts, but selectivity depends heavily on solvent choice.[8][12] | Can be low, especially for polar analytes.[8] Method optimization is critical. | More selective than PPT but can be time-consuming.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High to Very High. Highly effective at removing interfering components.[1][8] | Good to Excellent. Generally provides consistent and high recovery. | More complex and costly but offers the cleanest extracts, especially with mixed-mode sorbents.[8] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative assessment of matrix effects and the calculation of recovery.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL internal standard (if used) into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, spike this compound and the internal standard into the dried extracts at the same concentrations as Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound and the internal standard into the blank matrix before starting the extraction process.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
This protocol provides a general guideline for a mixed-mode SPE cleanup. The specific sorbent and solvents should be optimized for your application.[6]
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Loading: Pre-treat the sample if necessary (e.g., for plasma, add an equal volume of 4% phosphoric acid in water, vortex, and centrifuge). Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.[6]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. americanlaboratory.com [americanlaboratory.com]
Stability testing of Glucocapparin under different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glucocapparin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like many natural products, is primarily influenced by temperature, pH, light, and humidity. High temperatures can accelerate degradation, while extremes in pH can lead to hydrolysis. Exposure to UV light can cause photodegradation, and high humidity can introduce moisture, which may facilitate hydrolytic reactions.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store purified this compound at -20°C or below in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare this compound solutions for stability studies?
A3: this compound should be dissolved in a suitable solvent, such as deionized water or a buffered solution at a slightly acidic to neutral pH. The use of buffers is recommended to control pH, which is a critical parameter in stability. Solutions should be freshly prepared and protected from light.
Q4: What are the expected degradation products of this compound under stress conditions?
A4: Under forced degradation conditions, this compound is expected to degrade into several products. The primary degradation pathway for glucosinolates, in the absence of the enzyme myrosinase, involves the hydrolysis of the thioglucosidic bond and the sulfate group. This can lead to the formation of isothiocyanates (such as methyl isothiocyanate), nitriles, and other related compounds. The specific degradation products will depend on the stress conditions applied.
Troubleshooting Guides
Problem 1: Inconsistent results in thermal stability studies.
-
Possible Cause: Inadequate temperature control or uneven heat distribution in the stability chamber.
-
Solution: Ensure the stability chamber is properly calibrated and provides uniform temperature distribution. Place samples in a consistent location within the chamber for each time point. Use a calibrated thermometer to verify the temperature at the sample location.
-
Possible Cause: Presence of residual enzyme activity (myrosinase) in the sample.
-
Solution: Ensure that the this compound sample is of high purity and free from enzymatic contamination. For plant extracts, a heat treatment step (e.g., boiling in ethanol) during extraction is necessary to inactivate myrosinase.
Problem 2: Rapid degradation of this compound in solution at neutral or alkaline pH.
-
Possible Cause: Glucosinolates can be less stable at neutral to alkaline pH, leading to faster hydrolysis.
-
Solution: Prepare solutions in a slightly acidic buffer (e.g., pH 5-6) to improve stability. If the experimental conditions require a neutral or alkaline pH, prepare the solutions immediately before use and minimize the storage time.
Problem 3: Appearance of unexpected peaks in the HPLC chromatogram during a photostability study.
-
Possible Cause: Photodegradation of this compound or interaction with the solvent or container material upon light exposure.
-
Solution: Confirm the identity of the degradation products using techniques like LC-MS. Ensure the container used for the study is inert and does not leach any UV-absorbing compounds. Run a control sample of the solvent in the same container under the same light conditions to rule out solvent degradation or container interference.
Data Presentation: Stability of this compound Under Different Storage Conditions
The following tables summarize the illustrative stability data for this compound under various storage conditions. This data is representative and intended to guide researchers in their experimental design.
Table 1: Thermal Stability of this compound (Solid State)
| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |
| 25°C / 60% RH | 100% | 98.2% | 96.5% | 92.1% |
| 40°C / 75% RH | 100% | 95.3% | 90.8% | 82.4% |
| 5°C | 100% | 99.8% | 99.5% | 99.1% |
Table 2: pH Stability of this compound in Aqueous Solution at 25°C
| pH of Solution | 0 Hours | 24 Hours | 48 Hours | 72 Hours |
| pH 3.0 | 100% | 99.1% | 98.3% | 97.5% |
| pH 5.0 | 100% | 99.5% | 99.0% | 98.6% |
| pH 7.0 | 100% | 97.8% | 95.2% | 92.9% |
| pH 9.0 | 100% | 94.2% | 88.7% | 83.1% |
Table 3: Photostability of this compound (Solid State) under ICH Q1B Conditions
| Condition | 0 Hours | 1.2 million lux hours | 200 W h/m² |
| Exposed Sample | 100% | 96.8% | 97.2% |
| Control (in dark) | 100% | 99.9% | 99.9% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in deionized water.
-
Prepare working standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
-
-
Sample Preparation:
-
For stability samples, accurately weigh and dissolve the sample in deionized water to achieve a target concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate this compound from its degradation products.
-
Linearity: Analyze the working standards and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.
-
Accuracy and Precision: Determine by replicate analysis of samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Proposed abiotic degradation pathways for this compound.
Validation & Comparative
A Comparative Analysis of Glucocapparin Content in Capparis Species: A Guide for Researchers
For Immediate Release: A comprehensive guide detailing a comparative analysis of glucocapparin content across various Capparis species has been developed for researchers, scientists, and drug development professionals. This guide provides a synthesis of quantitative data, detailed experimental protocols for this compound analysis, and a visual representation of the analytical workflow.
This compound, a significant glucosinolate found in the Capparaceae family, is a precursor to the bioactive isothiocyanate, methyl isothiocyanate, which has garnered interest for its potential therapeutic properties. This guide aims to provide a centralized resource for comparing this compound levels in different Capparis species, thereby aiding in the selection of promising candidates for further research and development.
Quantitative Analysis of this compound in Capparis Species
The concentration of this compound varies significantly among different Capparis species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from various studies. It is important to note that variations in content can be attributed to factors such as genotype, geographical location, harvest time, and the analytical methods employed.
| Capparis Species | Plant Part | This compound Content | Reference |
| Capparis spinosa | Young Shoots | ~90% of total glucosinolates | [1][2] |
| Flower Buds (≤ 8 mm) | > 6.55 µmol/g | [1][2] | |
| Flower Buds (8 < x ≤ 13 mm) | Variable | [1][2] | |
| Flower Buds (> 13 mm) | 6.55 µmol/g | [1][2] | |
| Leaves, Buds, Flowers | High concentrations | [3] | |
| Seeds | Present | [3] | |
| Capparis ovata | Young Shoots | 45.56 µmol/g | [1][2] |
| Flower Buds | Variable with size | [1][2] | |
| Seeds | 39.35 ± 0.09 µmol/g (dry weight) | [4] | |
| Leaves | 25.56 ± 0.11 µmol/g (dry weight) | [4] | |
| Capparis sicula ssp. sicula | Not specified | Most abundant glucosinolate | [5][6] |
| Isomeris arborea | Mature Leaves | 4.6 mg/g (wet weight) | [6][7] |
| Immature Leaves | 5.2 mg/g (wet weight) | [6][7] | |
| Buds | 6.2 mg/g (wet weight) | [6][7] | |
| Capsule Walls | 1.8 mg/g (wet weight) | [6][7] | |
| Seeds | 14.3 mg/g (wet weight) | [6][7] | |
| Egyptian Capparis species | Not specified | Present | [8][9] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound is crucial for comparative studies. The most common method employed is High-Performance Liquid Chromatography (HPLC) with UV detection. Below is a detailed methodology synthesized from established protocols.[1][2][10][11]
1. Sample Preparation and Extraction
-
Plant Material: Collect fresh plant material (leaves, buds, seeds, etc.) and either process immediately or freeze-dry for later analysis.
-
Grinding: Grind the plant material into a fine powder.
-
Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 100 mg).
-
Add 1 mL of 70% methanol (MeOH) and vortex thoroughly.
-
Incubate at 70°C for 30 minutes in a water bath.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 70% MeOH and combine the supernatants.
-
2. Desulfation of Glucosinolates
-
Column Preparation: Prepare a mini-column with a suitable ion-exchange resin (e.g., DEAE-Sephadex A-25).
-
Loading: Load the crude glucosinolate extract onto the pre-equilibrated column.
-
Washing: Wash the column with water and then a suitable buffer (e.g., 20 mM sodium acetate).
-
Enzymatic Reaction: Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and allow it to react overnight at room temperature. This step converts the glucosinolates into their desulfo-counterparts.
-
Elution: Elute the desulfoglucosinolates from the column with ultrapure water.
3. HPLC Quantification
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is typically used.[10]
-
Mobile Phase: A gradient of water and acetonitrile is commonly employed. For example, a gradient from 1.9% to 20% acetonitrile over 30 minutes can be used.[10]
-
Detection: The desulfoglucosinolates are detected at a wavelength of 229 nm.[10]
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from a pure this compound standard.
Visualizing the Analytical Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the extraction and quantification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glucosinolate composition of young shoots and flower buds of capers (Capparis species) growing wild in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Collection Zone on Glucosinolates, Polyphenols and Flavonoids Contents and Biological Profiles of Capparis sicula ssp. sicula | Semantic Scholar [semanticscholar.org]
- 6. This compound | CAS:15592-33-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Isolation and characterization of this compound inIsomeris arborea nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capparis L. (Capparaceae): A Scoping Review of Phytochemistry, Ethnopharmacology and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cra.wallonie.be [cra.wallonie.be]
- 11. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Glucocapparin's Bioactivity in the Landscape of Glucosinolates: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of Glucocapparin against other well-characterized glucosinolates. While research has extensively documented the anticancer, anti-inflammatory, and antioxidant properties of numerous glucosinolates, quantitative data for this compound remains limited. This document summarizes the available evidence and highlights areas for future investigation.
Glucosinolates are a class of secondary metabolites found in cruciferous vegetables that, upon hydrolysis by the enzyme myrosinase, yield biologically active compounds such as isothiocyanates.[1][2] These breakdown products are credited with a range of health-promoting benefits.[1][2][3] This guide focuses on this compound and compares its known bioactivities with those of more extensively studied glucosinolates like Glucoraphanin (precursor to Sulforaphane), Sinigrin (precursor to Allyl isothiocyanate), and Glucoiberin (precursor to Iberin).
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antioxidant activities of this compound and other selected glucosinolates or their hydrolysis products. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%. It is important to note the significant gaps in the literature regarding the specific IC50 values for this compound.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Glucosinolate/Isothiocyanate | Cell Line | Anticancer Activity (IC50) | Reference |
| This compound | - | Data not available | - |
| Methyl isothiocyanate | - | Data not available | - |
| Sinigrin | H460 (Lung Carcinoma) | 60 µg/mL | [1] |
| DU-145 (Prostate Cancer) | 10.91 µg/mL | [4][5] | |
| HCT-15 (Colon Adenocarcinoma) | 21.42 µg/mL (as sinigrin-rich fraction) | [4] | |
| A-375 (Melanoma) | 24.58 µg/mL (as sinigrin-rich fraction) | [4] | |
| Allyl isothiocyanate | A549 (Lung Carcinoma) | ~5 µM (when hydrolyzed from Sinigrin) | [3] |
| Glucoraphanin/Sulforaphane | MCF-7 (Breast Cancer) | 7.5 µM (Sulforaphane, 48h) | [6] |
| MDA-MB-231 (Breast Cancer) | 7.2 µmol (Phenethyl isothiocyanate, a related ITC) | [6] |
Table 2: Comparative Anti-inflammatory Activity (IC50 Values)
| Glucosinolate/Isothiocyanate | Parameter | Anti-inflammatory Activity (IC50) | Reference |
| This compound | - | Data not available | - |
| Methyl isothiocyanate | - | Data not available | - |
| Sinigrin | NO Production (LPS-stimulated RAW 264.7 cells) | Inhibition observed, specific IC50 not provided | |
| Glucoraphanin/Sulforaphane | MIF Tautomerase Activity | 1-2 µM (Sulforaphane) | [7] |
| PGE2 Production (LPS-stimulated RAW 264.7 cells) | 5.27 ± 1.07 µM (Phenethyl isothiocyanate) | [8] | |
| TNF-α, IL-6, IL-1β Production | Significant inhibition at 5 µM (Sulforaphane) | [9] |
Note: While Sinigrin and Sulforaphane show potent anti-inflammatory effects by inhibiting key inflammatory mediators, quantitative data for this compound is absent.
Table 3: Comparative Antioxidant Activity (IC50 Values)
| Glucosinolate/Isothiocyanate | Assay | Antioxidant Activity (IC50) | Reference |
| This compound | - | Data not available | - |
| Methyl isothiocyanate | - | Data not available | - |
| Sinigrin | DPPH Radical Scavenging | Data indicates activity, specific IC50 varies | |
| Glucoraphanin/Sulforaphane | DPPH Radical Scavenging | SFN increases antioxidant capacity indirectly | [9] |
| Glucoiberin | - | Data not available | - |
Note: The antioxidant activity of many glucosinolates, particularly their isothiocyanate derivatives, is often attributed to their ability to induce endogenous antioxidant enzymes through the Nrf2 pathway rather than direct radical scavenging. Direct antioxidant activity data in the form of IC50 values is inconsistent across studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of bioactivities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test glucosinolate or isothiocyanate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 3-4 hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH and ABTS Assays
These assays measure the radical scavenging capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Sample Addition: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is pre-generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
-
Sample Addition: Various concentrations of the test compound are added to the ABTS•+ solution.
-
Incubation: The reaction is incubated for a short period.
-
Absorbance Measurement: The decrease in absorbance is measured at approximately 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) and Pro-inflammatory Cytokine Measurement
Nitric Oxide (NO) Production Assay:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
Pro-inflammatory Cytokine Measurement (ELISA):
-
Cell Stimulation: Immune cells are stimulated with an inflammatory agent in the presence of the test compound.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The reduction in cytokine levels in the presence of the test compound is determined.
Visualizing the Pathways and Processes
To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating glucosinolate bioactivity.
Caption: Nrf2 signaling pathway activation by isothiocyanates.
Conclusion
The available scientific literature strongly supports the anticancer, anti-inflammatory, and antioxidant properties of various glucosinolates and their isothiocyanate derivatives, with Sulforaphane and Sinigrin being prime examples with substantial quantitative data. This compound, and its hydrolysis product methyl isothiocyanate, are recognized bioactive compounds; however, there is a notable scarcity of published quantitative studies (i.e., IC50 values) to allow for a direct and robust comparison with other well-researched glucosinolates in the specific contexts of anticancer, anti-inflammatory, and antioxidant activities. While extracts of plants rich in this compound, such as Capparis spinosa, have demonstrated significant bioactivity, the effects cannot be solely attributed to this compound due to the presence of other phytochemicals like flavonoids. Future research should focus on isolating this compound and its derivatives and performing systematic in vitro and in vivo studies to quantify their bioactivities. Such data will be invaluable for the research and drug development community in fully understanding the therapeutic potential of this particular glucosinolate.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Glucocapparin Analysis: A Cross-Validation Approach
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Glucocapparin, a glucosinolate found in plants of the Capparaceae family, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for the analysis of such compounds. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity. This guide provides a comparative overview of HPLC and UPLC methods for this compound analysis, outlining a cross-validation workflow and providing detailed experimental protocols to support the transition to or comparison of these powerful analytical techniques.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[1] UPLC operates on the same principle but utilizes columns packed with smaller particles (typically sub-2 µm) and can withstand much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[2] This fundamental difference leads to several key performance advantages for UPLC, including significantly faster analysis times, improved resolution for complex samples, and enhanced sensitivity due to narrower peaks.[2] While HPLC remains a robust and reliable technique, UPLC can offer substantial improvements in throughput and data quality, which is particularly beneficial in drug development and quality control settings.[1][3]
Performance Comparison: HPLC vs. UPLC for this compound Analysis
The following table summarizes the expected performance characteristics of HPLC and UPLC methods for the analysis of this compound. These are based on typical parameters for glucosinolate analysis and the known advantages of UPLC technology.[2][3][4]
| Parameter | HPLC | UPLC |
| Particle Size | 3–5 µm[1][2] | < 2 µm[4] |
| Column Dimensions | 150–250 mm length, 4.6 mm ID[3] | 30–100 mm length, 2.1 mm ID[3] |
| Operating Pressure | Up to 6,000 psi[2] | Up to 15,000 psi[2] |
| Analysis Time | 20–45 minutes[3] | 2–5 minutes[3] |
| Resolution | Good | Excellent |
| Sensitivity | Good | Excellent[2] |
| Solvent Consumption | High | Low (reduced by up to 80%)[4] |
| Injection Volume | Higher | Lower[4] |
| System Cost | Lower | Higher[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using both HPLC and a projected UPLC method.
Sample Preparation (Applicable to both HPLC and UPLC)
A reliable extraction method is critical for accurate quantification. The following protocol is adapted from established methods for glucosinolate extraction.[5][6]
-
Extraction: Weigh approximately 100 mg of freeze-dried and ground plant material into a 2 mL microcentrifuge tube.
-
Deactivation of Myrosinase: Add 1 mL of 70% methanol pre-heated to 70°C to the sample. Incubate at 70°C for 30 minutes to inactivate the myrosinase enzyme, which can otherwise degrade the this compound.[6]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes.
-
Collection: Carefully transfer the supernatant containing the extracted this compound to a new tube.
-
Purification (Optional but Recommended): For cleaner chromatograms, the extract can be passed through a DEAE-Sephadex A-25 column to remove interfering compounds.[7]
-
Desulfation: Add sulfatase solution to the purified extract and allow it to react overnight. This enzymatic step removes the sulfate group from the glucosinolate, which improves chromatographic retention and peak shape on reverse-phase columns.[6][7]
-
Elution: Elute the desulfo-Glucocapparin from the column with ultrapure water.[7]
-
Final Preparation: The eluate can be freeze-dried and reconstituted in a known volume of mobile phase or directly injected if the concentration is sufficient.
HPLC Method Protocol
This protocol is based on a validated method for the analysis of glucosinolates.[6][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the desulfo-Glucocapparin. For example: 0-3 min, 1.9% B; 3-33 min, linear gradient to 20% B; 33-45 min, linear gradient to 1.9% B.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 30°C.[7]
Projected UPLC Method Protocol
This projected UPLC method is based on the principles of method transfer from HPLC and the typical operating parameters of UPLC systems.[9][10]
-
Column: C18 reverse-phase column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The addition of formic acid can improve peak shape.
-
Gradient Program: The gradient will be significantly shorter due to the higher efficiency of the UPLC column. A potential gradient could be: 0-0.5 min, 2% B; 0.5-2.5 min, linear gradient to 30% B; 2.5-3.0 min, linear gradient to 95% B; 3.0-3.5 min, hold at 95% B; 3.5-4.0 min, return to 2% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Detection: UV detection at 229 nm.
Cross-Validation Workflow
Cross-validation is essential to ensure that the UPLC method provides equivalent or superior results to the established HPLC method. The following workflow outlines the key steps in this process.[11][12]
Method Validation Parameters
For both the HPLC and UPLC methods to be considered reliable, they must be validated according to ICH guidelines.[13][14] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of the Antiproliferative Potential of Glucocapparin and Sinigrin
A guide for researchers in oncology and drug development, this document provides a comparative overview of the antiproliferative effects of two glucosinolates: Glucocapparin and Sinigrin. While research on Sinigrin's anticancer properties is more established, this guide also explores the potential of this compound, offering a basis for future comparative studies.
Introduction
Glucosinolates, a class of secondary metabolites found predominantly in cruciferous vegetables, have garnered significant attention for their potential role in cancer prevention and therapy. Upon enzymatic hydrolysis by myrosinase, these compounds are converted into biologically active isothiocyanates (ITCs), which are believed to be the primary agents responsible for their antiproliferative effects. This guide focuses on two such glucosinolates: Sinigrin, which is abundant in plants like broccoli and mustard, and this compound, found in the Capparaceae family. While the anticancer activities of Sinigrin and its hydrolysis product, allyl isothiocyanate (AITC), have been the subject of numerous studies, this compound remains a less-explored molecule. This document aims to synthesize the available data on Sinigrin and project a comparative framework for evaluating the potential of this compound.
Comparative Antiproliferative Activity
Direct comparative studies on the antiproliferative effects of this compound and Sinigrin are currently lacking in the scientific literature. However, extensive research on Sinigrin and its derivative, AITC, provides a strong foundation for understanding its anticancer potential. The antiproliferative activity of Sinigrin is primarily attributed to AITC, which has been shown to induce apoptosis, cell cycle arrest, and inhibit cancer cell growth across various cell lines.
Table 1: Summary of Antiproliferative Effects of Sinigrin and its Isothiocyanate
| Compound | Cancer Cell Line | IC50 Value | Observed Effects |
| Sinigrin | Human colorectal cancer cells (SW480 and SW620) | Not specified | Inhibition of cell proliferation, induction of apoptosis |
| Allyl Isothiocyanate (AITC) | Human bladder cancer cells (T24) | 15 µM | Induction of apoptosis and cell cycle arrest |
| Allyl Isothiocyanate (AITC) | Human colon cancer cells | 0.3-15 µM | Induction of apoptosis |
| Allyl Isothiocyanate (AITC) | Prostate cancer cells | Not specified | Induction of apoptosis, inhibition of cell growth |
Note: The antiproliferative effects of this compound have not been extensively studied, and therefore, comparative data is not available.
Signaling Pathways
The anticancer effects of Sinigrin's hydrolysis product, AITC, are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis. It has been shown to generate reactive oxygen species (ROS), leading to DNA damage and the activation of MAPKs such as JNK and p38, ultimately resulting in apoptosis.
Caption: AITC-induced apoptosis signaling pathway.
Experimental Protocols
To facilitate future comparative studies, this section outlines standard experimental protocols for assessing and comparing the antiproliferative effects of this compound and Sinigrin.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and Sinigrin (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentrations of this compound and Sinigrin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Future Directions
The current body of research strongly indicates the potential of Sinigrin as an antiproliferative agent, primarily through the action of its metabolite, AITC. While direct evidence for this compound is scarce, its structural similarity to other bioactive glucosinolates suggests that it and its corresponding isothiocyanate warrant further investigation. Future studies should focus on:
-
Directly comparing the antiproliferative effects of this compound and Sinigrin in a panel of cancer cell lines.
-
Identifying the isothiocyanate derived from this compound and characterizing its bioactivity.
-
Elucidating the molecular mechanisms and signaling pathways modulated by this compound and its derivatives.
Such research will be invaluable in determining the relative therapeutic potential of these natural compounds and could pave the way for the development of novel anticancer agents.
Investigating the Synergistic and Antagonistic Effects of Glucocapparin with Other Phytochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocapparin, a glucosinolate found in plants of the Capparaceae family, is a precursor to the bioactive compound methyl isothiocyanate (MITC).[1][2] Emerging research has highlighted the potential of this compound and its derivatives in anticancer, anti-inflammatory, and antioxidant activities.[1][3] These effects are often attributed to the modulation of key cellular signaling pathways, including the inhibition of nuclear factor-kappaB (NF-κB) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4]
The combination of phytochemicals can lead to synergistic (enhanced), additive, or antagonistic (reduced) effects.[5] To date, specific studies on the synergistic or antagonistic interactions of this compound with other phytochemicals are lacking. This guide provides a framework for investigating these potential interactions, offering detailed hypothetical experimental protocols, data presentation structures, and visualizations to aid researchers in designing and conducting such studies.
Hypothetical Combination Scenarios
To explore the potential for synergy or antagonism, this guide proposes the investigation of this compound in combination with two well-characterized phytochemicals: Curcumin and β-Carotene .
-
This compound and Curcumin: Curcumin, a polyphenol from turmeric, is known for its potent anti-inflammatory and anticancer properties, primarily through the inhibition of the NF-κB pathway and induction of apoptosis.[6] A combination with this compound could lead to a synergistic inhibition of NF-κB or a multi-pronged approach to inducing cancer cell death.
-
This compound and β-Carotene: β-Carotene is a carotenoid with significant antioxidant properties.[7] Combining it with this compound could result in a synergistic antioxidant effect, offering enhanced protection against oxidative stress-related diseases.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound, the selected phytochemical, and their combination on a cancer cell line (e.g., HT-29 colon cancer cells).
Methodology:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and the other phytochemical (e.g., Curcumin) in the culture medium. Treat the cells with:
-
This compound alone at various concentrations.
-
The other phytochemical alone at various concentrations.
-
Combinations of this compound and the other phytochemical in fixed-ratio concentrations (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 (concentration that inhibits 50% of cell growth) for each compound and combination.
Synergy/Antagonism Determination (Checkerboard Assay and Combination Index)
This protocol assesses the interaction between this compound and another phytochemical.
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of concentrations. Serially dilute this compound along the columns and the other phytochemical along the rows.[8][9]
-
Cell Seeding and Treatment: Seed cells as described in the MTT assay protocol and treat them with the various combinations of the two compounds.
-
Incubation and Viability Assessment: Incubate for 48 hours and assess cell viability using the MTT assay.
-
Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI).[10][11] The CI is determined using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[10]
-
Interpretation:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[11]
-
Isobologram Analysis
This graphical method provides a visual representation of the interaction between two compounds.[12][13]
Methodology:
-
Data Collection: Determine the IC50 values for this compound and the other phytochemical individually.
-
Combination Testing: Test several combinations of the two compounds at a fixed effect level (e.g., 50% inhibition) and determine the concentrations of each compound in the combination.
-
Isobologram Construction: Plot the concentrations of the two compounds on the x and y axes. The line connecting the IC50 values of the individual compounds is the line of additivity.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound and Phytochemical X on HT-29 Cells
| Compound | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Phytochemical X | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Phytochemical X Combinations
| Combination Ratio (this compound:Phytochemical X) | Fa (Fraction affected) | CI Value | Interaction |
| [e.g., 1:1] | 0.25 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| [e.g., 1:2] | 0.25 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] |
Visualizations
Experimental Workflow
Caption: Workflow for assessing synergistic/antagonistic effects.
Hypothetical Signaling Pathway: Synergistic Inhibition of NF-κB
Caption: Hypothetical synergistic inhibition of the NF-κB pathway.
Conclusion
While direct experimental data on the combined effects of this compound with other phytochemicals is currently unavailable, this guide provides a comprehensive framework for researchers to initiate such investigations. By employing standardized methodologies such as the checkerboard assay and isobologram analysis, it is possible to systematically evaluate potential synergistic or antagonistic interactions. The proposed hypothetical scenarios with Curcumin and β-Carotene offer starting points for exploring the enhanced therapeutic potential of this compound in anticancer and antioxidant applications. Further research in this area is crucial for the development of novel and more effective phytochemical-based therapies.
References
- 1. This compound | CAS:15592-33-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
- 3. Glucosinolates in cancer prevention and treatment: experimental and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 7. Antioxidant Phytochemicals for the Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. punnettsquare.org [punnettsquare.org]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of Glucocapparin levels in wild versus cultivated plant varieties.
For researchers, scientists, and professionals in drug development, understanding the nuanced variations in phytochemical composition between wild and cultivated plants is paramount for ensuring the quality, efficacy, and consistency of plant-derived therapeutic agents. This guide provides a quantitative comparison of glucocapparin levels in wild versus cultivated plant varieties, supported by experimental data and detailed methodologies. This compound, a significant glucosinolate, is a subject of increasing interest for its potential biological activities. The concentration of this and other secondary metabolites can be markedly influenced by a plant's growing conditions, highlighting the importance of this comparative analysis.
Quantitative Comparison of this compound Levels
The following tables summarize the quantitative data on this compound concentrations in different plant species, comparing wild and cultivated varieties.
Table 1: this compound Content in Capparis spinosa (Caper)
| Plant Part | Variety | This compound Content (mg/100g Fresh Weight) | Source |
| Leaves, Buds, Flowers | Wild and Cultivated (Sardinia, Italy) | 112 to 364 | [1][2] |
| Young Shoots | Wild (C. ovata, Turkey) | 45.56 µmol/g | [3] |
| Large Buds | Wild (C. spinosa, Turkey) | 6.55 µmol/g | [3] |
Note: A direct comparison within the same study under controlled conditions is limited. Some studies suggest that wild capers may have higher glucosinolate content than cultivated ones.[1][4]
Table 2: this compound Content in Isomeris arborea
| Plant Part | Population Type | Average this compound Content (mg/g) | Source |
| Immature Leaves | Desert (Wild) | 8.4 - 9.2 | [5] |
| Immature Leaves | Non-desert | 4.6 - 6.0 | [5] |
| Mature Leaves | Desert (Wild) | 7.9 - 12.8 | [5] |
| Mature Leaves | Non-desert | ~3.9 - 6.4 (one third to one half of desert levels) | [5] |
Experimental Protocols
The quantification of this compound typically involves the extraction of glucosinolates from plant material, followed by analysis using High-Performance Liquid Chromatography (HPLC).
1. Glucosinolate Extraction
This robust protocol is adapted from established methods for glucosinolate analysis.[6][7][8]
-
Sample Preparation: Weigh 50.0-100.0 mg of freeze-dried and finely ground plant material into a 2-mL reaction tube.[6]
-
Extraction: Add 1 mL of 70% methanol (MeOH) to each tube and vortex briefly.[6] To deactivate myrosinase activity, the extraction is often performed at high temperatures.[7][8]
-
Sonication: Place the sample tubes in an ultrasonic bath for 15 minutes.[6]
-
Centrifugation: Centrifuge the tubes at 2,700 x g for 10 minutes at room temperature to pellet the solid material.[6]
-
Purification: The resulting supernatant is loaded onto an ion-exchange column (e.g., DEAE Sephadex A25) for purification.[7][9]
2. Desulfation and HPLC Analysis
-
On-Column Sulfatase Treatment: The glucosinolates bound to the ion-exchange column are treated with a purified aryl sulfatase solution to convert them into their desulfo-analogs.[7][10][11]
-
Elution: The desulfoglucosinolates are then eluted from the column with ultrapure water.[7][8]
-
Lyophilization: The eluate is freeze-dried to remove the water.[7]
-
Reconstitution and Analysis: The dried residue is redissolved in a precise volume of water and analyzed by HPLC with a UV or photodiode array (PDA) detector, typically at 229 nm.[7][11]
-
Quantification: this compound concentrations are calculated based on a calibration curve of a known standard, such as sinigrin, using established response factors.[7]
Visualizations
To better illustrate the processes, the following diagrams outline the experimental workflow for this compound analysis and the general biosynthetic pathway of glucosinolates.
Conclusion
The comparison between wild and cultivated plants reveals variability in this compound content, with some evidence suggesting that wild varieties, particularly those in stressful environments, may exhibit higher concentrations. For drug development and research applications that require standardized concentrations of this compound, cultivated sources may offer greater consistency. Conversely, wild populations could serve as a valuable genetic resource for selecting high-yield chemotypes. The provided experimental protocols offer a robust framework for the accurate quantification of this compound, which is essential for quality control and further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic study of wild and cultivated caper (Capparis spinosa L.) from different areas of Sardinia and their comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosinolate composition of young shoots and flower buds of capers (Capparis species) growing wild in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound variability among four populations ofIsomeris arborea Nutt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. google.com [google.com]
- 11. Development of a Performant Method for this compound Determination in Boscia senegalensis Lam Ex. Poir.: A Study of the Variability [scirp.org]
A Comparative Guide to the Efficacy of Different Extraction Solvents for Glucocapparin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various solvents for the extraction of Glucocapparin, a glucosinolate of significant interest for its potential therapeutic properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Data Presentation: Comparison of Solvent Efficacy
Direct comparative studies on the extraction of this compound using a range of solvents are limited in the existing literature. However, by examining studies on general glucosinolate extraction and research on plants rich in this compound, such as Capparis spinosa and Boscia senegalensis, we can infer the efficacy of different solvents. The following table summarizes findings on total glucosinolate and crude extract yields, which can serve as a proxy for this compound extraction efficiency.
| Solvent System | Plant Material | Extraction Method | Yield | Reference |
| Aqueous Methanol | ||||
| 70% Methanol | Boscia senegalensis leaves | Maceration with heating (74°C) | 198.23 µmol/g desulfothis compound from 1.8g powder (from 30g leaves) | [1] |
| 70% Methanol | Broccolini | Maceration (70°C, 30 min) | High yield of various glucosinolates | [2] |
| 80% Methanol | Brassica species | Not specified | Effective for glucosinolate extraction | [2] |
| Aqueous Ethanol | ||||
| Ethanol | Capparis spinosa fruits | Not specified | 31% total crude extract | [3] |
| 50% Ethanol/Water | Broccoli Sprouts | Ultrasound-Assisted Extraction (40°C) | Highest yield of total glucosinolates | [2] |
| 62.23% Ethanol | Capparis spinosa leaves | Ultrasound-Assisted Extraction (80°C) | Optimal for polyphenol and flavonoid extraction | |
| Aqueous Acetone | ||||
| 70% Acetone | Cauliflower | Traditional Maceration (70°C, 20 min) | 2.29 ± 0.64 mg/g DW (Total Glucosinolates) | [2] |
| Hexane | ||||
| Hexane | Capparis spinosa fruits | Not specified | 27.9% total crude extract | [3] |
| Water | ||||
| Water | General | Not specified | Lower yields compared to hydroalcoholic solutions | [2] |
Note: The data presented is for total glucosinolates or crude extract yield and may not directly correlate with this compound yield in all cases. The choice of solvent is also influenced by the intended application and the toxicity profile of the solvent.[2]
Experimental Protocols
Below are detailed methodologies for this compound extraction. Protocol 1 is a well-documented method using aqueous methanol, while Protocol 2 is a generalized procedure that can be adapted for other solvent systems based on the principles of phytochemical extraction.
Protocol 1: Aqueous Methanol Extraction of this compound from Boscia senegalensis
This protocol is adapted from a study focused on the determination of this compound.[1]
1. Materials and Reagents:
-
Dried and powdered plant material (e.g., Boscia senegalensis leaves)
-
Methanol (HPLC grade)
-
Deionized water
-
70% Methanol (v/v) in water
-
Internal standard (e.g., Sinigrin)
-
DEAE Sephadex A-25
-
Sodium acetate buffer (0.5 M, pH 5.8)
-
Sulfatase solution
2. Extraction Procedure:
-
Weigh 50 mg of the powdered plant material into a glass tube.
-
Preheat a 70% methanol solution to boiling.
-
Add 4.5 ml of the hot 70% methanol to the sample, followed by 1 ml of the internal standard solution.
-
Add another 4.5 ml of the hot solvent mixture.
-
Place the tube in a water bath at 74°C and agitate for 15 minutes.
-
Centrifuge the mixture at 3500 rpm for 10 minutes.
-
Carefully collect the supernatant.
3. Purification (Desulfation):
-
Prepare a mini-column with 30 ± 5 mg of DEAE Sephadex A-25.
-
Wash the column with 2 x 1 ml of distilled water.
-
Equilibrate the column by eluting with 2 ml of 0.5 M sodium acetate buffer (pH 5.8), followed by 3 ml of distilled water.
-
Load 1 ml of the crude extract onto the column.
-
Add sulfatase solution to the column to facilitate desulfation.
-
After an appropriate incubation period (e.g., 15 hours), elute the desulfothis compound with distilled water.
4. Analysis:
-
The purified extract can be analyzed using High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
Protocol 2: Generalized Solvent Extraction of this compound
This protocol provides a general framework that can be adapted for various solvents.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Selected solvent (e.g., ethanol, acetone, water) at the desired concentration
-
Internal standard (optional)
2. Extraction Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1-10 g) into an extraction vessel.
-
Add the selected solvent at a specific solid-to-solvent ratio (e.g., 1:10 to 1:30 w/v).
-
Choose an appropriate extraction method:
-
Maceration: Agitate the mixture at a controlled temperature (e.g., room temperature to 70°C) for a defined period (e.g., 1 to 24 hours).
-
Ultrasonication: Place the extraction vessel in an ultrasonic bath and sonicate for a specific time (e.g., 15-60 minutes) at a controlled temperature.
-
Soxhlet Extraction: Use a Soxhlet apparatus for continuous extraction, suitable for less polar solvents.
-
-
Separate the solid material from the extract by filtration or centrifugation.
-
Wash the residue with a small volume of the same solvent and combine the filtrates/supernatants.
-
The crude extract can then be concentrated under reduced pressure and subjected to purification steps similar to those in Protocol 1.
Mandatory Visualizations
Glucosinolate Hydrolysis and Signaling Pathway
This compound itself is a stable precursor. Upon tissue damage, the enzyme myrosinase hydrolyzes it into an unstable aglycone, which then rearranges to form methyl isothiocyanate (MITC).[3][4][5][6][7] MITC is a potent activator of the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[8][9][10][11][12][13]
Caption: Hydrolysis of this compound and subsequent activation of the Nrf2-Keap1 signaling pathway by MITC.
Experimental Workflow for Solvent Comparison
The following diagram illustrates a logical workflow for comparing the efficacy of different extraction solvents for this compound.
Caption: A generalized workflow for comparing the efficacy of different solvents for this compound extraction.
References
- 1. Reexamination of the electrophile response element sequences and context reveals a lack of consensus in gene function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Head-to-Head Comparison of the Antimicrobial Activity of Glucocapparin and Its Isothiocyanate Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antimicrobial properties of Glucocapparin and its corresponding isothiocyanate, Methyl Isothiocyanate. The evidence strongly indicates that this compound, a glucosinolate, functions as a precursor and is biologically inactive in its native state. Its potent antimicrobial activity is realized only upon enzymatic hydrolysis to Methyl Isothiocyanate.
Executive Summary
Glucosinolates, such as this compound, are secondary metabolites found in various plants, including those of the family Brassicaceae. These compounds themselves are generally considered to be non-toxic and lack direct antimicrobial activity[1]. The antimicrobial efficacy emerges when this compound is hydrolyzed by the enzyme myrosinase, a reaction typically triggered by plant tissue damage. This enzymatic conversion yields glucose and an unstable aglycone, which promptly rearranges to form Methyl Isothiocyanate (MITC), a volatile and highly reactive compound. It is this resulting isothiocyanate that exhibits broad-spectrum antimicrobial properties.
Therefore, a direct head-to-head comparison of the antimicrobial activity reveals a clear functional distinction: this compound is the inactive pro-drug, while Methyl Isothiocyanate is the active antimicrobial agent.
Data Presentation: Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is largely absent from the scientific literature, as it is widely considered to be inactive. In contrast, Methyl Isothiocyanate has been evaluated for its inhibitory effects against various microorganisms. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Methyl Isothiocyanate against several bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Methyl Isothiocyanate against Selected Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | O157:H7 | Not specified | --INVALID-LINK-- |
| Salmonella Montevideo | Rifampicin-resistant | Not specified | --INVALID-LINK-- |
| Listeria monocytogenes | Scott A | Not specified | --INVALID-LINK-- |
Note: While the referenced study demonstrated the bactericidal activity of Methyl Isothiocyanate, specific MIC values were not provided. The study focused on log reduction of bacterial populations on fresh produce.
Mechanism of Action: A Tale of Two Molecules
The fundamental difference in the antimicrobial activity between this compound and Methyl Isothiocyanate lies in their chemical structure and reactivity.
This compound: The Inactive Precursor
This compound, as a glucosinolate, is a stable molecule containing a β-D-thioglucose group and a sulfated oxime moiety. In its intact form, it does not possess the chemical functionalities required to interact with and disrupt microbial cells[1].
Methyl Isothiocyanate: The Active Antimicrobial Agent
Upon enzymatic hydrolysis, the highly electrophilic isothiocyanate group (-N=C=S) of Methyl Isothiocyanate becomes available. This functional group is key to its antimicrobial activity. The proposed mechanism of action involves:
-
Disruption of Cell Membrane Integrity: Isothiocyanates are lipophilic compounds that can readily penetrate the cell membranes of microorganisms. They are believed to alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death.
-
Enzyme Inhibition: The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic groups, such as the sulfhydryl (-SH) groups of cysteine residues in proteins and the amino (-NH2) groups of lysine residues. This covalent modification can inactivate essential enzymes involved in cellular respiration, metabolism, and other vital processes, leading to the inhibition of microbial growth.
Experimental Protocols
The antimicrobial activity of isothiocyanates is typically determined using standard methods for antimicrobial susceptibility testing, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound: Methyl Isothiocyanate is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Bacterial Strains: Pure cultures of the test bacteria are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth is used for dilutions and as a growth control.
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Procedure:
-
Serial Dilutions: A two-fold serial dilution of the Methyl Isothiocyanate stock solution is performed in the 96-well plate using the broth medium. This creates a range of decreasing concentrations of the test compound.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing only the broth medium and the bacterial inoculum (no test compound) to ensure the bacteria are viable.
-
Negative Control: A well containing only the broth medium to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent (DMSO) used in the dilutions to ensure it does not inhibit bacterial growth.
-
-
Incubation: The microtiter plates are incubated at the optimal temperature for the specific bacterial strain (e.g., 37°C for 18-24 hours).
3. Interpretation of Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells after incubation.
Visualizations
Caption: this compound requires enzymatic hydrolysis to become active.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Caption: Proposed antimicrobial mechanism of Methyl Isothiocyanate.
References
Inter-Laboratory Validation of a Quantitative Method for Glucocapparin: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Glucocapparin, a glucosinolate with significant interest in various research fields. While a specific inter-laboratory validation study for a this compound method was not identified in the public domain, this guide draws parallels from a multi-laboratory validation study of a quantitative method for other glucosinolates and compares it with established single-laboratory validated methods for this compound and other related compounds.
This guide will delve into the experimental protocols and performance data of various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The data is presented to aid in the selection of a suitable, validated method for the quantification of this compound.
Comparative Analysis of Quantitative Methods
The performance of a quantitative method is assessed by several key parameters, including linearity, accuracy, precision (repeatability and reproducibility), and sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ). The following tables summarize the performance data from a multi-laboratory validation study on glucosinolates in Brassica rapa L. (Nozawana) and a single-laboratory validation for a this compound method.
Table 1: Summary of a Multi-Laboratory Validation for a Quantitative LC-MS Method for Glucosinolates in Brassica rapa L. (Nozawana)[1]
| Parameter | Gluconapin | Glucobrassicanapin | Progoitrin | Sinalbin |
| Repeatability (RSDr) % | 2.6 - 6.2 | 3.6 - 8.3 | 4.1 - 9.1 | 3.9 - 11.2 |
| Reproducibility (RSDR) % | 7.5 - 12.8 | 8.9 - 15.4 | 9.8 - 18.2 | 10.1 - 20.5 |
| Horwitz Ratio (HorRat) | < 2 | < 2 | < 2 | > 2 (for trace amounts) |
The Horwitz Ratio (HorRat) is a measure of the acceptability of the reproducibility of a method. A value of less than 2 is generally considered acceptable.[1]
Table 2: Single-Laboratory Validation Data for a Quantitative HPLC Method for this compound[2]
| Parameter | Value |
| **Linearity (R²) ** | 0.9998 |
| Accuracy | 99.9% ± 4.5% |
| Limit of Detection (LOD) | 0.44 µmol/g |
| Limit of Quantification (LOQ) | 0.72 µmol/g |
Table 3: Comparison of Alternative Quantitative Methods for Glucosinolates
| Method | Principle | Validation Level | Key Advantages | Key Limitations |
| HPLC-UV | Separation of desulfated glucosinolates with UV detection.[3][4] | ISO Standard (ISO 9167-1)[3] | Robust, widely available, and cost-effective.[2] | Requires a desulfation step which can be a source of error.[5] |
| UHPLC-MS/MS | Separation of intact glucosinolates with detection by mass spectrometry.[5][6] | Single-laboratory validation reported.[5][6] | High sensitivity, high selectivity, no desulfation needed.[5] | Higher equipment cost and complexity.[2] |
| Spectrophotometry | Colorimetric reaction to determine total glucosinolate content.[7][8] | Single-laboratory validation reported.[7][8] | Simple, rapid, and inexpensive.[7][8] | Does not quantify individual glucosinolates; potential for interferences.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of quantitative methods. Below are the methodologies for the key experiments cited in this guide.
Protocol 1: Quantitative Analysis of this compound by HPLC (Single-Laboratory Validation)[2]
This method is adapted from the ISO 9167-1 standard for glucosinolate analysis in rapeseed.[2]
-
Extraction:
-
50 mg of powdered, dry plant material is placed in a glass tube.
-
4.5 ml of a boiling 70/30 methanol/water mixture is added, followed by 1 ml of an internal standard (e.g., sinigrin).
-
Another 4.5 ml of the hot solvent mixture is added, and the tube is incubated in a water bath at 74°C.
-
-
Purification and Desulfation:
-
The extract is purified on a DEAE-Sephadex A-25 anion exchange column.
-
The column is washed, and then a purified sulfatase solution is added to the column to hydrolyze the glucosinolates to their desulfo-forms.
-
The desulfoglucosinolates are then eluted with distilled water.
-
-
HPLC Analysis:
-
The eluted desulfothis compound is separated and quantified by HPLC coupled with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: 229 nm.
-
Quantification is performed by comparing the peak area of desulfothis compound to that of the internal standard.
-
Protocol 2: Quantitative Analysis of Glucosinolates by LC-MS (Multi-Laboratory Validation)[1]
This method was developed for the quantification of glucosinolates in nozawana (Brassica rapa L.).
-
Extraction:
-
Glucosinolates are extracted from a dry powder of the plant material.
-
-
Solid-Phase Extraction (SPE):
-
The crude extract is cleaned up using a solid-phase extraction cartridge.
-
-
LC-MS Analysis:
-
The purified extract is analyzed by liquid chromatography-mass spectrometry.
-
This method allows for the quantification of intact glucosinolates without the need for desulfation.
-
The specific parameters for the LC-MS system (e.g., column, mobile phase, MS settings) are optimized for the target glucosinolates.
-
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for HPLC and LC-MS based quantification of glucosinolates.
Caption: Logical relationship between validation levels and performance parameters.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants [mdpi.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a spectrophotometric method for quantification of total glucosinolates in cruciferous vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomic profiling of plants with high and low Glucocapparin content.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of plants with varying levels of glucocapparin (methylglucosinolate), a secondary metabolite of interest for its potential biological activities. The information presented herein is based on experimental data from peer-reviewed studies and is intended to serve as a resource for research and development in phytochemistry and drug discovery.
Data Presentation: Comparative Metabolite Profiles
The following tables summarize the quantitative differences in key metabolites between plants with high and low this compound content. Data for this compound is derived from studies on Isomeris arborea and Cleome gynandra, while the profiles for other primary metabolites are based on representative data from the Brassicaceae family, to which this compound-producing plants belong. This synthesized data provides a comparative overview in the absence of a single comprehensive metabolomic study.
Table 1: this compound Content in Plants with High and Low Accumulation
| Plant Species | Condition | This compound Content (mg/g dry weight) | Reference |
| Isomeris arborea (Mature Leaves) | High (Desert Population) | 7.9 - 12.8 | [1] |
| Low (Non-desert Population) | ~3.9 - 6.4 | [1] | |
| Cleome gynandra (Aerial Parts) | High (Fruiting Stage) | 8.24 | [2] |
| Low (Vegetative Stage) | ~2.58 (aqueous extract) | [2] |
Table 2: Representative Comparative Metabolomic Profile
| Metabolite Class | Metabolite | High this compound Content (Relative Abundance/Concentration) | Low this compound Content (Relative Abundance/Concentration) |
| Glucosinolates | This compound | High | Low |
| Other Aliphatic Glucosinolates | Likely Altered | Baseline | |
| Indolic Glucosinolates | Likely Altered | Baseline | |
| Amino Acids | Methionine | Potentially Lower (as a precursor) | Baseline |
| Alanine | Likely Altered | Baseline | |
| Glutamic Acid | Likely Altered | Baseline | |
| Aspartic Acid | Likely Altered | Baseline | |
| Organic Acids | Malic Acid | Likely Altered | Baseline |
| Citric Acid | Likely Altered | Baseline | |
| Succinic Acid | Likely Altered | Baseline | |
| Sugars | Sucrose | Likely Altered | Baseline |
| Glucose | Likely Altered | Baseline | |
| Fructose | Likely Altered | Baseline |
Note: The "Likely Altered" and "Potentially Lower" designations for amino acids, organic acids, and sugars in the high this compound profile are hypothesized based on metabolic pathway dynamics, as a comprehensive comparative study is not yet available. Baseline levels for these metabolites in Brassicaceae are variable depending on the species, developmental stage, and environmental conditions.
Experimental Protocols
The following sections detail the methodologies for the key experiments that would be cited in a comparative metabolomic study of plants with varying this compound content.
Plant Material and Sample Preparation
-
Plant Growth and Collection : Plants of the selected species (e.g., Isomeris arborea or Cleome gynandra) are cultivated under controlled environmental conditions (e.g., temperature, photoperiod, and nutrient availability). For comparative analysis, plant populations with known high and low this compound content are used. Plant tissues (e.g., leaves) are harvested at a specific developmental stage.
-
Sample Quenching and Storage : Immediately after harvesting, the plant material is flash-frozen in liquid nitrogen to quench all metabolic activity. The frozen samples are then stored at -80°C until further processing.
-
Lyophilization and Homogenization : The frozen plant tissues are lyophilized (freeze-dried) to remove water and then ground into a fine powder using a mortar and pestle or a ball mill.
Metabolite Extraction
-
Solvent System : A pre-chilled extraction solvent, typically a mixture of methanol, methyl tert-butyl ether (MTBE), and water, is added to the powdered plant material. This solvent system allows for the separation of polar and non-polar metabolites.
-
Extraction Procedure : The mixture is vortexed and sonicated in an ice bath to ensure thorough extraction. The samples are then centrifuged at a high speed to pellet the plant debris.
-
Phase Separation : The supernatant is collected, and the polar (methanol/water) and non-polar (MTBE) phases are separated. The polar phase, containing glucosinolates, amino acids, and organic acids, is collected for analysis.
-
Drying and Reconstitution : The collected polar extract is dried under a stream of nitrogen gas or using a vacuum concentrator. The dried extract is then reconstituted in a suitable solvent (e.g., 80% methanol) for LC-MS analysis.
LC-MS Based Metabolomic Analysis
-
Instrumentation : An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used for the analysis.
-
Chromatographic Separation : The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution is performed using two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid The gradient is programmed to separate a wide range of metabolites based on their polarity.
-
-
Mass Spectrometry : The mass spectrometer is operated in both positive and negative ionization modes to detect a broad spectrum of metabolites. Data is acquired in full scan mode over a mass-to-charge (m/z) range of 50-1500. Tandem mass spectrometry (MS/MS) is performed for the identification of key metabolites.
-
Data Processing and Analysis : The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is used to identify significant differences in the metabolite profiles between the high and low this compound groups. Metabolite identification is confirmed by comparing the retention time and MS/MS spectra with authentic standards or by searching against metabolomics databases.
Mandatory Visualization
This compound Biosynthesis Pathway
The biosynthesis of this compound, a methylglucosinolate, begins with the chain elongation of the amino acid methionine, followed by the formation of the core glucosinolate structure.
References
Safety Operating Guide
Proper Disposal of Glucocapparin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of glucocapparin, a naturally occurring glucosinolate. Due to the potential for hazardous breakdown products, adherence to these procedures is critical.
I. Understanding the Hazards
This compound, as a potassium salt, is classified with the GHS07 pictogram, indicating that it may cause skin irritation or sensitization. The signal word for this compound is "Warning," with the hazard statement H317: "May cause an allergic skin reaction."
Of significant concern is the potential for this compound to hydrolyze, a reaction that can be catalyzed by the enzyme myrosinase or occur under certain environmental conditions. This degradation can produce methyl isothiocyanate, a volatile and toxic compound. Methyl isothiocyanate is classified as a hazardous waste and presents a greater risk than the parent compound.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Recommended if handling large quantities or if there is a risk of aerosolization. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound waste. This process is designed to minimize exposure and prevent the uncontrolled release of hazardous materials.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be segregated from liquid waste.
2. Designated Waste Container:
-
Use a clearly labeled, dedicated hazardous waste container.
-
The container must be made of a material compatible with this compound and its potential breakdown products (e.g., a high-density polyethylene (HDPE) container).
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Skin Sensitizer," "Potential for Toxic Hydrolysis Products")
-
Accumulation start date.
-
3. Waste Transfer:
-
Carefully transfer the this compound waste into the designated container, avoiding the creation of dust or aerosols.
-
If transferring a solution, use a funnel to prevent spills.
-
For solids, use a scoop or spatula.
4. Sealing the Container:
-
Securely seal the container immediately after adding waste.
5. Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
1. Evacuate and Secure the Area:
-
Alert others in the vicinity.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear the personal protective equipment listed in the table above.
3. Contain the Spill:
-
For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit absorbent).
4. Decontaminate the Area:
-
Once the bulk of the spill has been collected, decontaminate the area with a suitable laboratory detergent and water.
-
All materials used for cleanup (e.g., absorbent pads, wipes) should be placed in the hazardous waste container.
5. Report the Incident:
-
Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
The logical relationship for spill response is as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
